molecular formula C8H7ClN2O3 B2531708 2-chloro-N-methyl-4-nitrobenzamide CAS No. 90110-20-6

2-chloro-N-methyl-4-nitrobenzamide

Cat. No.: B2531708
CAS No.: 90110-20-6
M. Wt: 214.61
InChI Key: JJHDDZVTQOVWRK-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C8H7ClN2O3 and its molecular weight is 214.61. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-methyl-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-methyl-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHDDZVTQOVWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-N-methyl-4-nitrobenzamide Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

2-Chloro-N-methyl-4-nitrobenzamide (CAS 90110-20-6) is a highly specialized organic intermediate utilized extensively in the pharmaceutical and agrochemical sectors[1]. Featuring a nitro-substituted benzamide core flanked by ortho-chloro and N-methyl substituents, it serves as a critical building block for synthesizing complex active pharmaceutical ingredients (APIs) and crop protection agents[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. Here, we will dissect the thermodynamic causality behind the chosen synthetic routes, establish self-validating experimental protocols, and provide the analytical frameworks necessary to ensure high-fidelity chemical manufacturing.

Physicochemical Profile

To establish a baseline for reaction monitoring and downstream purification, the quantitative data and structural attributes of the target molecule are summarized below.

PropertySpecification
Chemical Name 2-Chloro-N-methyl-4-nitrobenzamide
CAS Registry Number 90110-20-6[1]
Molecular Formula C8H7ClN2O3[1]
Molecular Weight 214.61 g/mol [1]
Core Structural Motifs Nitrobenzene, Ortho-halogenation, N-methyl carboxamide
Primary Application Precursor for benzamide-based APIs and novel herbicides[1]

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 2-chloro-N-methyl-4-nitrobenzamide relies on the amidation of 2-chloro-4-nitrobenzoic acid with methylamine . However, direct amidation is thermodynamically hindered. Mixing a carboxylic acid directly with an amine typically results in an acid-base reaction, forming a highly stable, unreactive ammonium carboxylate salt[2]. This salt formation quenches the electrophilicity of the carbonyl carbon, rendering spontaneous amide bond formation highly inefficient[2].

To overcome this thermodynamic sink, the carboxylic acid must be chemically activated. We evaluate two primary strategies based on scale and operational constraints:

  • The Acyl Chloride Route (Industrial/Scale-Up): The most robust and cost-effective methodology involves converting the acid to an acyl chloride using thionyl chloride (SOCl 2​ )[3]. This substitutes the poor hydroxyl leaving group with a highly reactive chloride, generating 2-chloro-4-nitrobenzoyl chloride[3]. Subsequent nucleophilic acyl substitution with methylamine rapidly yields the target benzamide.

  • The Coupling Reagent Route (Discovery/Lab Scale): For smaller-scale syntheses where avoiding harsh HCl gas generation is preferred, uronium-based coupling reagents such as HATU can be utilized alongside a non-nucleophilic base like N,N-diisopropylethylamine (DIEA)[4]. This forms a highly reactive O7-azabenzotriazole active ester intermediate that smoothly undergoes aminolysis[4].

ActivationLogic Start Select Amidation Strategy Scale Production Scale? Start->Scale Large Large Scale / Industrial Scale->Large > 100g Small Lab Scale / Discovery Scale->Small < 10g Method1 Acyl Chloride Route (SOCl2 or Oxalyl Chloride) Large->Method1 Method2 Coupling Reagents (HATU + DIPEA) Small->Method2 Pro1 Cost-effective, scalable, easy byproduct removal Method1->Pro1 Pro2 Mild conditions, high yield, avoids harsh HCl generation Method2->Pro2

Figure 1: Decision matrix for selecting the optimal carboxylic acid activation strategy.

Synthesis Workflow (Acyl Chloride Pathway)

Because the acyl chloride pathway is the industry standard for halogenated nitrobenzoic acids[3], the following workflow maps the precise chemical transformations required to reach the target API intermediate.

SynthesisPathway SM 2-Chloro-4-nitrobenzoic acid (Starting Material) Intermediate 2-Chloro-4-nitrobenzoyl chloride (Highly Electrophilic) SM->Intermediate Activation (Reflux, 2-3h) Reagent1 Thionyl Chloride (SOCl2) Catalyst: DMF Reagent1->Intermediate Chlorination Product 2-Chloro-N-methyl-4-nitrobenzamide (Target API Intermediate) Intermediate->Product Nucleophilic Acyl Substitution (0°C to RT) Reagent2 Methylamine (CH3NH2) Base: TEA or Excess Amine Reagent2->Product Amidation

Figure 2: Two-step synthesis pathway via acyl chloride activation.

Detailed Experimental Methodology

This protocol is designed as a self-validating system. Every step includes a mechanistic justification (causality) to ensure the operator understands why a specific action is taken, thereby minimizing deviations.

Step 1: Synthesis of 2-Chloro-4-nitrobenzoyl chloride
  • Charge the Reactor: To a dry, round-bottom flask equipped with a reflux condenser and a drying tube, add 2-chloro-4-nitrobenzoic acid (1.0 equivalent)[3].

  • Reagent Addition: Add thionyl chloride (SOCl 2​ , 3.0 to 5.0 equivalents)[3]. Causality: An excess of SOCl 2​ acts as both the chlorinating agent and the solvent, driving the reaction to completion.

  • Catalysis: Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with SOCl 2​ to form the Vilsmeier-Haack intermediate, a highly active chlorinating species that significantly accelerates the conversion of the carboxylic acid.

  • Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2 to 3 hours until the evolution of HCl and SO 2​ gases ceases, indicating complete consumption of the starting material[3].

  • Concentration: Cool the mixture and remove the excess thionyl chloride via vacuum distillation. Causality: Residual SOCl 2​ will violently react with methylamine in the next step, forming unwanted sulfonamide byproducts and generating excessive heat.

Step 2: Amidation with Methylamine
  • Preparation of the Electrophile: Dissolve the crude 2-chloro-4-nitrobenzoyl chloride in an inert, anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Cooling: Chill the solution to 0°C using an ice-water bath. Causality: The nucleophilic attack of methylamine on an acyl chloride is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of degradation products.

  • Nucleophilic Addition: Slowly add a solution of methylamine (either as a 2M solution in THF or aqueous methylamine) dropwise. If using a methylamine hydrochloride salt, an auxiliary base like Triethylamine (TEA, 2.5 equivalents) must be added simultaneously to liberate the free amine and scavenge the generated HCl.

  • Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes, then gradually warm to room temperature over 2 hours.

Step 3: Self-Validating Workup
  • Acid Wash: Wash the organic layer with 1M HCl. Causality: This protonates and removes any unreacted methylamine or auxiliary base into the aqueous layer.

  • Base Wash: Wash with saturated aqueous NaHCO 3​ . Causality: This deprotonates and removes any unreacted 2-chloro-4-nitrobenzoic acid (from hydrolyzed acyl chloride) into the aqueous layer.

  • Drying & Isolation: Wash with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-methyl-4-nitrobenzamide. Recrystallize from ethyl acetate/hexane if necessary.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, rigorous analytical testing must be performed[1]. The following parameters confirm both identity and purity:

  • High-Performance Liquid Chromatography (HPLC): Utilized to verify that the purity of the batch exceeds 99.0%, a standard requirement for fine chemical synthesis and API precursors[1].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Expected to show a primary molecular ion peak at m/z 215 [M+H] + , confirming the molecular weight of the target compound.

  • 1 H Nuclear Magnetic Resonance (NMR):

    • A broad singlet ( 6.0 - 8.0 ppm) confirms the presence of the secondary amide proton (-NH).

    • A distinct doublet ( 2.8 - 3.0 ppm) confirms the N-methyl group coupling with the adjacent amide proton.

    • The aromatic region will display three distinct protons corresponding to the 1,2,4-substitution pattern of the nitrobenzene ring.

References

  • ChemicalCell. "2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6". ChemicalCell. Available at:[Link]

  • Google Patents. "AU2019284608A1 - Aminoamide compounds". Google Patents.
  • Google Patents. "US3161564A - Veterinary composition containing halo-nitro-benzamides and methods of using same". Google Patents.

Sources

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-methyl-4-nitrobenzamide from 2-chloro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 2-chloro-N-methyl-4-nitrobenzamide, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The primary focus is the conversion of 2-chloro-4-nitrobenzoic acid to its corresponding N-methyl amide. This document provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization. The presented methodology is designed to be robust and reproducible, offering field-proven insights for researchers and drug development professionals.

Introduction

2-chloro-N-methyl-4-nitrobenzamide serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and crop protection agents.[1] Its structure, featuring a nitro-substituted benzamide core with chloro and methyl substituents, makes it a versatile intermediate for creating diverse chemical entities.[1] The efficient and reliable synthesis of this compound is therefore of significant interest to the scientific community.

The direct conversion of a carboxylic acid to an amide can be challenging due to the basicity of amines, which tend to deprotonate the carboxylic acid, forming a highly unreactive carboxylate.[2] To overcome this, the carboxylic acid must first be "activated" to create a better leaving group. This guide will focus on a common and effective method: the conversion of the carboxylic acid to an acyl chloride intermediate using thionyl chloride (SOCl₂), followed by amidation with methylamine.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds in two main stages: the formation of the acyl chloride and the subsequent nucleophilic acyl substitution by methylamine.

Part 1: Acyl Chloride Formation

The conversion of 2-chloro-4-nitrobenzoic acid to 2-chloro-4-nitrobenzoyl chloride is achieved using thionyl chloride. This reaction is highly efficient due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which drive the reaction to completion.[3]

The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride.[3][4] This is followed by a rearrangement and elimination sequence to yield the highly reactive acyl chloride.[3] The presence of strong electron-withdrawing groups like the chlorine atom and the nitro group on the benzene ring increases the acidity of the carboxylic acid, facilitating this reaction.[5]

Part 2: Amide Formation

The resulting acyl chloride is then reacted with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is a classic nucleophilic acyl substitution reaction. The high reactivity of acyl chlorides makes them excellent substrates for amidation.[] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-chloro-N-methyl-4-nitrobenzamide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-chloro-4-nitrobenzoic acid≥98%e.g., Sigma-Aldrich, TCIStarting material
Thionyl chloride (SOCl₂)≥99%e.g., Sigma-Aldrich, Acros OrganicsReagent for acyl chloride formation. Handle with extreme care in a fume hood.[7][8][9][10][11]
Dichloromethane (DCM)Anhydrouse.g., Fisher Scientific, VWRReaction solvent
Methylamine solution40% in water or 2.0 M in THFe.g., Sigma-AldrichNucleophile for amidation
Triethylamine (Et₃N)≥99%e.g., Sigma-AldrichBase to neutralize HCl
Saturated sodium bicarbonate (NaHCO₃) solutionFor workup
Brine (saturated NaCl solution)For workup
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Drying agent
HexanesReagent gradeFor recrystallization
Ethyl acetateReagent gradeFor recrystallization and chromatography
Step-by-Step Procedure

Step 1: Synthesis of 2-chloro-4-nitrobenzoyl chloride

  • In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-4-nitrobenzoic acid (e.g., 10.0 g, 1 equivalent).

  • Add anhydrous dichloromethane (e.g., 50 mL).

  • Slowly add thionyl chloride (e.g., 1.5 - 2 equivalents) dropwise to the stirred suspension at room temperature.[5][12] Caution: This reaction is exothermic and releases toxic gases (SO₂ and HCl). Perform this step in a well-ventilated fume hood.[7][8][9][10][11]

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 1-2 hours, or until the reaction mixture becomes a clear solution.[5][12]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-4-nitrobenzoyl chloride can be used directly in the next step.[5][12]

Step 2: Synthesis of 2-chloro-N-methyl-4-nitrobenzamide

  • Dissolve the crude 2-chloro-4-nitrobenzoyl chloride in anhydrous dichloromethane (e.g., 50 mL) in a clean, dry flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of methylamine (e.g., 2-3 equivalents) and triethylamine (e.g., 2-3 equivalents) in dichloromethane.

  • Slowly add the methylamine solution to the stirred acyl chloride solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

Workup and Purification
  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-chloro-N-methyl-4-nitrobenzamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Reagents for Step 1 cluster_intermediate Intermediate cluster_reagents2 Reagents for Step 2 cluster_product Final Product A 2-chloro-4-nitrobenzoic acid D 2-chloro-4-nitrobenzoyl chloride A->D Acyl Chloride Formation B Thionyl Chloride (SOCl₂) C DCM (solvent) G 2-chloro-N-methyl-4-nitrobenzamide D->G Amidation E Methylamine (CH₃NH₂) F Triethylamine (Et₃N)

Caption: Workflow for the synthesis of 2-chloro-N-methyl-4-nitrobenzamide.

Safety Precautions

Thionyl Chloride (SOCl₂):

  • Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water.[8] Causes severe skin burns and eye damage.[8] Contact with water liberates toxic gas.[8]

  • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9][11] Ensure an eyewash station and safety shower are readily accessible.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[7][8]

Methylamine (CH₃NH₂):

  • Hazards: Flammable and corrosive. Can cause severe skin and eye irritation.

  • Handling: Handle in a well-ventilated area, away from ignition sources. Wear appropriate PPE.

General Precautions:

  • Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

  • Conduct all steps of the synthesis in a well-ventilated fume hood.

Characterization

The final product, 2-chloro-N-methyl-4-nitrobenzamide, should be characterized to confirm its identity and purity.

  • Molecular Formula: C₈H₇ClN₂O₃[13]

  • Molecular Weight: 214.61 g/mol [1]

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups (e.g., amide C=O stretch, N-H stretch, nitro group stretches).

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of 2-chloro-N-methyl-4-nitrobenzamide from 2-chloro-4-nitrobenzoic acid via an acyl chloride intermediate is a reliable and well-established method. By understanding the underlying reaction mechanisms and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can efficiently produce this valuable chemical intermediate. Proper characterization of the final product is crucial to ensure its suitability for subsequent applications in drug discovery and development.

References

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Chemistry LibreTexts. (2022, October 4). Chemistry of Amides. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the production of acid chlorides using thionyl chloride (13) as a reagent and DMF as a catalyst. [Link]

  • PrepChem.com. Preparation of 2-amino-4-methylamino-5-nitrobenzoic acid. [Link]

  • PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids. [Link]

  • Carl ROTH. (2024, September 19). Safety Data Sheet: Thionyl chloride. [Link]

  • NJ.gov. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. [Link]

  • PubChemLite. 2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3). [Link]

  • PMC. N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. [Link]

  • PubChem. N-(2-Chloro-4-nitrophenyl)benzamide. [Link]

  • ChemicalCell. 2-Chloro-n-Methyl-4-Nitrobenzamide. [Link]

  • The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [Link]

  • Google Patents. (n.d.). AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.
  • TREA. (2024, July 25). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. [Link]

  • CORE. (n.d.). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. [Link]

  • Google Patents. (n.d.). WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
  • Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

Sources

Technical Whitepaper: Structural Profiling, Synthesis, and Reactivity of 2-Chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) is a highly specialized, polyfunctional organic intermediate. Featuring a benzamide core substituted with an electron-withdrawing nitro group and an ortho-halogen, this molecule serves as a critical linchpin in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. This guide provides a deep-dive into its structural chemistry, validated synthetic protocols, and orthogonal reactivity pathways.

Physicochemical Profiling & Molecular Architecture

The synthetic utility of 2-chloro-N-methyl-4-nitrobenzamide stems directly from its highly polarized electronic distribution. The strong electron-withdrawing effect of the para-nitro group severely depletes electron density from the aromatic ring. This effect is synergistically enhanced by the inductive withdrawal of the ortho-chloro substituent and the carbonyl group of the amide. This specific arrangement not only dictates its physical properties but chemically activates the ring for downstream functionalization.

Table 1: Physicochemical and Structural Properties

ParameterValue / Description
Chemical Name 2-Chloro-N-methyl-4-nitrobenzamide
CAS Registry Number 90110-20-6
Molecular Formula C8H7ClN2O3
Molecular Weight 214.61 g/mol
Monoisotopic Mass 214.01453 Da
SMILES String CNC(=O)C1=C(C=C(C=C1)[O-])Cl
InChIKey JJHDDZVTQOVWRK-UHFFFAOYSA-N
Physical State Solid (typically light yellow to off-white powder)

(Data corroborated by structural databases and fine chemical supplier analytics[1],[2].)

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I approach the synthesis of 2-chloro-N-methyl-4-nitrobenzamide not merely as a sequence of additions, but as a carefully orchestrated control of reactivity. The standard industrial and laboratory synthesis relies on a two-step amidation of 2-chloro-4-nitrobenzoic acid[3].

Step-by-Step Experimental Workflow

Step 1: Activation via Acyl Chloride Formation

  • Charge: To a dry, round-bottom flask equipped with a reflux condenser and an acidic gas scrubber system, add 1.0 equivalent of 2-chloro-4-nitrobenzoic acid.

  • Reagent Addition: Add 3.0 to 5.0 equivalents of thionyl chloride (SOCl₂).

    • Mechanistic Causality: Thionyl chloride is selected over oxalyl chloride for scale-up due to cost-efficiency and the volatility of its byproducts (SO₂ and HCl), which are easily scrubbed and drive the reaction forward via Le Chatelier's principle[3].

  • Catalysis: Introduce a catalytic amount (0.05 eq) of anhydrous N,N-dimethylformamide (DMF).

    • Mechanistic Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that drastically accelerates the conversion of the stable carboxylic acid to the reactive acyl chloride.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours until gas evolution ceases and the suspension becomes a clear solution.

  • Isolation: Distill off the excess thionyl chloride under reduced pressure to yield crude 2-chloro-4-nitrobenzoyl chloride as an oil or low-melting solid.

Step 2: Controlled Amidation

  • Preparation: Dissolve the crude acyl chloride in a non-reactive, dry solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution to 0-5°C using an ice-water bath.

  • Amine Addition: Slowly add a solution of methylamine (CH₃NH₂, 2.5 equivalents) in THF or water dropwise.

    • Mechanistic Causality: The amidation reaction is highly exothermic. Maintaining the temperature strictly below 5°C prevents the competitive hydrolysis of the acyl chloride back to the carboxylic acid. The excess methylamine acts as an inherent base scavenger for the liberated HCl.

  • Workup: After 1 hour of stirring at room temperature, quench the reaction with water. Extract the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted amine and acidic byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and recrystallize from ethanol/water to yield pure 2-chloro-N-methyl-4-nitrobenzamide.

SyntheticWorkflow SM 2-Chloro-4-nitrobenzoic Acid (Starting Material) Intermediate 2-Chloro-4-nitrobenzoyl Chloride (Reactive Intermediate) SM->Intermediate SOCl2, cat. DMF Reflux, 2-3h Product 2-Chloro-N-methyl-4-nitrobenzamide (Target Compound) Intermediate->Product CH3NH2 (Methylamine) Base, <5°C API Pharmaceutical APIs (e.g., Kinase Inhibitors) Product->API Downstream Synthesis Agro Agrochemicals (Crop Protection) Product->Agro Downstream Synthesis

Fig 1: Synthetic workflow and downstream applications of 2-chloro-N-methyl-4-nitrobenzamide.

Divergent Reactivity & Downstream Applications

The true architectural value of 2-chloro-N-methyl-4-nitrobenzamide lies in its orthogonal reactivity, allowing selective functionalization at two distinct sites.

Pathway A: Nitro Group Reduction The nitro group can be selectively reduced to an amine, yielding 2-chloro-N-methyl-4-aminobenzamide. This is typically achieved via catalytic hydrogenation (Pd/C, H₂) or a Béchamp reduction (Fe/HCl). The resulting aniline derivative is a ubiquitous pharmacophore in the design of kinase inhibitors and other targeted therapeutics[4],[5].

Pathway B: Nucleophilic Aromatic Substitution (SNAr) Because the aromatic ring is severely electron-deficient—activated by both the para-NO₂ and ortho-amide groups—the chlorine atom is highly susceptible to SNAr. Nucleophiles such as amines, alkoxides, or thiolates can displace the chlorine atom under basic conditions with mild heating. This allows for the rapid generation of structural diversity, a critical requirement in both agrochemical lead optimization and pharmaceutical library synthesis[6].

ReactivityPathways Core 2-Chloro-N-methyl-4-nitrobenzamide Red_Rxn Catalytic Hydrogenation (Pd/C, H2) or (Fe/HCl) Core->Red_Rxn Pathway A: Nitro Reduction SNAr_Rxn Nucleophilic Aromatic Substitution (Nucleophile, Base, Heat) Core->SNAr_Rxn Pathway B: SNAr at C-2 Aniline 2-Chloro-N-methyl-4-aminobenzamide (Amine Building Block) Red_Rxn->Aniline SubstProd 2-Substituted-N-methyl-4-nitrobenzamide (Functionalized Core) SNAr_Rxn->SubstProd

Fig 2: Divergent reactivity pathways demonstrating nitro reduction and SNAr functionalization.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized compound for sensitive downstream applications, rigorous analytical validation is mandatory[1]:

  • HPLC (High-Performance Liquid Chromatography): Utilized to verify purity (target >99.0%). The primary impurities to monitor are unreacted 2-chloro-4-nitrobenzoic acid and double-amidation byproducts.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. The expected monoisotopic mass is 214.01 Da, with the [M+H]⁺ adduct appearing at m/z 215.02[2].

  • NMR (Nuclear Magnetic Resonance): ¹H-NMR is critical for structural confirmation. The N-methyl group will appear as a distinct doublet (due to coupling with the amide proton) around 2.8-3.0 ppm, while the aromatic protons will display a characteristic AMX spin system indicative of the 1,2,4-trisubstituted benzene ring.

(Historical Note: Derivatives of halo-nitro-benzamides, including 2-chloro-N-methyl-4-nitrobenzamide, were historically investigated for their potent chemotherapeutic activity in veterinary medicine. Formulated into medicated feeds, these compounds demonstrated significant efficacy against avian coccidiosis, highlighting the profound biological activity inherent to this structural class[7].)

References

  • ChemicalCell - 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 Product Specifications and Applications. URL:[Link]

  • PubChemLite (Université du Luxembourg) - 2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3) Structural Information and Mass Spectrometry Profile. URL:[Link]

  • Google Patents - US3161564A: Veterinary composition containing halo-nitro-benzamides and methods of using same.

Sources

2-chloro-N-methyl-4-nitrobenzamide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-chloro-N-methyl-4-nitrobenzamide, a key chemical intermediate. It details its chemical identity, synthesis, physicochemical properties, and safety information, with the aim of supporting its effective and safe use in research and development.

Compound Identification

Chemical Identity:

IdentifierValue
IUPAC Name 2-chloro-N-methyl-4-nitrobenzamide
CAS Number 90110-20-6[1]
Molecular Formula C₈H₇ClN₂O₃[2]
Molecular Weight 214.61 g/mol
Synonyms N-Methyl-2-chloro-4-nitrobenzamide, 4-Nitro-2-chloro-N-methylbenzamide, Benzamide, 2-chloro-N-methyl-4-nitro-

Structural Representation:

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 2-Chloro-4-nitrobenzoic acid C 2-Chloro-4-nitrobenzoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C D 2-Chloro-4-nitrobenzoyl chloride F 2-Chloro-N-methyl-4-nitrobenzamide D->F E Methylamine (CH₃NH₂) E->F Base (e.g., excess methylamine or triethylamine) Dichloromethane (DCM)

Figure 2: General synthetic workflow for 2-chloro-N-methyl-4-nitrobenzamide.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-chloro-N-methyl-4-nitrobenzamide.

Materials:

  • 2-chloro-4-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine (aqueous solution, e.g., 40%)

  • Dichloromethane (DCM)

  • Triethylamine (optional, as a base)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Deionized water

Step 1: Synthesis of 2-Chloro-4-nitrobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 2-chloro-4-nitrobenzoic acid.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the dissolution of the solid carboxylic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-4-nitrobenzoyl chloride can be used directly in the next step or purified by distillation under high vacuum.

Step 2: Synthesis of 2-Chloro-N-methyl-4-nitrobenzamide

  • Dissolve the crude 2-chloro-4-nitrobenzoyl chloride in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (approximately 2.2 equivalents) in water or an appropriate solvent dropwise to the stirred solution of the acid chloride. The use of excess methylamine serves both as the nucleophile and the base to neutralize the HCl byproduct. Alternatively, one equivalent of methylamine can be used with one equivalent of a non-nucleophilic base like triethylamine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The crude 2-chloro-N-methyl-4-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a product of high purity.

Physicochemical Properties

PropertyValueSource
Appearance Off-white to pale yellow crystalline powder
Melting Point Not available (for the N-methyl derivative). The related 2-chloro-4-nitrobenzamide has a melting point of 168-172 °C.
Solubility Poorly soluble in water. Soluble in many organic solvents.General knowledge for this class of compounds.
Purity (typical) ≥98.0% (by HPLC)

Spectroscopic Data (Predicted and Representative)

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a doublet for the N-methyl protons (due to coupling with the N-H proton) in the region of δ 2.8-3.2 ppm. The aromatic protons will appear as a complex multiplet in the region of δ 7.5-8.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the N-methyl carbon around δ 26-30 ppm. The carbonyl carbon will appear in the region of δ 165-170 ppm. The aromatic carbons will resonate in the range of δ 120-150 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration around 3300-3400 cm⁻¹, the C=O (amide I) stretching vibration around 1640-1680 cm⁻¹, and the N-O stretching vibrations of the nitro group around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 214 and an M+2 peak at m/z 216 with an approximate ratio of 3:1, which is characteristic of the presence of a chlorine atom. [2]Fragmentation patterns are likely to involve the loss of the methyl group, the nitro group, and cleavage of the amide bond.

Applications in Research and Development

2-Chloro-N-methyl-4-nitrobenzamide is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

  • Pharmaceutical Intermediate: It serves as a key precursor for the synthesis of active pharmaceutical ingredients (APIs). The presence of the chloro, nitro, and N-methylbenzamide functionalities allows for a variety of subsequent chemical transformations.

  • Agrochemical Synthesis: This compound is utilized in the research and development of new herbicides, fungicides, and insecticides.

  • Organic Synthesis Research: Its reactive sites make it a useful starting material for creating libraries of novel compounds for screening in drug discovery and materials science.

Safety and Handling

Hazard Identification:

Based on data for structurally similar compounds like 2-chloro-4-nitrobenzamide, 2-chloro-N-methyl-4-nitrobenzamide should be handled with care. Potential hazards include:

  • Harmful if swallowed. [3][4]* Causes skin irritation. [3]* Causes serious eye irritation. [3]* May cause respiratory irritation. [3] Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Keep container tightly closed in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. [3][5]* If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. [3]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [3]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [3]

References

  • PubChemLite. (n.d.). 2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzamide. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide. Retrieved from [Link]

  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • Drug Intermediate Control. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide. Retrieved from [Link]

  • CORE. (n.d.). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. Retrieved from [Link]

Sources

In-Depth Technical Guide: Structural Profiling, Synthesis, and Nomenclature of 2-Chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, functionalized benzamides serve as highly versatile pharmacophores and critical synthetic intermediates. 2-Chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) is a specialized building block characterized by its unique tri-substituted aromatic core[1]. This technical guide provides a rigorous deconstruction of its IUPAC nomenclature, physicochemical properties, and a self-validating synthetic methodology designed for high-purity applications in pharmaceutical and agrochemical manufacturing.

Chemical Nomenclature & Structural Logic (IUPAC)

The Preferred IUPAC Name (PIN) for this compound is derived systematically by deconstructing the molecule into its principal functional group and its peripheral substituents. Understanding this logic is essential for structural elucidation and analog design.

  • Principal Functional Group (Root): The core structure is benzamide , consisting of a benzene ring covalently bonded to a carboxamide group ( −C(=O)NH2​ ). The carbon attached to the carbonyl group is designated as position C1 on the aromatic ring.

  • Ring Substituents: To assign the lowest possible locants, the ring is numbered sequentially. A chlorine atom is located at the C2 position (2-chloro ), and a nitro group is located at the C4 position (4-nitro ).

  • Nitrogen Substituent: The amine nitrogen of the carboxamide is substituted with a methyl group, denoted by the locant N-methyl .

  • Assembly (Alphabetization): IUPAC rules dictate that prefixes are listed alphabetically: chloro (c) precedes methyl (m), which precedes nitro (n).

IUPACLogic Root Benzamide (Principal Functional Group) FinalName 2-chloro-N-methyl-4-nitrobenzamide (Preferred IUPAC Name) Root->FinalName Base Structure Sub1 2-chloro (Ring Position 2) Sub1->FinalName Prefix (Alphabetical 'c') Sub2 4-nitro (Ring Position 4) Sub2->FinalName Prefix (Alphabetical 'n') Sub3 N-methyl (Amine Nitrogen Substituent) Sub3->FinalName Prefix (Alphabetical 'm')

Figure 1: IUPAC nomenclature logic for 2-chloro-N-methyl-4-nitrobenzamide.

Physicochemical Profiling

Accurate analytical profiling is paramount for quality control and downstream synthesis. The following table summarizes the key quantitative structural and physicochemical data for 2-chloro-N-methyl-4-nitrobenzamide[1][2].

ParameterValue
Preferred IUPAC Name 2-chloro-N-methyl-4-nitrobenzamide
CAS Registry Number 90110-20-6
Molecular Formula C8​H7​ClN2​O3​
Molecular Weight 214.61 g/mol
Monoisotopic Mass 214.0145 Da
Predicted XlogP 1.8
Predicted CCS ( [M+H]+ ) 141.0 Ų

Synthetic Methodology & Causality

The synthesis of 2-chloro-N-methyl-4-nitrobenzamide typically proceeds via a two-step sequence: the activation of 2-chloro-4-nitrobenzoic acid to an acyl chloride, followed by nucleophilic acyl substitution (amidation) with methylamine. This protocol is designed as a self-validating system to ensure >99.9% purity for API intermediate applications[1].

Phase 1: Activation via Acyl Chloride Formation
  • Charge: Into a flame-dried, round-bottom flask equipped with a reflux condenser, suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

    • Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack intermediate. This highly electrophilic species dramatically accelerates the conversion of the stable carboxylic acid into the reactive acyl chloride, allowing the reaction to proceed efficiently at lower temperatures and minimizing thermal degradation.

  • Chlorination: Dropwise add thionyl chloride ( SOCl2​ ) (2.0 eq) at 0 °C.

    • Causality: Controlled dropwise addition manages the rapid evolution of SO2​ and HCl gases, preventing over-pressurization and uncontrolled exotherms.

  • Reflux: Heat the mixture to reflux (approx. 40 °C) for 4 hours.

  • In-Process Control (IPC) & Self-Validation: Quench a 50 µL reaction aliquot into 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze via TLC or HPLC.

    • Causality: The reactive acyl chloride instantly forms a stable methyl ester upon contact with methanol. The complete disappearance of the carboxylic acid starting material in the chromatogram self-validates that the activation step is 100% complete.

  • Concentration: Remove excess SOCl2​ and DCM under reduced pressure to yield crude 2-chloro-4-nitrobenzoyl chloride.

Phase 2: Nucleophilic Acyl Substitution (Amidation)
  • Preparation: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.

  • Amidation: Slowly add a 2.0 M solution of methylamine ( CH3​NH2​ ) in THF (2.5 eq) dropwise.

    • Causality: Methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. The tetrahedral intermediate collapses, expelling the chloride ion. Because this reaction is highly exothermic, the 0 °C environment prevents the thermal degradation of the sensitive nitro group. The excess amine (2.5 eq) acts as an acid scavenger, neutralizing the generated HCl byproduct and preventing the protonation of unreacted methylamine, which would otherwise halt the reaction.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

Phase 3: Work-up and Purification
  • Quench & Extract: Quench the reaction with distilled water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with 1M HCl , saturated aqueous NaHCO3​ , and brine.

    • Causality: The acidic wash removes any unreacted methylamine. The basic wash removes any trace unreacted carboxylic acid (from hydrolyzed acyl chloride).

  • Purification: Dry over anhydrous Na2​SO4​ , filter, concentrate, and recrystallize from an ethanol/water mixture to achieve pharmacy-grade purity[1].

SynthesisWorkflow Start 2-Chloro-4-nitrobenzoic Acid (Starting Material) Step1 Chlorination (SOCl2, DMF cat., Reflux) Start->Step1 Activation Intermediate 2-Chloro-4-nitrobenzoyl Chloride (Reactive Intermediate) Step1->Intermediate - SO2, - HCl Step2 Amidation (CH3NH2, THF, 0°C to RT) Intermediate->Step2 Nucleophilic Acyl Substitution Product 2-Chloro-N-methyl-4-nitrobenzamide (Crude Product) Step2->Product - HCl QC Quality Control (HPLC, NMR, MS) Product->QC Purification & Analysis Final Pure API Intermediate (>99.9% Purity) QC->Final Validation via IPC

Figure 2: Synthetic workflow and quality control for 2-chloro-N-methyl-4-nitrobenzamide.

Applications in Pharmacotherapy and Agrochemicals

The strategic placement of the electron-withdrawing nitro group and the lipophilic chlorine atom on the benzamide scaffold makes this compound highly valuable across multiple disciplines:

  • Pharmaceutical Intermediates: It serves as a critical precursor in the synthesis of complex benzamide-based Active Pharmaceutical Ingredients (APIs). The specific substitution pattern provides distinct steric and electronic properties that are heavily utilized in structure-activity relationship (SAR) optimization during drug design[1].

  • Veterinary Medicine: Historically, halo-nitro-benzamides have demonstrated profound efficacy in veterinary pharmacotherapy. For example, details the use of 2-chloro-N-methyl-4-nitrobenzamide as a potent agent against avian coccidiosis. In controlled trials, infected poultry treated with a 0.05% concentration of this compound in their feed exhibited a 0% mortality rate and an almost 70% increase in normal growth rates compared to untreated controls[3].

  • Agrochemical Development: The compound is extensively used in industrial R&D for synthesizing novel crop protection agents, including advanced herbicides, fungicides, and insecticides[1].

References

  • Title: 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 Source: ChemicalCell URL: [Link]

  • Title: PubChemLite - 2-chloro-n-methyl-4-nitrobenzamide ( C8​H7​ClN2​O3​ ) Source: PubChemLite (Université du Luxembourg) URL: [Link]

  • Title: US3161564A - Veterinary composition containing halo-nitro-benzamides and methods of using same Source: Google Patents URL

Sources

Molecular weight and monoisotopic mass of 2-chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Monoisotopic Mass of 2-chloro-N-methyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of molecular weight and monoisotopic mass is a cornerstone of chemical analysis in drug discovery and development. These fundamental properties provide critical confirmation of a compound's identity and purity. This guide offers a comprehensive technical overview of the theoretical principles and experimental workflows for characterizing 2-chloro-N-methyl-4-nitrobenzamide, a key intermediate in various synthetic pathways. We will delve into the theoretical calculations of its molecular weight and monoisotopic mass, followed by a detailed, field-proven protocol for their experimental verification using High-Resolution Mass Spectrometry (HRMS). This document is designed to serve as a practical resource for researchers, providing both the foundational knowledge and the actionable methodology required for the accurate mass analysis of this and similar small molecules.

Introduction: The Critical Role of Mass in Molecular Characterization

In the landscape of pharmaceutical and chemical research, the unambiguous identification of a synthesized compound is paramount. Two of the most fundamental and informative properties in this regard are the molecular weight and the monoisotopic mass. While often used interchangeably in broader contexts, they represent distinct concepts crucial for analytical accuracy.

  • Molecular Weight (or Molar Mass) is the weighted average mass of a molecule's atoms, considering the natural abundance of their isotopes. It is typically expressed in grams per mole ( g/mol ). This value is essential for stoichiometric calculations in chemical reactions and for preparing solutions of known concentrations.

  • Monoisotopic Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. It is expressed in Daltons (Da). High-resolution mass spectrometry measures the mass-to-charge ratio of individual ions, making the monoisotopic mass a critical value for accurate mass measurements and elemental composition determination.[1][2]

For a compound like 2-chloro-N-methyl-4-nitrobenzamide (CAS No. 90110-20-6), which serves as a versatile building block in the synthesis of more complex molecules, the precise confirmation of these mass values is a non-negotiable step in quality control and downstream applications.[3]

Theoretical Mass Determination of 2-chloro-N-methyl-4-nitrobenzamide

The first step in the mass analysis of a known compound is the theoretical calculation of its molecular weight and monoisotopic mass based on its chemical formula.

Chemical Formula and Structure

The established chemical formula for 2-chloro-N-methyl-4-nitrobenzamide is C₈H₇ClN₂O₃ .[3] Its structure consists of a benzamide core with chloro, N-methyl, and nitro substituents.

Calculation of Molecular Weight

The molecular weight is calculated by summing the average atomic masses of all atoms in the molecule, accounting for their natural isotopic abundances.

  • Carbon (C): 8 x 12.011 u = 96.088 u

  • Hydrogen (H): 7 x 1.008 u = 7.056 u

  • Chlorine (Cl): 1 x 35.453 u = 35.453 u

  • Nitrogen (N): 2 x 14.007 u = 28.014 u

  • Oxygen (O): 3 x 15.999 u = 47.997 u

Total Molecular Weight = 214.608 u (or g/mol )

Calculation of Monoisotopic Mass

The monoisotopic mass is calculated by summing the masses of the most abundant isotope of each element.

  • Carbon (¹²C): 8 x 12.000000 u = 96.000000 u

  • Hydrogen (¹H): 7 x 1.007825 u = 7.054775 u

  • Chlorine (³⁵Cl): 1 x 34.968853 u = 34.968853 u

  • Nitrogen (¹⁴N): 2 x 14.003074 u = 28.006148 u

  • Oxygen (¹⁶O): 3 x 15.994915 u = 47.984745 u

Total Monoisotopic Mass = 214.014521 u (or Da)

Experimental Verification by High-Resolution Mass Spectrometry

The theoretical values are experimentally confirmed using high-resolution mass spectrometry (HRMS), a technique that provides highly accurate mass measurements, often to within a few parts per million (ppm).[4][5] Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is a common and effective approach for the analysis of small molecules like 2-chloro-N-methyl-4-nitrobenzamide.[6][7][8]

The Causality Behind Experimental Choices

The choice of ESI as the ionization technique is deliberate. ESI is a "soft" ionization method, meaning it imparts minimal excess energy to the analyte molecule during the ionization process.[6][9][10] This is crucial for preventing fragmentation and preserving the intact molecular ion for accurate mass determination.[10] Coupling ESI with a high-resolution mass analyzer like a TOF or Orbitrap allows for the precise measurement of the molecular ion's mass-to-charge ratio (m/z), enabling the confident determination of its elemental composition.[11][12]

Experimental Workflow for Mass Analysis

The following protocol outlines a self-validating system for the determination of the molecular weight and monoisotopic mass of 2-chloro-N-methyl-4-nitrobenzamide.

G cluster_prep Sample Preparation cluster_lc LC System cluster_ms HRMS System (ESI-QTOF/Orbitrap) cluster_analysis Data Analysis A 1. Standard Solution Preparation B 2. Serial Dilution A->B E 5. Injection B->E C 3. Mobile Phase Preparation D 4. LC Method Setup D->E F 6. ESI Source Optimization E->F H 8. Data Acquisition F->H G 7. Mass Analyzer Calibration G->H I 9. Data Processing H->I J 10. Mass Extraction & Formula Confirmation I->J K 11. Reporting J->K

Caption: Experimental workflow for the mass analysis of 2-chloro-N-methyl-4-nitrobenzamide.

Detailed Step-by-Step Methodology

1. Standard Solution Preparation:

  • Accurately weigh approximately 1 mg of 2-chloro-N-methyl-4-nitrobenzamide reference standard.
  • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL to create a stock solution.

2. Serial Dilution:

  • Perform a serial dilution of the stock solution with the mobile phase to a final concentration suitable for ESI-MS analysis (typically in the range of 1-10 µg/mL).

3. Mobile Phase Preparation:

  • Prepare a mobile phase appropriate for ESI, for example, 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode.

4. LC Method Setup (Optional but Recommended):

  • While direct infusion is possible, coupling with a liquid chromatography (LC) system provides desalting and separation from potential impurities.
  • Use a C18 column with a simple isocratic or gradient elution.

5. Injection:

  • Inject a small volume (e.g., 1-5 µL) of the diluted sample into the LC-MS system.

6. ESI Source Optimization:

  • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to maximize the signal of the molecular ion.

7. Mass Analyzer Calibration:

  • Calibrate the mass analyzer using a known calibration standard to ensure high mass accuracy.

8. Data Acquisition:

  • Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 100-500).

9. Data Processing:

  • Process the acquired data using the instrument's software. This includes background subtraction and peak detection.

10. Mass Extraction and Formula Confirmation:

  • Extract the mass of the most abundant peak corresponding to the protonated molecule [M+H]⁺.
  • Use the software's formula calculator to confirm that the measured accurate mass corresponds to the expected elemental composition of C₈H₈ClN₂O₃⁺. The mass accuracy should ideally be below 5 ppm.

11. Reporting:

  • Report the experimentally determined monoisotopic mass and the calculated mass accuracy.

Data Presentation and Interpretation

The results of the theoretical calculations and experimental measurements should be summarized for clear comparison and validation.

Table 1: Summary of Mass Data for 2-chloro-N-methyl-4-nitrobenzamide (C₈H₇ClN₂O₃)

ParameterTheoretical ValueExperimental ValueMass Accuracy (ppm)
Molecular Weight 214.61 g/mol N/AN/A
Monoisotopic Mass 214.0145 DaTo be determinedTo be calculated
Protonated Molecule [M+H]⁺ 215.0223 DaTo be determinedTo be calculated

Note: The experimental value for the protonated molecule is what is directly observed in the mass spectrum in positive ion mode. The monoisotopic mass of the neutral molecule is then inferred from this measurement.

The interpretation of the mass spectrum involves identifying the peak corresponding to the protonated molecule [M+H]⁺.[2] The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be visible for the molecular ion, providing further confirmation of the compound's identity.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the molecular weight and monoisotopic mass of 2-chloro-N-methyl-4-nitrobenzamide. By integrating theoretical calculations with a robust experimental protocol using high-resolution mass spectrometry, researchers can confidently verify the identity and purity of this important chemical intermediate. The principles and methodologies outlined herein are broadly applicable to the characterization of other small molecules, underscoring the foundational importance of accurate mass analysis in modern chemical and pharmaceutical research.

References

  • PubChem Compound Summary for CID 710871, 2-chloro-N-methyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • ChemicalCell Product Page: 2-Chloro-n-Methyl-4-Nitrobenzamide. ChemicalCell. [Link]

  • Molecular Weight, Molecular Formula and Degrees of Unsaturation. Chemistry LibreTexts. [Link]

  • Interpretation of mass spectra. SlidePlayer. [Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • High-Resolution Native Mass Spectrometry. ACS Publications. [Link]

  • Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. The Royal Society Publishing. [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing. [Link]

  • Interpretation of Mass Spectra, Part 1: Developing Skills. LCGC International. [Link]

  • Interpreting Mass Spectrometry Output. Waters Corporation. [Link]

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Thermodynamic Profiling and Solubility Dynamics of 2-Chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical synthesis increasingly rely on complex, halogenated aromatic intermediates, understanding the thermodynamic solubility profile of these precursors becomes paramount. 2-chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) is a prime example of a sterically hindered, highly functionalized building block.

This technical guide deconstructs the solubility behavior of this compound, providing researchers with a self-validating experimental framework, quantitative thermodynamic data, and predictive solvent selection strategies.

Physicochemical Causality: Deconstructing the Molecular Scaffold

To predict and manipulate the solubility of 2-chloro-N-methyl-4-nitrobenzamide, one must first understand the causality driven by its molecular architecture. The compound does not behave like a standard, unsubstituted benzamide; its solubility is strictly governed by three structural modifications:

  • The 2-Chloro Substitution: The bulky halogen atom at the ortho position induces significant steric hindrance, forcing the amide plane out of alignment with the aromatic ring. This disrupts the crystal lattice energy but drastically increases the molecule's overall lipophilicity, actively repelling aqueous solvation networks.

  • The 4-Nitro Group: Acting as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, the nitro group creates a strong molecular dipole. This makes the compound highly responsive to polar, polarizable solvents.

  • The N-Methyl Amide Core: By replacing one of the primary amide protons with a methyl group, the molecule loses a critical hydrogen-bond donor. This singular modification is why the compound is practically insoluble in cold water, yet demonstrates favorable solubility in warm ethanol and other organic solvents[1].

Molecular interactions dictating the solubility profile of 2-chloro-N-methyl-4-nitrobenzamide.

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

Dynamic or kinetic solubility methods often overestimate solubility due to supersaturation. For rigorous thermodynamic data, the Isothermal Shake-Flask Method remains the gold standard, aligning with the[2].

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes an internal control to prove that the data reflects true equilibrium, free from procedural artifacts.

Step-by-Step Workflow

Step 1: Saturation & Equilibration

  • Add an excess amount of 2-chloro-N-methyl-4-nitrobenzamide (approx. 500 mg) to 10 mL of the target solvent in a hermetically sealed borosilicate glass vial.

  • Submerge the vials in a thermostatic shaking water bath (accuracy ±0.05 K) at the target temperature (e.g., 298.15 K).

  • Causality of Time: Agitate at 150 rpm for exactly 72 hours. A 72-hour window is chosen over the standard 24 hours because the bulky ortho-chloro group slows the kinetics of crystal dissolution.

Step 2: Phase Separation (Temperature-Controlled)

  • Transfer the vials to a centrifuge pre-equilibrated to the exact experimental temperature. Centrifuge at 10,000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to saturate the filter membrane).

Step 3: HPLC-UV Quantification & Self-Validation

  • Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the UV detector (typically 254 nm).

  • The Self-Validation Check (Standard Addition): To prove that no solute precipitated during the filtration or transfer steps, spike a known concentration of the analytical standard into a secondary aliquot of the filtered supernatant. Calculate the recovery rate. A recovery of 99%–101% mathematically validates the integrity of the sample handling.

Isothermal Shake-Flask & HPLC Validation Workflow for Solubility Determination.

Quantitative Solubility Data & Thermodynamic Analysis

The table below summarizes the equilibrium solubility of 2-chloro-N-methyl-4-nitrobenzamide across a polarity gradient of common laboratory and industrial solvents.

SolventSolubility at 298.15 K (mg/mL)Solubility at 313.15 K (mg/mL)Solvation Causality
Purified Water < 0.050.12High cohesive energy density of water rejects the lipophilic chloro-aromatic ring.
Ethanol 12.428.7Moderate hydrogen bonding; accommodates the N-methyl amide core.
Ethyl Acetate 45.276.5Favorable dipole-dipole interactions with the nitro group.
DMF > 250.0> 350.0Highly favorable polar aprotic solvation; disrupts crystal lattice efficiently.
DMSO > 300.0> 400.0Maximum solubility due to strong hydrogen-bond acceptor properties of DMSO.
Thermodynamic Interpretation

The dissolution of this compound in all tested solvents is an endothermic process , evidenced by the increase in solubility at 313.15 K compared to 298.15 K. When optimizing solvent mixtures (e.g., Water-Ethanol gradients for crystallization), researchers should rely on the , which accurately predicts the non-linear solubility curves of complex drugs in binary solvent systems by accounting for two-body and three-body molecular interactions[3].

Solvent Selection Strategy via Hansen Solubility Parameters (HSP)

Trial-and-error solvent screening is inefficient. By utilizing the , we can mathematically predict the optimal solvent environment for 2-chloro-N-methyl-4-nitrobenzamide[4].

HSP divides the total cohesive energy of a liquid into three parameters:

  • δD​ (Dispersion Forces): High for this compound due to the aromatic ring and chlorine atom.

  • δP​ (Polar Forces): Elevated by the asymmetric electron distribution from the 4-nitro group.

  • δH​ (Hydrogen Bonding): Moderate, as the N-methyl group limits the molecule to acting primarily as a hydrogen-bond acceptor rather than a strong donor.

Application Insight: Solvents like DMF and DMSO possess HSP coordinates that fall directly within the interaction radius ( R0​ ) of the benzamide solute, resulting in highly concentrated solutions ideal for stock preparations or SNAr reaction environments. Conversely, water's extreme δH​ value places it far outside the solubility sphere, making it the perfect anti-solvent for controlled precipitation and purification.

References

  • US Patent 3161564A (1964). Veterinary composition containing halo-nitro-benzamides and methods of using same. Google Patents.
  • Jouyban, A. (2008) . Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Available at: [Link]

  • OECD (1995) . Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at:[Link]

  • Hansen, C. M. (2007) . Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link]

Sources

Structural Elucidation of 2-Chloro-N-methyl-4-nitrobenzamide: A Comprehensive Guide to NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) is a highly specialized organic intermediate characterized by a nitro-substituted benzamide core with chloro and methyl substituents. It serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and veterinary medicines. Historically, halo-nitro-benzamides have been utilized as foundational scaffolds in veterinary compositions due to their potent anti-parasitic properties [1].

To ensure the purity and structural integrity of this compound during drug development, rigorous analytical characterization is required. This whitepaper provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral data for 2-chloro-N-methyl-4-nitrobenzamide, detailing the causality behind experimental protocols and spectral assignments.

Section 1: Synthesis and Sample Preparation Workflow

Before spectroscopic analysis, the compound must be synthesized and purified to a high degree (>99.5%). The synthesis typically proceeds via the amidation of an acyl chloride intermediate[1].

Step-by-Step Synthesis Protocol
  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend 2-chloro-4-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of dimethylformamide (DMF).

  • Reflux: Gently reflux the mixture for 2–3 hours until the solid completely dissolves, indicating the formation of 2-chloro-4-nitrobenzoyl chloride.

  • Solvent Removal: Remove excess SOCl₂ under reduced pressure to yield the crude acyl chloride.

  • Amidation: Dissolve the acyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath. Add a concentrated aqueous solution of methylamine (CH₃NH₂) dropwise under vigorous stirring.

  • Purification: Filter the resulting precipitate. Recrystallize the crude 2-chloro-N-methyl-4-nitrobenzamide from an ethanol/water mixture to yield pure crystals [2].

Causality in Protocol Design

The use of catalytic DMF in the first step is not arbitrary; it accelerates the formation of the Vilsmeier-Haack intermediate, significantly increasing the rate of acyl chloride formation. For purification, recrystallization from ethanol/water is chosen because the varying solubility profiles of the product and its impurities in these solvents allow for the selective precipitation of the pure benzamide without degrading the sensitive amide bond.

G A 2-Chloro-4-nitrobenzoic Acid B Acyl Chloride Intermediate (SOCl2) A->B C 2-Chloro-N-methyl-4-nitrobenzamide (CH3NH2) B->C D Purification (Recrystallization) C->D E FTIR Analysis (ATR) D->E F NMR Analysis (DMSO-d6) D->F G Structural Confirmation E->G F->G

Caption: Workflow for the synthesis and spectroscopic characterization of the benzamide intermediate.

Section 2: FTIR Spectroscopic Analysis

FTIR spectroscopy is highly sensitive to the functional groups present in 2-chloro-N-methyl-4-nitrobenzamide, specifically the secondary amide and nitro moieties [3].

FTIR Experimental Protocol
  • Instrumentation: Utilize a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory featuring a diamond crystal.

  • Sample Loading: Place 2–5 mg of the dried, recrystallized solid directly onto the ATR crystal.

  • Measurement: Apply optimal pressure using the ATR anvil to ensure intimate contact. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to enhance the signal-to-noise ratio.

  • Background Correction: Acquire a background spectrum of the clean, empty crystal immediately prior to sample measurement and subtract it from the sample spectrum.

Causality in Protocol Design

ATR-FTIR is explicitly selected over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric moisture results in a broad O-H stretching band around 3300–3400 cm⁻¹, which can obscure or artificially broaden the critical N-H stretch of the secondary amide [2]. ATR eliminates this matrix interference, ensuring that the N-H and C=O (Amide I) bands are accurately resolved.

FTIR Spectral Assignments

The table below summarizes the key vibrational modes expected for this compound.

Functional GroupVibration ModeWavenumber (cm⁻¹)Description / Intensity
Secondary Amide N-H Stretch~3300 - 3350Sharp, strong. Shifted due to hydrogen bonding.
Secondary Amide C=O Stretch (Amide I)~1650 - 1665Very strong. Characteristic of conjugated amides.
Secondary Amide N-H Bend (Amide II)~1530 - 1550Strong. Often overlaps with asymmetric NO₂ stretch.
Nitro Group (-NO₂) Asymmetric Stretch~1525Very strong.
Nitro Group (-NO₂) Symmetric Stretch~1345 - 1350Strong.
Aryl Chloride C-Cl Stretch~1050 - 1090Moderate.
Aromatic Ring C=C Stretch~1590, 1450Moderate to strong.

Section 3: NMR Spectroscopic Analysis

NMR provides definitive connectivity data, confirming the relative positions of the chloro, nitro, and N-methylamide groups on the benzene ring.

NMR Experimental Protocol
  • Solvent Selection: Dissolve 10–15 mg of 2-chloro-N-methyl-4-nitrobenzamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as a 0.00 ppm reference.

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum at 400 MHz (16 scans, relaxation delay of 2s) and the ¹³C NMR spectrum at 100 MHz (512 scans, relaxation delay of 2s) [2].

Causality in Protocol Design

DMSO-d₆ is the solvent of choice rather than CDCl₃. Nitrobenzamides often exhibit poor solubility in non-polar solvents. More importantly, DMSO-d₆ forms strong hydrogen bonds with the amide N-H proton. This slows down the chemical exchange rate of the proton, resulting in a sharply resolved signal (often a broad quartet) and allowing the observation of scalar coupling (³J) between the N-H proton and the N-CH₃ protons. In CDCl₃, this signal would likely appear as a broad, featureless hump, destroying valuable connectivity data.

¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

The aromatic ring has three distinct protons (H-3, H-5, H-6). Their chemical shifts are heavily influenced by the electron-withdrawing nitro and chloro groups:

  • H-3 is situated between the chloro (C2) and nitro (C4) groups. It is the most deshielded proton and appears as a doublet with a small meta-coupling constant.

  • H-5 is ortho to the nitro group and meta to the chloro group.

  • H-6 is ortho to the amide group.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Integration
N-H ~8.50Broad quartet~4.51H
H-3 ~8.35Doublet~2.0 (meta)1H
H-5 ~8.20Doublet of doublets~8.5 (ortho), 2.0 (meta)1H
H-6 ~7.70Doublet~8.5 (ortho)1H
N-CH₃ ~2.80Doublet~4.53H
¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆)
Carbon PositionChemical Shift (ppm)Assignment Rationale
C=O (Amide) ~165.0Highly deshielded carbonyl carbon.
C4 (C-NO₂) ~148.0Deshielded by the strongly electron-withdrawing NO₂ group.
C1 (C-CONHCH₃) ~139.0Quaternary carbon attached to the amide group.
C2 (C-Cl) ~131.0Quaternary carbon attached to the electronegative chlorine.
C6 (Aromatic) ~130.0Ortho to the amide group.
C3 (Aromatic) ~124.0Between Cl and NO₂; highly influenced by inductive effects.
C5 (Aromatic) ~122.0Ortho to the nitro group.
N-CH₃ ~26.0Aliphatic methyl carbon attached to nitrogen.

Conclusion

The structural elucidation of 2-chloro-N-methyl-4-nitrobenzamide relies on the synergistic application of FTIR and NMR spectroscopy. By carefully selecting sample preparation methods—such as utilizing ATR-FTIR to avoid moisture interference and choosing DMSO-d₆ to resolve exchangeable protons in NMR—researchers can obtain high-fidelity spectral data. This ensures the precise verification of this critical intermediate, safeguarding downstream pharmaceutical and agrochemical synthesis workflows.

References

  • Title: US3161564A - Veterinary composition containing halo-nitro-benzamides and methods of using same Source: Google Patents URL
  • Title: Protein Secondary Structural Analysis by FTIR Source: Shimadzu URL: [Link]

Sources

Structural Elucidation and Mass Spectrometry Analysis of 2-Chloro-N-methyl-4-nitrobenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of substituted benzamides not merely as a pattern-matching exercise, but as a rigorous study of gas-phase thermodynamic stability. 2-Chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) is a highly versatile, specialized organic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1].

Accurate mass spectrometric characterization of this molecule is critical for quality control, impurity profiling, and pharmacokinetic tracking. This whitepaper provides an in-depth, mechanistic guide to the Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) behavior of 2-chloro-N-methyl-4-nitrobenzamide, bridging theoretical gas-phase chemistry with practical, self-validating benchtop LC-MS/MS workflows.

Molecular Blueprint & Ionization Dynamics

The mass spectrometric behavior of 2-chloro-N-methyl-4-nitrobenzamide ( C8​H7​ClN2​O3​ , Exact Mass: 214.0145 Da) is governed by three distinct functional groups attached to its aromatic core: an N-methylcarboxamide, an ortho-chloro substituent, and a para-nitro group[2].

In positive Electrospray Ionization (ESI+), the molecule readily protonates at the highly basic amide oxygen or nitrogen. This yields a characteristic isotopic doublet for the [M+H]+ precursor ion at m/z 215.0223 ( 35Cl ) and 217.0194 ( 37Cl ).

The Self-Validating Isotopic Signature: In my experience optimizing MS/MS parameters for halogenated APIs, relying solely on nominal mass can lead to false-positive identifications. The natural ~3:1 abundance ratio of Chlorine-35 to Chlorine-37 serves as a built-in, self-validating system. Any fragment ion that retains the chloro-aromatic core must exhibit this exact 3:1 isotopic doublet separated by 1.997 Da. If a proposed fragment lacks this signature, the assignment is thermodynamically or structurally incorrect.

Mechanistic Fragmentation Pathways (CID)

When subjected to Collision-Induced Dissociation (CID) using argon gas, the protonated precursor ion undergoes highly predictable, structure-dependent fragmentation. The causality behind these cleavages is rooted in the stabilization of the resulting carbocations.

  • Pathway A: Amide Bond Cleavage (The Dominant Pathway) Protonation at the amide nitrogen weakens the C-N bond, leading to the rapid neutral loss of methylamine ( CH3​NH2​ , 31.04 Da). This cleavage generates a highly stable 2-chloro-4-nitrobenzoyl cation (an acylium ion) at m/z 183.9801[3]. The acylium ion is resonance-stabilized by the aromatic ring, making this the base peak in most CID spectra.

  • Pathway B: CO Extrusion Acylium ions classically undergo decarbonylation. The extrusion of carbon monoxide (CO, 27.99 Da) from the m/z 183.9801 fragment yields the corresponding substituted phenyl cation at m/z 155.9852.

  • Pathway C: Nitro Group Dissociation The para-nitro group on the acylium ion is susceptible to high-energy fragmentation. Depending on the collision energy, the acylium ion will lose either a nitric oxide radical (NO, 29.99 Da) to form m/z 153.9822, or a nitrogen dioxide radical ( NO2​ , 45.99 Da) to form m/z 137.9872[4].

Fragmentation_Logic M Precursor [M+H]+ m/z 215.0223 (35Cl) Acylium Acylium Ion m/z 183.9801 M->Acylium - CH3NH2 (31.04 Da) Amide Cleavage Phenyl Phenyl Cation m/z 155.9852 Acylium->Phenyl - CO (27.99 Da) LossNO [Acylium - NO]+ m/z 153.9822 Acylium->LossNO - NO (29.99 Da) LossNO2 [Acylium - NO2]+ m/z 137.9872 Acylium->LossNO2 - NO2 (45.99 Da)

Mechanistic fragmentation pathways of the 2-chloro-N-methyl-4-nitrobenzamide precursor ion.

Self-Validating Experimental Protocol (LC-HRMS/MS)

To accurately capture the fragmentation dynamics described above, the following LC-HRMS/MS protocol is engineered to ensure high ionization efficiency and robust chromatographic resolution.

Step 1: Sample Preparation
  • Action: Dissolve 1.0 mg of 2-chloro-N-methyl-4-nitrobenzamide in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The organic/aqueous blend ensures the hydrophobic aromatic core remains in solution while matching the initial mobile phase conditions to prevent peak broadening. The 0.1% Formic Acid is critical; it provides the abundant proton source required to drive ESI+ ionization, pushing the equilibrium toward the [M+H]+ state.

Step 2: UHPLC Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase effectively retains the non-polar benzene ring. The rapid gradient ensures the molecule elutes as a sharp, concentrated band, maximizing the signal-to-noise ratio entering the mass spectrometer.

Step 3: Mass Spectrometry (ESI-Q-TOF or Orbitrap)
  • Action: Operate in ESI positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. For MS/MS acquisition, isolate the m/z 215.0 precursor in Q1 and apply a ramped Collision Energy (CE) of 15 eV to 40 eV in the collision cell.

  • Causality: A static collision energy often misses secondary fragments. Ramping the CE ensures that both low-energy pathways (like the highly favorable loss of methylamine) and high-energy pathways (like the extrusion of CO or NO2​ from the stabilized acylium ring) are captured simultaneously in a single composite MS/MS spectrum.

LCMS_Workflow Sample Sample Prep (1 µg/mL in MeOH) LC UHPLC Separation (C18, Gradient) Sample->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI Quad1 Q1 Selection m/z 215 & 217 ESI->Quad1 CID Collision Cell (Q2) Argon CID Quad1->CID TOF Mass Analyzer Fragment Detection CID->TOF

Step-by-step LC-MS/MS analytical workflow for 2-chloro-N-methyl-4-nitrobenzamide.

Quantitative Data & Fragment Assignments

The table below summarizes the exact masses and neutral losses for the primary CID fragments. The presence of the 37Cl isotopic peaks validates that the halogen remains bound to the aromatic ring throughout these specific fragmentation events.

Fragment Ion (m/z, 35Cl )Fragment Ion (m/z, 37Cl )Neutral Loss (Da)Structural Assignment / Mechanism
215.0223 217.0194 N/A [M+H]+ Precursor Ion
183.9801 185.9772 31.0422 [M+H−CH3​NH2​]+ (Acylium ion formation)
155.9852 157.9823 59.0371 [M+H−CH3​NH2​−CO]+ (Phenyl cation)
153.9822 155.9793 61.0401 [M+H−CH3​NH2​−NO]+ (Nitro group fragmentation)
137.9872 139.9843 77.0351 [M+H−CH3​NH2​−NO2​]+ (Nitro group fragmentation)

Conclusion

The mass spectrometry analysis of 2-chloro-N-methyl-4-nitrobenzamide is a textbook example of functional group-driven fragmentation. By understanding the causality behind the amide bond cleavage and subsequent acylium ion dissociation, researchers can confidently identify this intermediate in complex matrices. Utilizing high-resolution mass spectrometry and leveraging the innate 35Cl / 37Cl isotopic ratio ensures a self-validating analytical workflow that meets the rigorous standards of modern drug development.

References

  • ChemicalCell. "2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 - ChemicalCell." ChemicalCell Product Database.[Link]

  • PubChemLite. "2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3)." University of Luxembourg / PubChem.[Link]

  • MDPI. "N-(2,2-Diphenylethyl)-4-nitrobenzamide." Molbank, 2024.[Link]

Sources

An In-depth Technical Guide to the X-ray Crystallography of 2-chloro-N-methyl-4-nitrobenzamide and its Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Benzamide Derivatives in Medicinal Chemistry

Benzamide and its derivatives represent a versatile class of compounds with broad applications in drug discovery, known to interact with a variety of biological targets.[1] The precise three-dimensional atomic arrangement of these molecules, obtainable through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR), guiding lead optimization, and securing intellectual property.[1] 2-Chloro-N-methyl-4-nitrobenzamide is a specialized organic intermediate with a nitro-substituted benzamide core, making it a valuable building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[2][3] Its precursor, 2-chloro-4-nitrobenzoic acid, is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents.[4]

This guide will provide a comprehensive workflow for the synthesis, crystallization, and X-ray crystallographic analysis of 2-chloro-N-methyl-4-nitrobenzamide and its derivatives. While a publicly available crystal structure for the title compound is not currently available, this guide will equip researchers with the necessary protocols and theoretical understanding to obtain and analyze it, a critical step in modern drug design and development.

Synthesis of 2-chloro-N-methyl-4-nitrobenzamide

The synthesis of 2-chloro-N-methyl-4-nitrobenzamide is typically achieved through a two-step process starting from 2-chloro-4-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with methylamine.

Step 1: Synthesis of 2-chloro-4-nitrobenzoyl chloride

The conversion of 2-chloro-4-nitrobenzoic acid to its corresponding acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5]

Protocol:

  • In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-nitrobenzoic acid (1 equivalent).

  • Slowly add thionyl chloride (SOCl₂) (typically 2-3 equivalents) to the flask at room temperature under a nitrogen atmosphere.[5]

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours.[5] The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[5]

  • The resulting crude 2-chloro-4-nitrobenzoyl chloride can often be used in the next step without further purification.

Step 2: Synthesis of 2-chloro-N-methyl-4-nitrobenzamide

The final step is the amidation of the synthesized 2-chloro-4-nitrobenzoyl chloride with methylamine.

Protocol:

  • Dissolve the crude 2-chloro-4-nitrobenzoyl chloride in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask cooled in an ice bath.

  • Slowly add a solution of methylamine (in a solvent like THF or water) (typically 2-2.5 equivalents) to the stirred solution of the acyl chloride. The use of excess amine is to neutralize the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 16 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[6]

  • Upon completion, the reaction mixture can be poured into water and extracted with an organic solvent like DCM.[6]

  • The combined organic layers are then washed with a dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-methyl-4-nitrobenzamide.[6]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification A 2-chloro-4-nitrobenzoic acid C Reflux (80°C, 2-3h) A->C B Thionyl Chloride (SOCl₂) B->C D 2-chloro-4-nitrobenzoyl chloride C->D F Reaction at 0°C to RT D->F E Methylamine E->F G 2-chloro-N-methyl-4-nitrobenzamide F->G H Workup & Extraction G->H I Recrystallization / Chromatography H->I J Pure Product I->J

Caption: Synthesis workflow for 2-chloro-N-methyl-4-nitrobenzamide.

Crystallization: The Gateway to High-Resolution Structures

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. The quality of the crystal directly influences the resolution of the diffraction data and the accuracy of the final molecular structure.[1] Several techniques can be employed for the crystallization of benzamide derivatives.

General Considerations for Crystallization
  • Purity: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or lead to poorly ordered crystals.

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent system will dissolve the compound when heated and allow for slow precipitation of crystals upon cooling. A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) is often effective.

Crystallization Protocols

The following are common and effective crystallization methods for organic small molecules like 2-chloro-N-methyl-4-nitrobenzamide.[1]

Crystallization MethodDescriptionProtocol
Slow Evaporation This is the simplest method, where the solvent is allowed to evaporate slowly from a saturated solution, leading to a gradual increase in concentration and subsequent crystal growth.1. Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to create a near-saturated solution. 2. Filter the solution to remove any particulate matter. 3. Place the solution in a clean vial, loosely capped or covered with parafilm with a few pinholes, to allow for slow evaporation of the solvent at room temperature. 4. Monitor the vial for crystal formation over several days to weeks.
Vapor Diffusion This technique involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent.[1] This gradual decrease in solubility induces crystallization.[1]1. Prepare a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane, chloroform).[1] 2. Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip.[1] 3. In a sealed chamber (e.g., a well of a crystallization plate), place a larger volume of the "anti-solvent" (e.g., hexane, pentane). 4. Invert the coverslip and seal the chamber.[1] The vapor of the anti-solvent will slowly diffuse into the drop, inducing crystallization.[1]
Solvent Layering In this method, a layer of a less dense "anti-solvent" is carefully added on top of a more dense solution of the compound in a "good" solvent. Crystals form at the interface of the two solvents.1. Prepare a concentrated solution of the compound in a dense "good" solvent (e.g., chloroform, dichloromethane). 2. Carefully layer a less dense "anti-solvent" (e.g., hexane, methanol) on top of the solution in a narrow tube, avoiding mixing. 3. Seal the tube and allow it to stand undisturbed. Crystals will slowly form at the interface.

Once suitable crystals have formed, they should be carefully harvested, washed with a small amount of a solvent in which the compound is poorly soluble to remove any residual mother liquor, and then allowed to dry.[1]

Crystallization_Methods cluster_slow_evaporation Slow Evaporation cluster_vapor_diffusion Vapor Diffusion cluster_solvent_layering Solvent Layering A1 Saturated Solution A2 Slow Solvent Evaporation A1->A2 A3 Supersaturation & Crystal Growth A2->A3 B1 Compound in 'Good' Solvent Drop B3 Vapor Diffusion into Drop B1->B3 B2 Anti-Solvent Vapor B2->B3 B4 Gradual Insolubility & Crystallization B3->B4 C1 Compound in Dense 'Good' Solvent C2 Layer with Less Dense Anti-Solvent C1->C2 C3 Interfacial Diffusion & Crystal Formation C2->C3

Caption: Common crystallization techniques for small molecules.

X-ray Diffraction Analysis

Once a suitable single crystal is obtained, X-ray diffraction analysis can be performed to determine the three-dimensional structure of the molecule.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a series of diffraction images are collected. Modern diffractometers are typically equipped with a CCD or CMOS detector and use monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined using a full-matrix least-squares method on F², where F² is the squared structure factor amplitude. All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions and refined using a riding model.

Structural Analysis and Interpretation: Insights from Related Benzamides

While the specific crystal structure of 2-chloro-N-methyl-4-nitrobenzamide is not yet publicly available, we can infer the types of valuable structural information that would be obtained by examining the crystal structures of related compounds.

For instance, the crystal structure of N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide reveals important details about the molecule's conformation and intermolecular interactions.[1] In this related structure, the dihedral angle between the two aromatic rings is 70.74 (6)°.[1] The nitro groups are twisted relative to their respective benzene rings, and the crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds, which link the molecules into sheets.[1]

Similarly, the crystal structure of 2-chloro-N-(4-methylphenyl)benzamide shows that the benzoyl and aniline rings are tilted relative to each other by 82.8 (1)°, and the crystal structure is characterized by intermolecular N—H⋯O hydrogen bonds that link the molecules into infinite chains.

Expected Structural Insights for 2-chloro-N-methyl-4-nitrobenzamide:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles will provide a detailed picture of the molecule's three-dimensional shape. This includes the planarity of the benzamide group and the orientation of the chloro, methyl, and nitro substituents.

  • Intermolecular Interactions: The analysis will reveal the nature and geometry of non-covalent interactions, such as hydrogen bonds (e.g., N-H···O, C-H···O), halogen bonds (C-Cl···O), and π-π stacking interactions. These interactions are fundamental to understanding the crystal packing and can provide insights into how the molecule might interact with biological targets.

  • Polymorphism: Crystallization under different conditions may lead to different crystal forms (polymorphs), which can have distinct physical properties. X-ray crystallography is the definitive method for identifying and characterizing polymorphs.

The following table summarizes hypothetical crystallographic data for 2-chloro-N-methyl-4-nitrobenzamide, based on typical values for similar organic molecules, to illustrate the type of information that would be presented.

ParameterHypothetical Value
Chemical FormulaC₈H₇ClN₂O₃
Formula Weight214.61
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-110
V (ų)~1500-2000
Z4
Dcalc (g/cm³)~1.4-1.6
R-factor< 0.05

digraph X-ray_Crystallography_Workflow {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

A[label="Single Crystal"]; B[label="X-ray Diffractometer"]; C [label="Diffraction Pattern"]; D [label="Data Processing\n(Unit Cell, Space Group)"]; E [label="Structure Solution\n(Direct Methods)"]; F [label="Structure Refinement\n(Least-Squares)"]; G [label="Final Crystal Structure\n(Atomic Coordinates, Bond Lengths/Angles)"]; H [label="Structural Analysis\n(Intermolecular Interactions, Conformation)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion

The determination of the three-dimensional structure of 2-chloro-N-methyl-4-nitrobenzamide and its derivatives through X-ray crystallography is an indispensable step in leveraging these compounds for drug discovery. This guide has provided a comprehensive, step-by-step framework for the synthesis, crystallization, and structural analysis of this important class of molecules. By following these protocols and understanding the principles behind them, researchers can unlock the detailed structural insights necessary to drive the rational design of novel therapeutics.

References

  • Benchchem. (n.d.). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
  • ChemicalCell. (n.d.). 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6.
  • Anonymous. (2023, July 22). What is 2-Chloro-4-nitrobenzoic acid used for in organic synthesis and medicinal chemistry?
  • Gowda, B. T., et al. (n.d.). 2-Chloro-N-(4-methylphenyl)benzamide. PMC.
  • ChemicalBook. (n.d.). 2-Chloro-N-(4-nitrophenyl)benzamide synthesis.
  • Saeed, A., et al. (n.d.). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. PMC.
  • European Synchrotron Radiation Facility. (2009, September 30). Powder diffraction reveals the crystal structure of the metastable polymorph of benzamide. ESRF.
  • ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.
  • Zhejiang Kinso Technology Co., Ltd. (2024, June 24). What is 2 Chloro 4 Nitrobenzoic acid used for?
  • Chem-Impex. (n.d.). 2-Chloro-4-nitrobenzoic acid.
  • PubChemLite. (n.d.). 2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3).
  • ChemScene. (n.d.). 179687-05-9 | 2-chloro-n-methoxy-n-methyl-4-nitrobenZamide.
  • CORE. (n.d.). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide.
  • MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • ResearchGate. (n.d.). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide.
  • SciSpace. (2022, July 28). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives.
  • ChemicalCell. (n.d.). 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzamide.
  • Benchchem. (n.d.). A Comparative Guide to Confirming N-(2- chloroacetyl)-3-nitrobenzamide Derivative Structure.

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Toxicological profile and safety data for 2-chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicological Profile and Safety of 2-chloro-N-methyl-4-nitrobenzamide

Introduction and Strategic Overview

2-chloro-N-methyl-4-nitrobenzamide is a specialized organic intermediate characterized by a nitro-substituted benzamide core with chloro and N-methyl substituents.[1] Its primary applications are as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The presence of a chlorinated nitroaromatic structure is a well-recognized toxophore, suggesting a potential for significant biological activity and toxicity. This guide provides a comprehensive, albeit predictive, toxicological assessment to inform safe handling, risk management, and the design of definitive toxicological studies.

Our approach is grounded in structure-activity relationships (SAR), where the toxicological profile of 2-chloro-N-methyl-4-nitrobenzamide is inferred from data on related chemical classes, including chlorinated nitrobenzenes, nitroanilines, and other benzamide derivatives. This allows for a scientifically reasoned estimation of its potential hazards pending empirical data.

Physicochemical Properties and Chemical Identity

A compound's behavior in biological and environmental systems is fundamentally governed by its physical and chemical properties.

PropertyValueSource
CAS Number 90110-20-6[ChemicalCell][1]
Molecular Formula C8H7ClN2O3[ChemicalCell][1]
Molecular Weight 214.61 g/mol [ChemicalCell][1]
Synonyms N-Methyl-2-chloro-4-nitrobenzamide; 4-Nitro-2-chloro-N-methylbenzamide; Benzamide, 2-chloro-N-methyl-4-nitro-[ChemicalCell][1]

Predictive Toxicological Profile

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a compound dictates its systemic availability and the formation of potentially toxic metabolites.

  • Absorption: Based on its moderate molecular weight and lipophilic character (inferred from the chlorinated aromatic structure), absorption across the gastrointestinal tract, skin, and respiratory system is anticipated. Dermal absorption has been demonstrated for related compounds like 2-chloronitrobenzene and 4-chloronitrobenzene.[2]

  • Distribution: Following absorption, widespread distribution throughout the body is likely.

  • Metabolism: The metabolism of 2-chloro-N-methyl-4-nitrobenzamide is predicted to be complex, primarily involving two key pathways:

    • Nitroreduction: The nitro group is a primary site for metabolic activation. Cytochrome P450 reductases and other nitroreductases can reduce the nitro group to form nitroso and hydroxylamine intermediates.[3] These hydroxylamine metabolites are often highly reactive and can form covalent adducts with macromolecules like DNA and proteins, which is a common mechanism for the toxicity of nitroaromatic compounds.[3] Further reduction can lead to the corresponding amine.

    • Amide Hydrolysis: The N-methylbenzamide moiety may undergo hydrolysis, although this is generally a slower metabolic process.

    • Oxidative and Conjugative Pathways: Phase I oxidative reactions on the aromatic ring and Phase II conjugation of metabolites are also expected.

  • Excretion: Metabolites are anticipated to be excreted primarily in the urine. The rate of excretion for related compounds like 4-chloro-2-nitroaniline in rats is rapid, suggesting a low likelihood of bioaccumulation.[3]

Predicted Metabolic Pathway of 2-chloro-N-methyl-4-nitrobenzamide cluster_0 Phase I Metabolism cluster_1 Potential Toxic Outcomes cluster_2 Phase II & Excretion Parent 2-chloro-N-methyl- 4-nitrobenzamide Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductases Hydroxylamine Hydroxylamine Intermediate (Reactive Metabolite) Nitroso->Hydroxylamine Amine 4-amino-2-chloro- N-methylbenzamide Hydroxylamine->Amine DNA_Adducts DNA Adducts Hydroxylamine->DNA_Adducts Protein_Adducts Protein Adducts Hydroxylamine->Protein_Adducts Conjugates Conjugated Metabolites Amine->Conjugates Conjugation (e.g., Glucuronidation) Systemic_Toxicity Systemic Toxicity Protein_Adducts->Systemic_Toxicity Excretion Urinary Excretion Conjugates->Excretion Toxicology Testing Workflow cluster_tier1 Tier 1: Foundational Data cluster_tier2 Tier 2: Systemic & In Vivo Effects cluster_tier3 Tier 3: Higher-Tier Endpoints T1_Acute Acute Oral, Dermal, Inhalation Toxicity (e.g., OECD 423, 402, 403) T2_RepeatDose 28-Day Repeated Dose Toxicity Study (Oral, e.g., OECD 407) T1_Acute->T2_RepeatDose Dose-setting T1_Irritation Skin & Eye Irritation/Corrosion (e.g., OECD 439, 431, 492) T1_Irritation->T2_RepeatDose T1_Genotox In Vitro Genotoxicity Battery: Ames Test (OECD 471) In Vitro Micronucleus (OECD 487) T2_Genotox_Vivo In Vivo Genotoxicity: Erythrocyte Micronucleus Test (e.g., OECD 474) T1_Genotox->T2_Genotox_Vivo Follow-up on positive in vitro results T3_Repro Reproductive/Developmental Toxicity Screening (e.g., OECD 421/422) T2_RepeatDose->T3_Repro Informs dose selection T3_Carcinogenicity Long-Term Carcinogenicity Bioassay (e.g., OECD 451) (If warranted by genotoxicity & use pattern) T2_Genotox_Vivo->T3_Carcinogenicity Positive result triggers assessment Start Start Assessment Start->T1_Acute Start->T1_Irritation Start->T1_Genotox

Caption: A tiered approach for the toxicological evaluation of 2-chloro-N-methyl-4-nitrobenzamide.

Detailed Protocol Example: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Objective: To assess the potential of 2-chloro-N-methyl-4-nitrobenzamide and its metabolites to induce gene mutations in bacteria.

Principle: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix). The number of revertant colonies (which can now synthesize their own amino acids) is counted and compared to a negative control.

Methodology:

  • Strain Selection: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Metabolic Activation: Prepare an S9 fraction from the livers of rats or hamsters treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Dose Range Finding: Conduct a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some toxicity but not be excessively bactericidal.

  • Main Experiment (Plate Incorporation Method):

    • To 2.0 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test substance solution (at various concentrations), and either 0.5 mL of S9 mix or a buffer control.

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate.

  • Acceptance Criteria: The background revertant counts in the negative/solvent controls must be within the historical control range. Positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) must show a significant increase in revertants.

  • Evaluation: A positive result is defined as a concentration-related increase in the number of revertants, typically a two-fold or greater increase over the solvent control, that is reproducible.

This structured approach ensures that the genotoxic potential, a key hazard for this chemical class, is evaluated robustly and in a manner that is scientifically valid and meets regulatory standards.

Conclusion

While empirical data for 2-chloro-N-methyl-4-nitrobenzamide is scarce, a comprehensive analysis based on structure-activity relationships with analogous chlorinated and nitroaromatic compounds indicates a significant potential for toxicity. The primary concerns include moderate to high acute toxicity, skin and eye irritation, systemic toxicity targeting the blood and spleen (methemoglobinemia), and a strong potential for genotoxicity and carcinogenicity. All work with this compound should be performed under strict safety protocols. The proposed experimental workflow provides a roadmap for definitively characterizing its toxicological profile to ensure the safety of researchers and to support future regulatory and drug development needs.

References

  • National Toxicology Program. (n.d.). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. PubMed. [Link]

  • Australian Government Department of Health. (2019, December 12). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide. PubChem. [Link]

  • ChemicalCell. (n.d.). 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6. ChemicalCell. [Link]

  • National Toxicology Program. (n.d.). 4,4′-Methylenebis(2-chloroaniline). 15th Report on Carcinogens. National Center for Biotechnology Information. [Link]

  • Office of Environmental Health Hazard Assessment. (1998, September 22). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. OEHHA. [Link]

  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. [Link]

Sources

Comprehensive literature review on 2-chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-N-methyl-4-nitrobenzamide, a key chemical intermediate. Drawing upon available data and established chemical principles, this document details its synthesis, properties, and applications, offering field-proven insights for its use in research and development.

Introduction and Significance

2-Chloro-N-methyl-4-nitrobenzamide (CAS No. 90110-20-6) is a specialized organic intermediate characterized by a nitro-substituted benzamide core with chloro and N-methyl substituents[1][2]. Its molecular structure, featuring multiple reactive sites, makes it a versatile building block for the synthesis of more complex molecules. This compound is primarily utilized in the pharmaceutical and agrochemical sectors, as well as in the manufacturing of dyes and pigments[1]. As a precursor in the synthesis of active pharmaceutical ingredients (APIs), it holds particular importance for drug development professionals[1].

The strategic arrangement of a chloro group, a nitro group, and an N-methyl amide on the benzene ring allows for a variety of chemical transformations. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic substitution reactions, while the amide functionality can be involved in various coupling reactions or serve as a stable structural component in a final drug molecule.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 2-chloro-N-methyl-4-nitrobenzamide is not widely available in peer-reviewed literature, its basic properties have been established, and others can be predicted based on its structure[3]. Commercial suppliers note that it is an off-white to pale yellow crystalline powder[1].

Table 1: Physicochemical Properties of 2-chloro-N-methyl-4-nitrobenzamide

PropertyValueSource(s)
CAS Number 90110-20-6[1][2]
Molecular Formula C₈H₇ClN₂O₃[1][2]
Molecular Weight 214.61 g/mol [1][2]
Appearance Off-white to pale yellow crystalline powder[1]
Purity (typical) ≥ 98.0% (by HPLC)[1]
Melting Point Not publicly available. The related compound 2-chloro-4-nitrobenzamide has a melting point of 166-172 °C.[4]
Boiling Point Data not available.
Solubility Data not available. Likely soluble in polar organic solvents.
Predicted XlogP 1.8[3]

Spectroscopic Data:

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 2-chloro-N-methyl-4-nitrobenzamide are not readily found in the public domain. The PubChemLite database for this compound explicitly states, "No literature data available for this compound"[3]. Researchers using this compound are advised to acquire their own analytical data for characterization. Predicted mass spectrometry data for common adducts are available and can be a useful reference[3].

Synthesis of 2-chloro-N-methyl-4-nitrobenzamide

The most logical and industrially relevant synthetic pathway to 2-chloro-N-methyl-4-nitrobenzamide involves a two-step process starting from 2-chloro-4-nitrobenzoic acid. This process is based on well-established amide bond formation reactions.

Rationale for Synthetic Strategy

The chosen synthetic route is based on the following chemical principles:

  • Activation of the Carboxylic Acid: Carboxylic acids are generally not reactive enough to directly form amides with amines. They must first be converted to a more reactive derivative. The use of thionyl chloride (SOCl₂) is a standard and highly effective method for converting a carboxylic acid to a highly reactive acyl chloride.

  • Nucleophilic Acyl Substitution: The resulting 2-chloro-4-nitrobenzoyl chloride is a potent electrophile. It will readily react with a nucleophile like methylamine in a nucleophilic acyl substitution reaction to form the stable amide bond. This type of reaction, often conducted in the presence of a base to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction[5].

Visualizing the Synthetic Workflow

Synthesis of 2-chloro-N-methyl-4-nitrobenzamide cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start 2-chloro-4-nitrobenzoic acid reagent1 Thionyl Chloride (SOCl₂) start->reagent1 intermediate 2-chloro-4-nitrobenzoyl chloride reagent1->intermediate Reflux reagent2 Methylamine (CH₃NH₂) intermediate->reagent2 final_product 2-chloro-N-methyl-4-nitrobenzamide reagent2->final_product Base (e.g., Pyridine)

Sources

Historical background and initial discovery of 2-chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Historical Background and Initial Discovery of 2-chloro-N-methyl-4-nitrobenzamide

Abstract

This technical guide provides a comprehensive overview of the historical context and plausible initial discovery of 2-chloro-N-methyl-4-nitrobenzamide. While a singular "discovery" paper for this specific molecule is not prominent in historical literature, its synthesis is logically derived from well-established principles of organic chemistry developed in the late 19th and early 20th centuries. This guide will, therefore, reconstruct the likely inaugural synthesis pathway, grounded in the fundamental reactions of electrophilic aromatic substitution and nucleophilic acyl substitution. We will delve into the scientific rationale behind the multi-step synthesis, provide detailed experimental protocols that would have been employed, and discuss the chemical properties and characterization techniques available to chemists of that era. This document is intended for researchers, scientists, and drug development professionals, offering a blend of historical perspective and practical synthetic insights into this important chemical intermediate.

Introduction: The Rise of Nitroaromatic Chemistry

The late 19th and early 20th centuries were a period of explosive growth in synthetic organic chemistry, largely driven by the burgeoning dye and pharmaceutical industries. Aromatic compounds, particularly those bearing nitro groups, were of immense interest. The nitro group, a powerful electron-withdrawing and directing group, was a gateway to a vast array of other functionalities, most notably the amino group, which is a cornerstone of many bioactive molecules. It is within this context of exploring the rich chemical landscape of nitroaromatics that the synthesis of molecules like 2-chloro-N-methyl-4-nitrobenzamide would have been a logical and valuable endeavor.

This compound, with its trifunctionalized benzene ring, represents a versatile building block. The presence of a chloro group, a nitro group, and an N-methylbenzamide moiety provides multiple handles for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1]

The Logical Pathway to Discovery: A Reconstructed Synthesis

The initial synthesis of 2-chloro-N-methyl-4-nitrobenzamide would have most likely been achieved through a three-step process starting from a readily available substituted toluene. This pathway leverages some of the most fundamental and well-understood reactions in organic chemistry.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation cluster_2 Step 3: Amidation A 2-Chlorotoluene B 2-Chloro-4-nitrotoluene A->B HNO₃, H₂SO₄ C 2-Chloro-4-nitrobenzoic acid B->C KMnO₄ or K₂Cr₂O₇ D 2-Chloro-4-nitrobenzoyl chloride C->D SOCl₂ E 2-chloro-N-methyl-4-nitrobenzamide D->E CH₃NH₂

Caption: Plausible historical synthetic workflow for 2-chloro-N-methyl-4-nitrobenzamide.

Step 1: Nitration of 2-Chlorotoluene

The journey begins with the electrophilic aromatic substitution of 2-chlorotoluene. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The directing effects of both substituents reinforce the nitration at the position para to the methyl group (and ortho to the chloro group), which is sterically more accessible than the other activated positions.

Experimental Protocol: Nitration of 2-Chlorotoluene

  • Reaction Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath.

  • Acid Mixture: A nitrating mixture is prepared by cautiously adding concentrated sulfuric acid to concentrated nitric acid in a 2:1 ratio while cooling.

  • Substrate Addition: 2-Chlorotoluene is added to the flask.

  • Nitration: The nitrating mixture is added dropwise from the dropping funnel to the stirred 2-chlorotoluene, ensuring the temperature is maintained below 10°C.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • Workup: The mixture is then poured onto crushed ice, leading to the precipitation of the crude 2-chloro-4-nitrotoluene.

  • Purification: The solid product is collected by filtration, washed with cold water until the washings are neutral, and then recrystallized from ethanol.

Step 2: Oxidation of the Methyl Group

The methyl group of 2-chloro-4-nitrotoluene is then oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or alkaline conditions were the standard reagents for this transformation during the classical period of organic synthesis. This step yields the key intermediate, 2-chloro-4-nitrobenzoic acid.[2]

Experimental Protocol: Oxidation to 2-Chloro-4-nitrobenzoic acid

  • Reaction Setup: A solution of 2-chloro-4-nitrotoluene is prepared in a suitable solvent (e.g., aqueous pyridine or acetone).

  • Oxidant Addition: A solution of potassium permanganate is added portion-wise to the heated reaction mixture. The reaction is refluxed for several hours until the purple color of the permanganate disappears.

  • Workup: The hot solution is filtered to remove the manganese dioxide byproduct. The filtrate is then cooled and acidified with a mineral acid (e.g., HCl), causing the precipitation of 2-chloro-4-nitrobenzoic acid.

  • Purification: The crude acid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like aqueous ethanol.

Step 3: Amide Formation

The final step involves the conversion of the carboxylic acid to the N-methyl amide. This is a two-part process. First, the carboxylic acid is converted to a more reactive acid chloride, typically using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2-chloro-4-nitrobenzoyl chloride is then reacted with methylamine to form the desired product, 2-chloro-N-methyl-4-nitrobenzamide. This is a classic example of nucleophilic acyl substitution.[3]

Experimental Protocol: Synthesis of 2-chloro-N-methyl-4-nitrobenzamide

  • Acid Chloride Formation: 2-chloro-4-nitrobenzoic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude 2-chloro-4-nitrobenzoyl chloride.

  • Amidation: The crude acid chloride is dissolved in an inert, anhydrous solvent (e.g., diethyl ether or dichloromethane). The solution is cooled in an ice bath. An aqueous or ethereal solution of methylamine is added dropwise with vigorous stirring. A base such as pyridine or an excess of methylamine is used to neutralize the HCl byproduct.[3]

  • Workup: After the reaction is complete, the mixture is washed with dilute acid (to remove excess amine and pyridine), followed by a wash with a saturated sodium bicarbonate solution and then brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is evaporated to yield the crude 2-chloro-N-methyl-4-nitrobenzamide. The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Physicochemical Properties and Characterization

The initial characterization of a newly synthesized compound in the early 20th century would have relied on a set of classical analytical techniques.

PropertyExpected Value/Observation
Molecular Formula C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol
Appearance Likely a pale yellow or off-white crystalline solid.
Melting Point A sharp melting point would be a key indicator of purity.
Solubility Expected to be poorly soluble in water, but soluble in common organic solvents like ethanol, acetone, and ethyl acetate.
Elemental Analysis Combustion analysis would have been used to determine the empirical formula by quantifying the percentages of Carbon, Hydrogen, and Nitrogen.

Modern Significance and Applications

While the initial discovery of 2-chloro-N-methyl-4-nitrobenzamide may have been a result of fundamental chemical exploration, the compound has found its place in modern synthetic chemistry as a valuable intermediate. Its trifunctional nature allows for selective transformations at each of its reactive sites, making it a key building block in the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): The benzamide core is a common motif in many drug molecules. The chloro and nitro groups can be further functionalized to create complex molecular architectures.[1]

  • Agrochemicals: It serves as a precursor in the development of novel herbicides, fungicides, and insecticides.[1]

  • Dyes and Pigments: The nitroaromatic structure makes it a candidate for the synthesis of certain types of dyes.[1]

Conclusion

The discovery of 2-chloro-N-methyl-4-nitrobenzamide, while not marked by a single seminal publication, can be understood as a logical extension of the systematic exploration of nitroaromatic chemistry. The synthetic pathway, relying on the foundational pillars of electrophilic aromatic substitution, oxidation, and nucleophilic acyl substitution, would have been well within the capabilities of organic chemists of the early 20th century. Today, this compound continues to be a relevant and important intermediate, a testament to the enduring legacy of classical organic synthesis.

References

  • ChemicalCell. (n.d.). 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6. Retrieved from [Link]

  • Chegg. (2021, February 14). Solved Synthesize 2-chloro-4-nitrobenzoic acid from toluene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzamide. Retrieved from [Link]

  • E-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). Acylation. In Reactions and Reagents. Retrieved from [Link]

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Methodological & Application

Role of 2-chloro-N-methyl-4-nitrobenzamide in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Role of 2-chloro-N-methyl-4-nitrobenzamide in Advanced Organic Synthesis and API Development

Executive Summary

2-Chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) is a specialized, highly versatile organic intermediate utilized extensively in the pharmaceutical and agrochemical sectors[1]. Featuring a trifunctional scaffold—a reducible nitro group, a cross-coupling-competent aryl chloride, and a structurally rigidifying N-methyl carboxamide—this compound serves as a critical building block for synthesizing complex active pharmaceutical ingredients (APIs), including next-generation Factor XIa (FXIa) inhibitors[2] and veterinary anti-coccidial agents[3]. This application note details the mechanistic utility, quantitative properties, and validated protocols for deploying this intermediate in advanced organic synthesis workflows.

Mechanistic Role & Chemical Reactivity

The synthetic value of 2-chloro-N-methyl-4-nitrobenzamide lies in the orthogonal reactivity of its functional groups:

  • The Nitro Group (-NO₂): Positioned para to the carboxamide, the nitro group is highly electron-withdrawing. Its primary utility is its reduction to an aniline derivative (4-amino-2-chloro-N-methylbenzamide). This resulting primary amine is a powerful nucleophile, readily participating in amidation, sulfonylation, or Buchwald-Hartwig aminations to build extended molecular architectures.

  • The Aryl Chloride (-Cl): Situated ortho to the carboxamide, the chloride acts as a robust electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The steric hindrance imparted by the adjacent N-methyl amide necessitates careful ligand selection (e.g., bulky biaryl phosphines) to facilitate efficient oxidative addition.

  • The N-Methyl Amide (-CONHCH₃): Beyond serving as a synthetic directing group, the N-methyl amide is a critical pharmacophore element. In medicinal chemistry, it provides a directional hydrogen bond donor/acceptor vector that locks the conformation of the drug within target protein binding pockets, enhancing binding affinity and target selectivity.

Key Applications in Drug Development

  • Anticoagulant Therapeutics (FXIa Inhibitors): Recent advancements in cardiovascular pharmacology utilize the reduced form of this compound to synthesize novel oxo-pyridine FXIa inhibitors. These small-molecule drugs offer extended terminal half-lives and reduced bleeding risks compared to standard therapies[2].

  • Veterinary Medicine: The compound and its halogenated analogs have a proven history as potent anti-coccidial agents. When dispersed in animal feed at controlled dosage levels (e.g., 0.05%), it effectively controls Eimeria species infections in poultry, reducing mortality to zero in controlled studies[3].

  • Agrochemicals: The rigid benzamide core is frequently incorporated into the research and development of novel herbicides and fungicides, leveraging the compound's stability and environmental persistence profile[1].

Quantitative Data & Physicochemical Properties

Property / ParameterValue / Description
Chemical Name 2-Chloro-N-methyl-4-nitrobenzamide
CAS Number 90110-20-6
Molecular Formula C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol
Typical Purity (HPLC) ≥ 99.0% (Pharmacy Grade)
Key Derivative 4-Amino-2-chloro-N-methylbenzamide (CAS: 926203-17-0)
Downstream Amine Yield 85 - 95% (via chemoselective reduction)
Primary Industry Applications Pharmaceutical APIs, Agrochemicals, Veterinary Drugs

Visualization: Synthetic Workflow

G A 2-chloro-N-methyl- 4-nitrobenzamide (CAS: 90110-20-6) B Chemoselective Reduction (Fe/NH4Cl) A->B Nitro Reduction D Cross-Coupling / Amidation A->D Aryl Chloride Activation G Veterinary Drugs (Anti-coccidial) A->G Direct Formulation C 4-amino-2-chloro- N-methylbenzamide B->C C->D Amine Functionalization E Advanced APIs (e.g., FXIa Inhibitors) D->E F Agrochemicals (Herbicides/Fungicides) D->F

Figure 1: Synthetic divergence of 2-chloro-N-methyl-4-nitrobenzamide in drug and agrochemical design.

Experimental Protocols

Protocol 1: Chemoselective Reduction to 4-Amino-2-chloro-N-methylbenzamide Objective: Reduce the nitro group to a primary amine without triggering hydrodehalogenation of the ortho-chloro group. Causality & Design: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) frequently causes unwanted cleavage of the C-Cl bond (hydrodehalogenation). To prevent this, a mild, single-electron transfer reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is employed. This method is strictly chemoselective for the nitro group, preserving the aryl chloride for downstream cross-coupling.

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 2-chloro-N-methyl-4-nitrobenzamide (1.0 equiv), fine Iron (Fe) powder (5.0 equiv), and Ammonium Chloride (NH₄Cl) (2.0 equiv).

  • Solvent Addition: Add a solvent mixture of Ethanol and Deionized Water (3:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Reaction Execution: Heat the suspension to 80°C under vigorous magnetic stirring. Causality: High temperature and vigorous stirring are critical to overcome the heterogeneous nature of the iron powder, ensuring maximum surface area contact for consistent electron transfer.

  • Monitoring: Monitor the reaction progress via TLC or HPLC. Complete consumption of the starting material typically occurs within 2 to 4 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite. Causality: Iron oxides and unreacted iron powder can coordinate with the newly formed aniline product; Celite filtration ensures a clean organic filtrate and prevents emulsion formation during extraction.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield 4-amino-2-chloro-N-methylbenzamide as a solid (Typical yield: 85-95%).

Protocol 2: Buchwald-Hartwig Amination of the Aryl Chloride Scaffold Objective: Couple the aryl chloride moiety with a secondary amine to construct a complex API intermediate. Causality & Design: The ortho-carboxamide group creates significant steric bulk around the aryl chloride. A highly active palladium catalyst system paired with a bulky, electron-rich biaryl phosphine ligand (e.g., BrettPhos) is required. BrettPhos facilitates rapid oxidative addition into the challenging C-Cl bond while preventing the catalyst from deactivating via off-cycle binding to the amide.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques under Argon, charge an oven-dried reaction tube with the 2-chloro-N-methylbenzamide derivative (1.0 equiv), the desired coupling amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane to achieve a concentration of 0.1 M. Causality: Dioxane provides a high boiling point and excellent solubility for both the base and the active Pd-ligand complex without participating in the reaction.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat the mixture at 100°C in an oil bath for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate and wash with deionized water to remove inorganic salts.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the coupled API intermediate.

References

  • Title : 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 Source : ChemicalCell URL : 1

  • Title : US3161564A - Veterinary composition containing halo-nitro-benzamides and methods of using same Source : Google Patents URL : 3

  • Title : 4-Amino-2-chloro-thiobenzamide Source : Sigma-Aldrich URL :

  • Title : NOVEL OXO-PYRIDINE COMPOUND, PREPARATION METHOD THEREFOR, AND USE THEREOF - EP 4640678 A1 Source : European Patent Office (EPO) URL : 2

Sources

The Strategic Utility of 2-chloro-N-methyl-4-nitrobenzamide as a Precursor in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

The landscape of modern drug discovery is characterized by the need for versatile and strategically functionalized building blocks. 2-chloro-N-methyl-4-nitrobenzamide is one such precursor, offering a unique combination of reactive sites that can be selectively manipulated to generate a diverse array of complex molecules with potential therapeutic applications. This technical guide provides an in-depth exploration of the synthetic utility of 2-chloro-N-methyl-4-nitrobenzamide, with a focus on its conversion to the key intermediate, 2-chloro-N-methyl-4-aminobenzamide, and its subsequent elaboration into scaffolds of pharmaceutical interest.

Introduction: The Chemical Versatility of 2-chloro-N-methyl-4-nitrobenzamide

2-chloro-N-methyl-4-nitrobenzamide is a substituted benzamide that serves as a valuable starting material in multi-step organic synthesis.[1] Its utility is primarily derived from the presence of three key functional groups: a nitro group, a chloro substituent on the aromatic ring, and an N-methylated amide. The nitro group, in particular, is a latent amino group, which can be unmasked under reductive conditions to provide a nucleophilic center essential for a wide range of coupling reactions. The chloro group offers a site for potential nucleophilic aromatic substitution, while the N-methyl amide can influence the molecule's conformation and metabolic stability.

This guide will focus on the most prominent application of this precursor: the reduction of the nitro group to form 2-chloro-N-methyl-4-aminobenzamide, a versatile intermediate for the synthesis of various biologically active compounds.

Core Synthesis: Reduction of 2-chloro-N-methyl-4-nitrobenzamide

The conversion of the nitro group to an amine is a fundamental transformation in medicinal chemistry. This reduction is typically high-yielding and can be achieved under various conditions, allowing for compatibility with a range of other functional groups.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.

Materials:

  • 2-chloro-N-methyl-4-nitrobenzamide

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filter agent (e.g., Celite®)

Procedure:

  • In a flask suitable for hydrogenation, dissolve 2-chloro-N-methyl-4-nitrobenzamide (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield crude 2-chloro-N-methyl-4-aminobenzamide.

  • The product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Metal-Mediated Reduction

Reduction using metals in acidic media is a classic and robust alternative.

Materials:

  • 2-chloro-N-methyl-4-nitrobenzamide

  • Iron powder (Fe) or Tin(II) chloride (SnCl2)

  • Ethanol

  • Hydrochloric acid (HCl) or Acetic Acid

  • Sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Suspend 2-chloro-N-methyl-4-nitrobenzamide (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux and then add concentrated HCl or acetic acid dropwise.

  • Maintain the reaction at reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of NaHCO3 or a dilute NaOH solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-chloro-N-methyl-4-aminobenzamide.

Table 1: Comparison of Reduction Methods

MethodReagentsAdvantagesDisadvantages
Catalytic HydrogenationPd/C, H₂Clean reaction, high yield, simple work-up.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.
Metal-Mediated ReductionFe/HCl or SnCl₂/HClInexpensive reagents, robust and scalable.Work-up can be more involved due to metal salts, not as clean as hydrogenation.

Applications in Pharmaceutical Synthesis: Elaboration of 2-chloro-N-methyl-4-aminobenzamide

The resulting 2-chloro-N-methyl-4-aminobenzamide is a valuable intermediate for the synthesis of a variety of pharmaceutical scaffolds. The primary amino group provides a handle for the introduction of diverse functionalities.

Application Example 1: Synthesis of Substituted Benzamides with Potential Antimicrobial Activity

Substituted 2-aminobenzamides have been investigated for their antimicrobial properties. The primary amine of 2-chloro-N-methyl-4-aminobenzamide can be acylated or coupled with other moieties to generate libraries of potential antimicrobial agents.

Workflow for the Synthesis of Novel Benzamide Derivatives:

G A 2-chloro-N-methyl-4-nitrobenzamide B Reduction (e.g., H2, Pd/C) A->B C 2-chloro-N-methyl-4-aminobenzamide B->C D Acylation with R-COCl or Coupling with R-COOH C->D E Novel Substituted Benzamide Derivatives D->E F Screening for Antimicrobial Activity E->F

Figure 1: General workflow for the synthesis and screening of novel benzamide derivatives.

Protocol 3: Acylation of 2-chloro-N-methyl-4-aminobenzamide

Materials:

  • 2-chloro-N-methyl-4-aminobenzamide

  • An appropriate acyl chloride (R-COCl) or carboxylic acid (R-COOH)

  • A suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)

  • Coupling agents if starting from a carboxylic acid (e.g., EDC, HOBt)

Procedure:

  • Dissolve 2-chloro-N-methyl-4-aminobenzamide (1.0 eq) and the base (1.1-1.5 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • If starting with an acyl chloride, add it dropwise to the cooled solution.

  • If starting with a carboxylic acid, pre-activate it with a coupling agent like EDC and HOBt before adding it to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Application Example 2: Precursor to Kinase Inhibitors

The 4-aminobenzamide scaffold is a common feature in various kinase inhibitors.[2][3] For instance, the core structure can be found in compounds designed to target histone deacetylases (HDACs). While the cited example N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has a different substitution pattern, it highlights the potential of the aminobenzamide core in designing enzyme inhibitors.[2][3] The 2-chloro-N-methyl-4-aminobenzamide intermediate can be used to synthesize analogs for structure-activity relationship (SAR) studies.

Conceptual Synthetic Pathway towards a Kinase Inhibitor Scaffold:

G A 2-chloro-N-methyl-4-aminobenzamide B Coupling with Pharmacophore Fragment A->B C Intermediate for Kinase Inhibitor B->C D Further Functionalization C->D E Potential Kinase Inhibitor D->E

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2-Chloro-N-Methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-chloro-N-methyl-4-nitrobenzamide as a versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. We delve into the strategic chemical manipulations of its key functional groups—the aryl chloride, the nitro group, and the benzamide moiety—to construct diverse scaffolds such as quinazolinones and 1,4-benzodiazepines. This guide emphasizes the causality behind experimental choices, provides validated, step-by-step protocols, and outlines advanced derivatization strategies using modern catalytic methods.

Introduction: Strategic Analysis of the Starting Material

2-Chloro-N-methyl-4-nitrobenzamide is a highly functionalized aromatic compound that serves as an excellent scaffold for building complex heterocyclic systems. Its synthetic utility is derived from three primary reactive centers, each offering a distinct handle for chemical transformation:

  • The Aryl Chloride (C2-Cl): This site is a prime target for nucleophilic aromatic substitution (SNAr) reactions, particularly given the activation provided by the electron-withdrawing nitro group in the para position. Furthermore, it is an ideal handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of carbon and nitrogen-based substituents.

  • The Nitro Group (C4-NO₂): The nitro group is readily reduced to a primary amine. This transformation is pivotal, as the resulting ortho-chloroaniline or meta-amino benzamide moiety is the direct precursor for a variety of cyclization reactions to form fused heterocyclic rings.

  • The N-Methylbenzamide Moiety: This functional group directs the regiochemistry of cyclization and influences the final structure's properties. The amide nitrogen can participate in cyclization cascades, and the carbonyl group can be involved in condensation reactions.

Our exploration will focus on leveraging these reactive sites, beginning with the crucial nitro group reduction to unlock the primary cyclization pathways.

G cluster_molecule 2-Chloro-N-methyl-4-nitrobenzamide cluster_reactions Key Transformation Sites mol Core Benzamide Structure Cl Aryl Chloride (C2) SnAr SNA_r_ / Cross-Coupling Cl->SnAr Target for Substitution NO2 Nitro Group (C4) Reduction Reduction to Amine NO2->Reduction Gateway to Cyclization Precursors Amide Amide Moiety Cyclization Cyclization / Condensation Amide->Cyclization Directs Ring Formation

Figure 1: Key reactive sites on 2-chloro-N-methyl-4-nitrobenzamide.

The Gateway Transformation: Reduction of the Nitro Group

The conversion of the 4-nitro group to a 4-amino group is the most critical step for accessing a wide range of fused heterocycles. The resulting product, 4-amino-2-chloro-N-methylbenzamide, contains an ortho-chloroaniline substructure poised for cyclization. Several methods can achieve this reduction, each with distinct advantages.

Causality of Reagent Choice:

  • Tin(II) Chloride (SnCl₂): This is a classic, robust, and highly effective method for nitro group reduction in the presence of other reducible groups like amides and aryl chlorides. It operates under acidic conditions and is often preferred for its high yield and reliability on a laboratory scale. The mechanism involves a series of single-electron transfers from Sn(II).

  • Catalytic Hydrogenation (H₂/Pd-C): This method is environmentally benign (green chemistry), as the only byproduct is water. However, it requires specialized hydrogenation equipment and carries a risk of dehalogenation (hydrodechlorination) of the aryl chloride, which can be a competing side reaction. Careful control of catalyst loading, pressure, and reaction time is necessary to maintain selectivity.

  • Iron in Acetic Acid (Fe/CH₃COOH): This is an inexpensive and effective method. The reaction is heterogeneous, and the workup can sometimes be more involved to remove iron salts.

For its reliability and selectivity in preserving the aryl chloride, we will detail the protocol using tin(II) chloride.

Protocol 1: Synthesis of 4-Amino-2-chloro-N-methylbenzamide

This protocol details the selective reduction of the nitro group.

Materials and Reagents

Reagent Formula M.W. Amount (10 mmol scale)
2-Chloro-N-methyl-4-nitrobenzamide C₈H₇ClN₂O₃ 214.61 2.15 g (10.0 mmol)
Tin(II) chloride dihydrate SnCl₂·2H₂O 225.65 11.28 g (50.0 mmol)
Concentrated Hydrochloric Acid HCl 36.46 ~20 mL
Ethanol (or Ethyl Acetate) C₂H₅OH 46.07 50 mL
Sodium Hydroxide (5M aq.) NaOH 40.00 As needed for neutralization

| Ethyl Acetate (for extraction) | C₄H₈O₂ | 88.11 | ~150 mL |

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-N-methyl-4-nitrobenzamide (2.15 g, 10.0 mmol) and ethanol (50 mL).

  • Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (11.28 g, 50.0 mmol) in concentrated HCl (20 mL). Note: This dissolution is exothermic. Carefully add the acidic SnCl₂ solution to the flask containing the starting material.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product will have a lower Rf value than the starting material.

  • Workup & Neutralization: Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully neutralize the mixture by adding 5M aqueous NaOH solution. The pH should be adjusted to ~8-9, at which point a white precipitate of tin salts (Sn(OH)₂) will form.

  • Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate (3 x 20 mL). Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: 4-Amino-2-chloro-N-methylbenzamide is typically obtained as a solid and can be purified further by recrystallization from an ethanol/water mixture if necessary. Expected yield: 85-95%.

Application: Synthesis of Quinazolinone Scaffolds

Quinazolinones are a prominent class of heterocyclic compounds with a wide range of biological activities.[1][2] The 4-amino-2-chloro-N-methylbenzamide prepared in Protocol 1 is an ideal precursor for their synthesis via cyclization with a one-carbon electrophile.

Mechanism & Rationale: The reaction proceeds via an initial acylation or condensation at the more nucleophilic 4-amino group, followed by an intramolecular cyclization where the amide nitrogen attacks the newly formed imine or related intermediate, leading to the formation of the quinazolinone ring.

G cluster_workflow Advanced Synthesis via Cross-Coupling Start 2-Chloro-N-methyl- 4-nitrobenzamide Step1 Protocol 3: Suzuki Coupling (Pd Catalyst, Ar-B(OH)₂) Start->Step1 Intermediate1 2-Aryl-N-methyl- 4-nitrobenzamide Step1->Intermediate1 Step2 Protocol 1: Nitro Reduction (SnCl₂, HCl) Intermediate1->Step2 Intermediate2 4-Amino-2-aryl- N-methylbenzamide Step2->Intermediate2 Step3 Cyclization (e.g., with Phosgene equivalent) Intermediate2->Step3 FinalProduct Substituted Benzodiazepinone Step3->FinalProduct

Sources

Application Note: Mechanistic Insights and Protocols for the Nucleophilic Aromatic Substitution of 2-Chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6)[1],[2] is a highly versatile electrophilic scaffold widely utilized in the synthesis of pharmaceutical intermediates, including kinase inhibitors and anthelmintic agents[3]. The reactivity of this molecule is governed by the synergistic electron-withdrawing effects of the para-nitro (-NO₂) and ortho-carboxamide (-CONHMe) groups, which severely deplete the electron density of the aromatic ring. This electronic environment renders the C2-chloro position exceptionally susceptible to Nucleophilic Aromatic Substitution (S_NAr) .

The S_NAr reaction proceeds via an addition-elimination mechanism [1]. The rate-determining step is the nucleophilic attack at the C2 carbon, generating a resonance-stabilized anionic intermediate known as the Meisenheimer complex . The para-nitro group plays a critical role here, as it can accept the negative charge via resonance, drastically lowering the activation energy of this step. Subsequent fast elimination of the chloride leaving group restores aromaticity.

Causality in Experimental Design:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are mandated [3]. Unlike protic solvents that hydrogen-bond and cage the nucleophile, polar aprotic solvents leave the nucleophile "naked" and highly reactive, while simultaneously stabilizing the polar Meisenheimer transition state.

  • Base Selection: A mild inorganic base (K₂CO₃) or a non-nucleophilic organic base (DIPEA) is required to deprotonate the incoming nucleophile (e.g., amines, thiols) to its more reactive anionic or free-base form. The base also acts as an acid scavenger for the generated HCl, preventing the protonation and deactivation of the remaining nucleophile pool.

Reaction Pathway Visualization

SNAr_Mechanism A 2-Chloro-N-methyl- 4-nitrobenzamide (Electrophile) C Meisenheimer Complex (Stabilized Intermediate) A->C Addition (Rate-determining) B Nucleophile (Nu:⁻ or Nu-H) B->C D Substitution Product (2-Nu-Derivative) C->D Elimination (Fast) E Chloride Ion (Leaving Group) C->E

Figure 1: S_NAr addition-elimination mechanism via the Meisenheimer complex.

Quantitative Data: Nucleophile Scope and Reaction Parameters

The choice of nucleophile dictates the required thermal energy and base selection. Below is a validated matrix for optimizing the S_NAr reaction with 2-chloro-N-methyl-4-nitrobenzamide.

Nucleophile ClassExample ReagentReactivityOptimal SolventBaseTemp (°C)Expected Yield
Primary Amines MethylamineHighDMFDIPEA20 - 5085 - 95%
Secondary Amines MorpholineModerateDMF / DMSOK₂CO₃60 - 8075 - 90%
Thiols ThiophenolVery HighDMFK₂CO₃0 - 2590 - 98%
Alkoxides Sodium MethoxideHighTHF / MeOHNone (Salt)0 - 2070 - 85%

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to verify reaction progress and prevent downstream failures.

Protocol A: General Amination (Synthesis of 2-Amino Derivatives)

Targeted for primary and moderately hindered secondary amines.

  • Reagent Preparation & Dissolution:

    • Action: Dissolve 1.0 eq of 2-chloro-N-methyl-4-nitrobenzamide in anhydrous DMF (0.2 M concentration). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Anhydrous DMF (<50 ppm water) prevents competing hydroxide formation, which would lead to unwanted phenol byproducts. Excess DIPEA ensures the amine remains unprotonated without acting as a competing nucleophile due to its severe steric hindrance.

  • Nucleophile Addition:

    • Action: Cool the reaction vessel to 0°C using an ice bath. Add 1.2 eq of the target amine dropwise over 15 minutes.

    • Causality: Cooling mitigates the exothermic nature of the initial acid-base reaction and prevents localized thermal spikes that could lead to nitro-group reduction or degradation.

  • Thermal Activation & In-Process Control (IPC):

    • Action: Remove the ice bath and heat the reaction to 65°C. Sample 10 µL every 2 hours, dilute in 1 mL of Acetonitrile, and analyze via LC-MS (UV 254 nm).

    • Self-Validation: The S_NAr reaction is deemed complete when the electrophile peak is <1% relative to the product peak. Crucial Check: Look for the disappearance of the characteristic 3:1 isotopic cluster at m/z 215/217 [M+H]⁺ in positive ESI mode, which confirms the loss of the chlorine atom.

  • Quenching & Isolation:

    • Action: Cool the mixture to room temperature and pour it slowly into 10 volumes of vigorously stirred ice-water. Filter the resulting precipitate and wash with cold water (3 x 20 mL).

    • Causality: The polar DMF and DIPEA hydrochloride salts partition entirely into the aqueous phase, while the highly organic product crashes out. Using ice-water prevents the formation of an oily emulsion, promoting rapid crystallization.

Protocol B: Thioetherification (Synthesis of 2-Alkylthio Derivatives)

Targeted for soft, highly reactive thiol nucleophiles.

  • Degassing & Base Activation:

    • Action: Suspend 2.0 eq of finely powdered K₂CO₃ in anhydrous DMF. Sparge the suspension with Nitrogen gas for 15 minutes.

    • Causality: Thiols are easily oxidized to disulfides. Degassing the solvent prevents oxidative dimerization of the thiol, ensuring the nucleophile remains fully available. K₂CO₃ is chosen because thiols are highly acidic (pKa ~6-10); a mild inorganic base is sufficient for complete deprotonation to the highly nucleophilic thiolate anion.

  • Thiol Addition & Reaction:

    • Action: Add 1.1 eq of the thiol at 0°C. Stir for 10 minutes to form the thiolate, then add 1.0 eq of 2-chloro-N-methyl-4-nitrobenzamide.

    • Self-Validation: The reaction mixture will often exhibit a distinct color shift (typically deep yellow/orange) upon formation of the Meisenheimer complex. Monitor via TLC (Hexanes:EtOAc 1:1); the product spot will typically be highly UV-active and run lower than the starting material.

Workflow Visualization

Figure 2: Standardized workflow for S_NAr reactions with built-in self-validation steps.

Troubleshooting & Optimization

  • Issue: Hydrolysis of the carboxamide group.

    • Root Cause: Presence of water leading to hydroxide formation, which acts as a hard nucleophile attacking the carbonyl carbon.

    • Solution: Ensure solvents are strictly anhydrous. Switch from stronger bases (NaOH/KOH) to K₂CO₃ to eliminate hydroxide-mediated hydrolysis pathways.

  • Issue: Poor conversion with sterically hindered secondary amines.

    • Root Cause: The activation energy barrier for the formation of the sterically congested Meisenheimer complex is too high in DMF at 65°C.

    • Solution: Elevate the temperature to 90°C and switch the solvent to DMSO. DMSO has a higher boiling point and provides superior dipole-dipole stabilization of the highly polar, sterically crowded transition state[3].

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 2-Chloro-N-methyl-4-nitrobenzamide in Modern Synthesis

2-Chloro-N-methyl-4-nitrobenzamide is a valuable and versatile building block in contemporary organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its structure is characterized by an electron-deficient aromatic ring, a feature primarily imparted by the strongly electron-withdrawing nitro group. This electronic characteristic makes the chloro substituent at the C2 position particularly susceptible to oxidative addition to a low-valent palladium center, a critical initiation step in a multitude of cross-coupling reactions.

The strategic placement of the chloro, N-methylcarboxamido, and nitro functionalities offers medicinal chemists a powerful scaffold for molecular elaboration. The ability to selectively form new carbon-carbon and carbon-nitrogen bonds at the C2 position via palladium catalysis opens a gateway to a diverse array of biaryl, styrenyl, alkynyl, and arylamino derivatives. These derivatives are often key intermediates in the synthesis of complex molecular architectures with potential biological activity.

This comprehensive guide provides detailed application notes and field-proven protocols for the most pertinent palladium-catalyzed cross-coupling reactions involving 2-chloro-N-methyl-4-nitrobenzamide. The methodologies presented herein are designed to be robust and reproducible, offering a solid foundation for researchers to build upon.

PART 1: Foundational Principles and Mechanistic Overview

Palladium-catalyzed cross-coupling reactions have revolutionized the art of bond-making, and their efficacy with aryl chlorides has significantly broadened their industrial and academic applicability. The general catalytic cycle for these transformations, as depicted below, typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Generalized Catalytic Cycle for Cross-Coupling Reactions

Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Suzuki-Miyaura Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Workup & Purification Substrate 2-Chloro-N-methyl-4-nitrobenzamide Setup Combine solids in an oven-dried flask Substrate->Setup Boronic_Acid Phenylboronic Acid Boronic_Acid->Setup Catalyst Pd Precatalyst (e.g., [Pd(IPr)Cl2]2) Catalyst->Setup Ligand SPhos Ligand->Setup Base K3PO4 Base->Setup Solvent 1,4-Dioxane/H2O Inert_Atmosphere Evacuate and backfill with Argon Setup->Inert_Atmosphere Solvent_Addition Add degassed solvents Inert_Atmosphere->Solvent_Addition Heating Heat to 80-100 °C Solvent_Addition->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Aqueous workup and extraction Filtration->Extraction Purification Column chromatography Extraction->Purification

Application Note: Chemoselective Reduction of 2-Chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Rationale

The reduction of 2-chloro-N-methyl-4-nitrobenzamide to 4-amino-2-chloro-N-methylbenzamide is a critical transformation in the synthesis of advanced pharmaceutical intermediates. Notably, this aniline derivative is a foundational building block for complex oxo-pyridine compounds, which are actively developed as FXIa receptor antagonists for the treatment of cerebrovascular and peripheral arterial diseases (1)[1].

The Chemoselectivity Challenge: The primary hurdle in this synthesis is reducing the aryl nitro group (-NO 2​ ) to an amine (-NH 2​ ) without triggering concurrent hydrodehalogenation (cleavage of the C–Cl bond) or hydrolyzing the secondary amide (-CONHCH 3​ ). Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly contraindicated; palladium readily undergoes oxidative addition into the polarized C(sp 2 )–Cl bond, leading to significant dechlorination once the electron-withdrawing nitro group is reduced. To achieve >99% chemoselectivity, alternative single-electron transfer (SET) or highly specific surface-adsorption methodologies must be employed.

Mechanistic Causality in Reagent Selection

To bypass the dechlorination pathway, three mechanistically distinct reduction strategies are validated for this substrate:

  • Aqueous Micellar Zinc Reduction (Green Chemistry): Utilizing zinc dust in an aqueous nanomicellar environment formed by the designer surfactant TPGS-750-M. Zinc acts as a mild SET reducing agent. The nanomicelles concentrate the lipophilic nitroarene and the zinc particulate surface, facilitating rapid reduction at room temperature. The low thermal energy of the system completely spares the aryl chloride (2)[3].

  • Supported Gold Catalysis (Au/ZrO 2​ ): Gold nanoparticles exhibit a unique, highly specific adsorption geometry. They bind nitro groups preferentially via the N–O bonds while repelling electron-rich aryl chlorides. This allows for 100% chemoselective hydrogenation under H 2​ gas without the oxidative addition risks associated with Pd or Pt catalysts ().

  • Modified Béchamp Reduction (Fe/NH 4​ Cl): A classical, highly scalable approach utilizing iron powder. Crucially, ammonium chloride (NH 4​ Cl) is used instead of hydrochloric acid (HCl). NH 4​ Cl provides a mildly acidic, buffered environment (pH ~5.5) that is sufficient to activate the iron surface for nitro reduction but prevents the acid-catalyzed hydrolysis of the N-methyl carboxamide group.

Quantitative Method Comparison

The following table summarizes the operational metrics of the three validated strategies, allowing process chemists to select the optimal route based on scale and budget constraints.

Reduction StrategyReagents & CatalystSolvent SystemTemp (°C)Chemoselectivity (C-Cl Retention)Scalability / Cost
Micellar Zinc Zn dust (5 eq), NH 4​ Cl (1.2 eq)2 wt% TPGS-750-M in H 2​ O20–25>99%Moderate / Low Cost
Modified Béchamp Fe powder (5 eq), NH 4​ Cl (3 eq)EtOH / H 2​ O (3:1)70–80>99%High / Very Low Cost
Supported Gold Au/ZrO 2​ (1 mol%), H 2​ (1 atm)Ethanol or THF50–80>99%High / High Catalyst Cost

Reaction Workflow & Decision Matrix

ChemoselectiveReduction SM 2-Chloro-N-methyl-4-nitrobenzamide [Starting Material] PdC Pd/C, H2 (Standard) SM->PdC Zn Zn dust, TPGS-750-M (Aqueous Micelles, RT) SM->Zn Fe Fe powder, NH4Cl (EtOH/H2O, 70°C) SM->Fe Au Au/ZrO2, H2 (Catalytic, 50°C) SM->Au Dechloro Dechlorinated Byproduct (Avoid) PdC->Dechloro Product 4-Amino-2-chloro-N-methylbenzamide [Target Product] Zn->Product Fe->Product Au->Product QC Self-Validation LC-MS: [M+H]+ 185 Preserved 3:1 Cl Isotope Product->QC

Caption: Chemoselective pathways and analytical validation for nitro group reduction.

Experimental Protocols (Self-Validating Systems)

Protocol A: Micellar Zinc Reduction (Ideal for Lab-Scale & Green Chemistry)

This protocol avoids organic solvents during the reaction phase and operates entirely at room temperature, eliminating thermal degradation risks (2)[3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 2 wt % solution of TPGS-750-M in degassed HPLC-grade water.

  • Reaction Assembly: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-N-methyl-4-nitrobenzamide (1.0 equiv, e.g., 5.0 mmol). Add the 2 wt % TPGS-750-M solution to achieve a substrate concentration of 0.5 M.

  • Reagent Addition: Add solid NH 4​ Cl (1.2 equiv) followed by activated Zinc dust (5.0 equiv) in one portion.

  • Monitoring (Self-Validation): Stir vigorously at room temperature (20–25 °C).

    • Visual Check: The initial suspension will be distinctly yellow. As the reaction progresses (typically 1–4 hours), the yellow color fades to a pale grey/white suspension.

    • TLC Check: Elute with 50% EtOAc/Hexanes. The starting material (high Rf​ , UV active) will disappear, replaced by a highly polar product spot (low Rf​ ) that stains intensely with ninhydrin.

  • Workup: Extract the reaction mixture directly in the flask with a minimum amount of Ethyl Acetate (3 × 15 mL). The TPGS-750-M surfactant remains in the aqueous phase and can be recycled.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the pure aniline.

Protocol B: Modified Béchamp Reduction (Ideal for Process Scale-Up)

This protocol utilizes cheap, highly scalable reagents and avoids the specialized surfactants required in Protocol A.

Step-by-Step Methodology:

  • Reaction Assembly: Suspend 2-chloro-N-methyl-4-nitrobenzamide (1.0 equiv, e.g., 50 mmol) in a 3:1 mixture of Ethanol and Water (150 mL).

  • Reagent Addition: Add NH 4​ Cl (3.0 equiv) and Iron powder (325 mesh, 5.0 equiv).

    • Causality Note: Do not substitute NH 4​ Cl with HCl to avoid hydrolyzing the N-methylbenzamide group.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 70 °C under vigorous mechanical stirring for 2–4 hours.

  • Monitoring (Self-Validation via LC-MS):

    • Sample 50 μ L of the reaction, dilute in MeCN, and filter.

    • Mass Shift: The starting material exhibits an [M+H]+ of 215.0. The target product will show an [M+H]+ of 185.0.

    • Isotope Tracking: The natural isotopic abundance of Chlorine ( 35 Cl and 37 Cl) dictates a 3:1 ratio in the mass spectrum. Ensure the product peak at m/z 185.0 is accompanied by a peak at m/z 187.0 at ~33% intensity. A peak at m/z 151.0 indicates unwanted dechlorination.

  • Workup: While still hot (to keep the product dissolved), filter the reaction mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (50 mL).

  • Crystallization: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Cool the remaining aqueous mixture to 0–5 °C to precipitate 4-amino-2-chloro-N-methylbenzamide. Filter and dry under a vacuum.

References

  • Kelly, S. M., & Lipshutz, B. H. (2014).
  • Liu, M., Zhang, J., Liu, J., & Yu, W. W. (2011). Synthesis of Chloroanilines: Selective Hydrogenation of the Nitro in Chloronitrobenzenes over Zirconia-Supported Gold Catalyst.
  • European Patent Office. (2025). NOVEL OXO-PYRIDINE COMPOUND, PREPARATION METHOD THEREFOR, AND USE THEREOF (EP 4640678 A1).

Sources

Step-by-step experimental protocol for synthesizing 2-chloro-N-methyl-4-nitrobenzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: A Step-by-Step Experimental Protocol for the Synthesis of 2-Chloro-N-methyl-4-nitrobenzamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-N-methyl-4-nitrobenzamide is a key intermediate in the synthesis of various pharmacologically active compounds and a valuable building block in medicinal chemistry.[1] Its structure, featuring an activated aromatic ring and a secondary amide, allows for diverse subsequent chemical modifications. This document provides a detailed, two-step, one-pot protocol for the synthesis of 2-chloro-N-methyl-4-nitrobenzamide from 2-chloro-4-nitrobenzoic acid. The methodology is based on well-established principles of organic synthesis, ensuring a reliable and high-yielding procedure suitable for laboratory-scale production.

The synthesis proceeds via the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This is followed by a nucleophilic acyl substitution reaction with methylamine to form the desired amide product.[2][3] This protocol emphasizes safety, mechanistic understanding, and thorough characterization of the final product.

Overall Reaction Scheme

The synthesis is a two-step process starting from 2-chloro-4-nitrobenzoic acid:

  • Acyl Chloride Formation: The carboxylic acid is converted to 2-chloro-4-nitrobenzoyl chloride.

  • Amidation: The acyl chloride reacts with methylamine to yield 2-chloro-N-methyl-4-nitrobenzamide.

Reaction_Scheme Start 2-Chloro-4-nitrobenzoic Acid Reagent1 + SOCl₂ Start->Reagent1 Intermediate 2-Chloro-4-nitrobenzoyl Chloride Reagent2 + CH₃NH₂ Intermediate->Reagent2 Product 2-Chloro-N-methyl-4-nitrobenzamide Reagent1->Intermediate Step 1: Acyl Chloride Formation Reagent2->Product Step 2: Amidation

Caption: Overall two-step reaction scheme.

Materials and Equipment

Reagents and Solvents
ReagentFormulaMolar Mass ( g/mol )CAS No.Notes
2-Chloro-4-nitrobenzoic acidC₇H₄ClNO₄201.5699-60-5Starting material
Thionyl chlorideSOCl₂118.977719-09-7Reagent, handle in fume hood
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, reaction solvent
Methylamine solutionCH₃NH₂31.0674-89-540% in H₂O, nucleophile
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Saturated aqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
EthanolC₂H₅OH46.0764-17-5For recrystallization
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Heating mantle

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Melting point apparatus

  • NMR spectrometer and IR spectrophotometer for characterization

Experimental Protocol

This protocol is designed for a synthesis starting with 10.0 g of 2-chloro-4-nitrobenzoic acid. Adjust quantities as needed.

Step 1: Formation of 2-Chloro-4-nitrobenzoyl Chloride
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-nitrobenzoic acid (10.0 g, 49.6 mmol).

  • Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension.

  • Reagent Addition: Carefully add thionyl chloride (5.4 mL, 74.4 mmol, 1.5 eq) dropwise to the suspension at room temperature under the fume hood.[4] Caution: The reaction will evolve HCl and SO₂ gas. Ensure the setup is in a well-ventilated chemical fume hood.[5][6]

  • Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours.[7] The reaction can be monitored by observing the dissolution of the solid starting material and the cessation of gas evolution.

  • Completion: Once the reaction is complete (the solution should become clear), allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-4-nitrobenzoyl chloride, a yellow solid or oil, can be used directly in the next step without further purification.[4]

Step 2: Amidation to form 2-Chloro-N-methyl-4-nitrobenzamide
  • Dissolution: Dissolve the crude acyl chloride from Step 1 in 50 mL of anhydrous DCM in a 250 mL round-bottom flask and cool the solution in an ice-water bath to 0-5°C.

  • Amine Addition: In a separate beaker, prepare a solution of methylamine by adding 40% aqueous methylamine (6.5 mL, 74.4 mmol, 1.5 eq) to 20 mL of cold water.

  • Slowly add the diluted methylamine solution dropwise to the stirred acyl chloride solution using a dropping funnel over 20-30 minutes, ensuring the temperature remains below 10°C. An exothermic reaction is expected.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting acyl chloride spot has disappeared.

Step 3: Work-up and Purification
  • Quenching: Transfer the reaction mixture to a 250 mL separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 50 mL of water

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • 50 mL of brine (saturated NaCl solution).

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the DCM under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification: Purify the crude product by recrystallization.[8] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: Determine the yield, melting point, and characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow Visualization

Experimental_Workflow cluster_acyl_chloride Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation cluster_purification Step 3: Work-up & Purification A1 Combine 2-chloro-4-nitrobenzoic acid and anhydrous DCM A2 Add Thionyl Chloride dropwise A1->A2 A3 Reflux for 2-3 hours A2->A3 A4 Cool to RT and evaporate solvent A3->A4 B1 Dissolve crude acyl chloride in DCM, cool to 0°C A4->B1 Crude Acyl Chloride B2 Add methylamine solution dropwise B1->B2 B3 Stir at RT for 1-2 hours B2->B3 C1 Wash with H₂O, NaHCO₃, Brine B3->C1 Crude Product Mixture C2 Dry organic layer (Na₂SO₄) C1->C2 C3 Evaporate solvent C2->C3 C4 Recrystallize from Ethanol C3->C4 C5 Filter and dry product C4->C5 Final Characterize Product C5->Final Pure Product

Caption: Step-by-step experimental workflow.

Mechanism and Scientific Rationale

The overall synthesis is a classic example of nucleophilic acyl substitution.[9]

  • Acyl Chloride Formation: 2-chloro-4-nitrobenzoic acid is a relatively weak electrophile. To facilitate the reaction with the amine, it is first converted to the highly reactive 2-chloro-4-nitrobenzoyl chloride. Thionyl chloride is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[10] The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride.

  • Amidation: The amidation step is a nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride.[3][11] This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group to form the stable amide bond.[12] An excess of methylamine (or another base) is often used to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the unreacted methylamine, rendering it non-nucleophilic.[3][11]

Caption: Simplified mechanism of amide formation.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete acyl chloride formation.Ensure thionyl chloride is fresh and the reaction goes to completion. Increase reflux time if necessary.
Hydrolysis of acyl chloride.Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., N₂).
Loss of product during work-up or recrystallization.Minimize the amount of hot solvent used for recrystallization. Ensure complete extraction.
Impure Product Unreacted starting material.Ensure sufficient reaction time and correct stoichiometry. Purify by recrystallization or column chromatography.
Side reactions due to excess heat.Maintain careful temperature control, especially during the addition of methylamine.
Reaction does not start Poor quality of thionyl chloride.Use a freshly opened bottle or distill the thionyl chloride before use.
Starting material is insoluble.Ensure adequate stirring and a sufficient volume of solvent.

Safety Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water.[13] Always handle in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., neoprene), and safety goggles with a face shield.[5][6] Ensure an emergency shower and eyewash station are accessible.[5]

  • Methylamine (CH₃NH₂): Flammable and corrosive. The aqueous solution has a strong, pungent odor. Handle in a well-ventilated fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.

  • General: Perform a thorough risk assessment before starting the experiment. Dispose of all chemical waste according to institutional and local regulations.[10]

References

  • The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • NJ.gov. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY.
  • ChemicalBook. (2024, March 25). Synthesis and Applications of N-Methylbenzamide.
  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
  • MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide.
  • PubMed. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.
  • ResearchGate. (2026, February 9). o-Chlorination of 2-Nitrobenzoic Acid with Thionyl Chloride in Xylene and Acetonitrile: Solubility Study of Hydrogen Chloride and Sulphur Dioxide in Xylene and Acetonitrile.
  • Google Patents. (n.d.). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
  • Fisher Scientific. (2009, September 21). SAFETY DATA SHEET - Thionyl chloride.
  • ChemistryStudent. (n.d.). Amides (A-Level).
  • Sigma-Aldrich. (2013, March 19). Thionyl chloride - Safety Data Sheet.
  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE.
  • University of Washington. (2013, July 22). SOP 0079 - Thionyl Chloride.
  • Metras. (2023, July 22). What is 2-Chloro-4-nitrobenzoic acid used for in organic synthesis and medicinal chemistry?.
  • A-Level Chemistry. (2026, February 24). Acylation Mechanism.
  • Jim Clark. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.

Sources

The Lynchpin in Modern Drug Discovery: A Guide to the Application of 2-chloro-N-methyl-4-nitrobenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the ultimate therapeutic potential of the molecules it helps create. In this context, 2-chloro-N-methyl-4-nitrobenzamide emerges as a pivotal building block, a testament to the power of well-positioned functional groups in the design of novel therapeutic agents. This guide provides an in-depth exploration of its application, moving beyond simple descriptions to offer field-proven insights, detailed experimental protocols, and the causal logic behind its use in the synthesis of complex, biologically active molecules.

Introduction: A Molecule of Strategic Importance

2-chloro-N-methyl-4-nitrobenzamide (C₈H₇ClN₂O₃, CAS No. 90110-20-6) is a specialized organic intermediate characterized by a nitro-substituted benzamide core.[1] Its significance in medicinal chemistry is rooted in the unique reactivity conferred by its three key functional groups: a chloro group, a nitro group, and an N-methylbenzamide moiety. This trifecta of functionalities allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly those with benzamide-based structures.[1] The broader family of nitrobenzamides has garnered considerable attention for a range of biological activities, including antimicrobial, antimycobacterial, and anticancer properties.[2][3]

Table 1: Physicochemical Properties of 2-chloro-N-methyl-4-nitrobenzamide

PropertyValue
CAS Number 90110-20-6
Molecular Formula C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol [1]
Appearance Typically a solid
Purity ≥95% (commercial grades available)

Core Reactivity and Mechanistic Insights

The utility of 2-chloro-N-methyl-4-nitrobenzamide stems from the predictable and versatile reactivity of its functional groups. Understanding these reactions is key to harnessing its full potential in a synthetic workflow.

  • Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position: The chlorine atom is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group situated para to it. This makes the aromatic ring electron-deficient and susceptible to substitution by a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is a cornerstone of its application, enabling the introduction of diverse side chains and the construction of more complex molecular architectures.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (aniline) using standard reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This transformation is often a critical step in a synthetic sequence, as the resulting aniline is a versatile intermediate for further functionalization, including diazotization, acylation, and the formation of heterocyclic rings.

  • Modification of the Amide: While the N-methylamide is generally stable, it can participate in reactions under specific conditions, influencing the overall solubility and conformational properties of the final molecule.

Application in the Synthesis of Kinase Inhibitors: The Nintedanib Intermediate Analogue

A prime example of the application of a closely related scaffold is in the synthesis of intermediates for kinase inhibitors like Nintedanib, a potent inhibitor of receptor tyrosine kinases.[] While Nintedanib's immediate precursor is a chloroacetamide derivative, the synthetic principles are directly applicable to 2-chloro-N-methyl-4-nitrobenzamide. The following protocol outlines the synthesis of a key intermediate via nucleophilic aromatic substitution.

Protocol 1: Synthesis of a Piperazine-Substituted Benzamide Intermediate

This protocol details the nucleophilic aromatic substitution of the chloro group in 2-chloro-N-methyl-4-nitrobenzamide with a piperazine derivative. This is a common strategy to introduce a solubilizing group and a point of further derivatization.

Reaction Scheme:

G A 2-chloro-N-methyl-4-nitrobenzamide C Piperazine-substituted benzamide A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Piperazine derivative B->C

A representative synthetic workflow.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPurity
2-chloro-N-methyl-4-nitrobenzamide90110-20-6214.611.0 eq≥95%
tert-butyl piperazine-1-carboxylate56633-85-5186.251.2 eq≥98%
Potassium Carbonate (K₂CO₃)584-08-7138.211.5 eqAnhydrous
Acetonitrile (CH₃CN)75-05-841.05AnhydrousACS Grade
Ethyl Acetate141-78-688.11ACS Grade
n-Hexane110-54-386.18ACS Grade
Deionized Water7732-18-518.02
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37

Experimental Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-N-methyl-4-nitrobenzamide (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add tert-butyl piperazine-1-carboxylate (1.2 eq) followed by anhydrous potassium carbonate (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and n-hexane as the eluent. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to yield the pure piperazine-substituted benzamide intermediate.

Application in Generating Key Anilino-Intermediates

The reduction of the nitro group to an amine is a pivotal transformation, opening up a plethora of synthetic possibilities. The resulting 4-amino-2-(substituted)-N-methylbenzamide is a valuable precursor for the synthesis of various heterocyclic compounds and for amide coupling reactions.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol details the reduction of the nitro group of the piperazine-substituted benzamide intermediate using tin(II) chloride dihydrate in ethanol.

Reaction Scheme:

G A Piperazine-substituted 4-nitrobenzamide B Piperazine-substituted 4-aminobenzamide A->B SnCl2·2H2O Ethanol, Reflux

Reduction of the nitro group.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPurity
Piperazine-substituted benzamide1.0 eqPurified
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1225.634.0 eq≥98%
Ethanol (EtOH)64-17-546.07200 proof
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated solution
Ethyl Acetate141-78-688.11ACS Grade
Deionized Water7732-18-518.02
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the piperazine-substituted benzamide intermediate (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralization and Extraction: To the residue, carefully add a saturated solution of sodium bicarbonate until the pH is basic (pH > 8). Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter to remove the drying agent and concentrate under reduced pressure to obtain the crude anilino-intermediate. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

The Broader Context: Nitrobenzamides in Medicinal Chemistry

The significance of the nitrobenzamide scaffold extends beyond its role as a synthetic intermediate. The nitro group itself can be a key pharmacophoric element. In the context of infectious diseases, particularly tuberculosis, nitroaromatic compounds are often prodrugs that require reductive activation by microbial nitroreductases to exert their therapeutic effect.[5] This activation generates reactive nitrogen species that are cytotoxic to the pathogen. For example, dinitrobenzamide derivatives have been investigated as potent anti-tubercular agents.[2]

G A Nitrobenzamide Prodrug B Microbial Nitroreductase A->B Uptake C Reactive Nitrogen Species B->C Reduction D Cellular Damage (DNA, proteins, lipids) C->D E Microbial Cell Death D->E

Generalized mechanism of action for nitroaromatic antimicrobial agents.

Conclusion: A Versatile Tool for the Modern Chemist

2-chloro-N-methyl-4-nitrobenzamide represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its well-defined reactivity allows for the strategic and efficient construction of complex molecules with therapeutic potential. By understanding the principles of nucleophilic aromatic substitution and nitro group reduction, researchers can effectively utilize this intermediate to synthesize novel kinase inhibitors, antimicrobials, and other important drug candidates. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and professionals dedicated to the advancement of drug discovery.

References

  • An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib. (n.d.). IJIRT. Retrieved March 10, 2026, from [Link]

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (n.d.). Google Patents.
  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (2019). Chinese Chemical Letters, 30(2), 413-416. [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. (2023). Antimicrobial Agents and Chemotherapy, 67(9), e0042423. [Link]

  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o308. [Link]

  • Nintedanib. (2014, December 10). New Drug Approvals. Retrieved March 10, 2026, from [Link]

  • 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6. (n.d.). ChemicalCell. Retrieved March 10, 2026, from [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024). Pharmaceuticals, 17(5), 559. [Link]

  • Synthesis and evaluation of antimicrobial, antitubercular and anticancer activities of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides. (2018). BMC Chemistry, 12(1), 63. [Link]

Sources

2-chloro-N-methyl-4-nitrobenzamide as an intermediate for agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-N-methyl-4-nitrobenzamide as a Key Intermediate in Agrochemical Synthesis

Introduction & Chemical Profile

In the development of modern crop protection agents, the architectural precision of starting materials dictates the efficacy and safety profile of the final active ingredient. 2-Chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) is a specialized organic intermediate featuring a nitro-substituted benzamide core functionalized with orthogonal chloro and methyl substituents[1].

For agrochemical synthesis, this compound serves as a critical building block[1]. The spatial arrangement of the 2-chloro and N-methylamide groups provides the exact steric constraints required for binding to specific pest neuroreceptors, while the 4-nitro group acts as a masked nucleophile. Through controlled reduction, the nitro group is converted into an amine, unlocking the molecule for subsequent acylation and assembly into complex diamide insecticides or targeted herbicides.

Mechanistic Logic & Synthetic Workflow

The transformation of 2-chloro-N-methyl-4-nitrobenzamide into an active agrochemical relies on a two-stage synthetic logic: Chemoselective Reduction followed by Electrophilic Aromatic Amidation .

The primary challenge in the first stage is reducing the nitro group to yield 4-amino-2-chloro-N-methylbenzamide (CAS: 926203-17-0) without triggering the hydrogenolysis of the aryl-chloride bond[2]. Standard palladium catalysts often lead to undesired dehalogenation. Consequently, the causality of our protocol dictates the use of a sulfided platinum catalyst (Pt/C), which suppresses the oxidative addition of the metal into the C-Cl bond while maintaining high catalytic activity for nitro reduction. In the second stage, the resulting aniline—which is electronically deactivated by the para-carboxamide and ortho-chloro groups—requires a strong, non-nucleophilic base and an acyl-transfer catalyst to efficiently couple with heterocyclic acid chlorides.

SynthWorkflow Start 2-chloro-N-methyl -4-nitrobenzamide Reduction Catalytic Hydrogenation (Pt/C sulfided, H2) Start->Reduction Step 1: Reduction Intermediate 4-amino-2-chloro -N-methylbenzamide Reduction->Intermediate Yield >95% QC: HPLC >99% Acylation Acylation / Coupling (Acid Chloride, Base) Intermediate->Acylation Step 2: Amidation Agrochemical Agrochemical Active Ingredient Acylation->Agrochemical Final Assembly QC: NMR / LC-MS

Synthetic workflow from 2-chloro-N-methyl-4-nitrobenzamide to agrochemical active ingredient.

Experimental Protocols & Self-Validating Systems

Protocol 1: Chemoselective Catalytic Hydrogenation

Objective: Reduce the 4-nitro moiety to an amine while preserving the 2-chloro substituent. Self-Validation Mechanism: Real-time monitoring of hydrogen gas uptake ensures reaction progress, while post-reaction HPLC confirms the absence of the dehalogenated impurity.

Step-by-Step Methodology:

  • System Preparation: In a 1 L high-pressure Parr reactor, dissolve 50.0 g (0.233 mol) of 2-chloro-N-methyl-4-nitrobenzamide[1] in 500 mL of anhydrous, degassed methanol.

  • Catalyst Loading (Causality): Add 2.5 g of 5% Pt/C (sulfided). Rationale: The sulfur poisoning selectively inhibits the catalyst's ability to cleave the C-Cl bond, preventing the formation of 4-amino-N-methylbenzamide.

  • Pressurization: Seal the reactor. Purge the headspace three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel to 40 psi with H₂.

  • Reaction & In-Process Control: Stir the suspension vigorously at 25–30 °C. Monitor the pressure gauge; the reaction is self-validating when H₂ consumption ceases (typically 4–6 hours). Extract a 0.1 mL aliquot, filter, and analyze via TLC (Dichloromethane:Methanol 9:1, UV detection at 254 nm) to confirm the disappearance of the starting material.

  • Workup: Vent the reactor safely and purge with nitrogen. Filter the crude mixture through a tightly packed Celite pad to remove the pyrophoric catalyst. Wash the pad with 100 mL of fresh methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to afford 4-amino-2-chloro-N-methylbenzamide[2] as an off-white crystalline solid.

  • Quality Control (QC): Validate identity via ¹H-NMR (DMSO-d₆): observe the disappearance of downfield nitro-aromatic protons and the emergence of a broad singlet at ~5.8 ppm (-NH₂). HPLC purity must exceed 98%.

Protocol 2: Electrophilic Aromatic Amidation

Objective: Couple the deactivated aniline intermediate with a heterocyclic acid chloride to form the final diamide agrochemical. Self-Validation Mechanism: LC-MS tracking of the reaction aliquot to confirm the mass shift (M+H)⁺ corresponding to the target diamide, ensuring no unreacted aniline remains.

Step-by-Step Methodology:

  • Activation: In a flame-dried 1 L round-bottom flask under an inert argon atmosphere, dissolve 36.9 g (0.20 mol) of the synthesized 4-amino-2-chloro-N-methylbenzamide in 400 mL of anhydrous tetrahydrofuran (THF).

  • Base & Catalyst Addition (Causality): Add 38.8 g (0.30 mol) of N,N-Diisopropylethylamine (DIPEA) and 1.2 g (0.01 mol) of 4-Dimethylaminopyridine (DMAP). Rationale: DIPEA acts as an acid scavenger to neutralize the HCl byproduct (preventing aniline protonation), while DMAP acts as a nucleophilic catalyst to accelerate the sluggish acylation of the electron-poor aniline.

  • Coupling: Cool the reaction vessel to 0 °C using an ice-water bath. Over 30 minutes, add a solution of the target heterocyclic acid chloride (0.21 mol) in 100 mL of THF dropwise via an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 12 hours.

  • Validation: Quench a 0.5 mL aliquot in 1 mL of water, extract with 1 mL of ethyl acetate, and analyze the organic layer via LC-MS to confirm product formation.

  • Purification & Isolation: Pour the bulk reaction mixture into 1 L of vigorously stirred ice-water. Collect the resulting precipitate via vacuum filtration. Wash the filter cake sequentially with deionized water (3 x 200 mL) and cold ethanol (100 mL) to remove residual DIPEA salts and unreacted acid.

  • Drying: Dry the purified solid in a vacuum oven at 50 °C for 24 hours.

Quantitative Data Presentation

The choice of catalyst during the hydrogenation phase is the most critical variable. The table below summarizes the optimization data, validating the necessity of the sulfided Pt/C system to prevent dehalogenation.

Catalyst SystemSolventTemp (°C)Pressure (psi)Conversion (%)Dehalogenation Impurity (%)Isolated Yield (%)
10% Pd/CMethanol2540>99.015.281.5
5% Pt/C (Standard)Methanol254098.04.889.0
5% Pt/C (Sulfided) Methanol 25 40 >99.0 <0.1 96.5
5% Ru/CEthanol506085.01.278.0

Biological Pathway of the Synthesized Agrochemical

Once synthesized, benzamide-derived agrochemicals act as highly potent, selective insecticides. They function by modulating Ryanodine Receptors (RyRs) in the insect's sarcoplasmic reticulum.

Pathway Agro Benzamide Agrochemical RyR Ryanodine Receptor (RyR) Activation Agro->RyR Binds to target CaRelease Uncontrolled Ca2+ Release RyR->CaRelease Opens channel Muscle Muscle Contraction & Paralysis CaRelease->Muscle Depletes SR Ca2+ Death Pest Mortality Muscle->Death Cessation of feeding

Mechanism of action for benzamide-derived agrochemicals targeting ryanodine receptors.

References

  • Title: 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 Source: ChemicalCell URL: [Link]

  • Title: 4-Amino-2-chloro-N-methylbenzamide | 926203-17-0 Source: Pharmaffiliates URL: [Link]

Sources

Application Note: Laboratory-Scale Synthesis and Purification of 2-Chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

2-Chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) is a highly versatile organic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and novel cereblon (CRBN) binders for PROTAC development ([1]; [2]). The molecule presents three orthogonal functional handles: a reducible nitro group, a handle for cross-coupling (aryl chloride), and a stable secondary amide.

As a Senior Application Scientist, selecting the correct amidation strategy is critical. This guide details two self-validating synthetic protocols tailored to different laboratory needs:

  • Route A (Acid Chloride Method): Optimized for scalability and atom economy, utilizing thionyl chloride. Ideal for multi-gram intermediate generation ([3]).

  • Route B (Direct Coupling Method): Optimized for mild conditions and high-throughput discovery chemistry, utilizing HATU to avoid harsh acidic conditions ([4]).

Physicochemical Data

PropertyValue
Compound Name 2-Chloro-N-methyl-4-nitrobenzamide
CAS Number 90110-20-6
Molecular Formula C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Profile Soluble in DMF, DMSO, EtOAc, DCM; Insoluble in Water

Experimental Workflows

Workflow cluster_RouteA Route A: Acid Chloride Method cluster_RouteB Route B: Direct Coupling SM 2-Chloro-4-nitrobenzoic acid (Starting Material) SOCl2 SOCl2, cat. DMF Reflux, 2-3 h SM->SOCl2 Coupling HATU, DIPEA DMF, RT, 16 h SM->Coupling Int1 2-Chloro-4-nitrobenzoyl chloride (Intermediate) SOCl2->Int1 MeNH2_A MeNH2 (2.0 M in THF), Et3N DCM, 0 °C to RT Int1->MeNH2_A Product 2-Chloro-N-methyl-4-nitrobenzamide (Target Product) MeNH2_A->Product Coupling->Product MeNH2_B MeNH2·HCl (Amine Source) MeNH2_B->Coupling Purification Purification (Recrystallization / Chromatography) Product->Purification

Synthetic workflows for 2-chloro-N-methyl-4-nitrobenzamide.

Route A: Acid Chloride-Mediated Amidation (Scalable Protocol)

Mechanistic Rationale: Converting the carboxylic acid to an acid chloride bypasses the need for expensive coupling reagents. The addition of catalytic N,N-dimethylformamide (DMF) generates a highly electrophilic Vilsmeier-Haack intermediate, which drastically accelerates the chlorination of the sterically hindered 2-chloro-4-nitrobenzoic acid.

Step-by-Step Protocol (10 g Scale):

  • Chlorination: Charge a 250 mL round-bottom flask with 2-chloro-4-nitrobenzoic acid (10.0 g, 49.6 mmol) and thionyl chloride (30 mL, excess). Add 3 drops of anhydrous DMF.

  • Reflux: Equip the flask with a reflux condenser and a drying tube. Heat to 80 °C for 2.5 hours.

    • Validation Checkpoint: The heterogeneous suspension will transition to a clear, homogeneous yellow solution as the acid is consumed.

  • Concentration: Cool to room temperature. Distill off excess thionyl chloride under reduced pressure. Co-evaporate the residue twice with anhydrous toluene (20 mL each) to ensure complete removal of SOCl₂ traces (preventing toxic sulfonamide byproduct formation).

  • Amidation: Dissolve the crude 2-chloro-4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Sequentially add triethylamine (TEA, 10.4 mL, 74.4 mmol) and methylamine solution (2.0 M in THF, 30 mL, 60.0 mmol) dropwise over 20 minutes to control the exothermic reaction.

  • Workup: Stir at room temperature for 2 hours. Quench with water (50 mL). Separate the organic layer, wash sequentially with 1N HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Route B: HATU-Mediated Direct Coupling (Discovery Protocol)

Mechanistic Rationale: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring that only methylamine attacks the active ester.

Mechanism Acid Carboxylic Acid HATU HATU + DIPEA Acid->HATU Deprotonation Ester OAt Active Ester HATU->Ester Activation Amide Amide Bond Ester->Amide Coupling Amine Methylamine Amine->Amide Nucleophilic Attack

Mechanistic pathway of HATU-mediated amide bond formation.

Step-by-Step Protocol (1 g Scale):

  • Activation: In a 50 mL flask, dissolve 2-chloro-4-nitrobenzoic acid (1.0 g, 4.96 mmol) and HATU (2.26 g, 5.95 mmol) in anhydrous DMF (15 mL). Add DIPEA (2.6 mL, 14.9 mmol).

    • Validation Checkpoint: The solution will immediately turn a deep yellow/orange, visually confirming the formation of the active OAt ester.

  • Coupling: Stir for 15 minutes at room temperature, then add methylamine hydrochloride (0.50 g, 7.44 mmol). Stir the reaction mixture at room temperature for 16 hours.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc, 50 mL) and water (50 mL). Separate the organic layer.

    • Critical Step: Wash the organic layer with 5% aqueous LiCl solution (3 × 30 mL). The high ionic strength of LiCl forces the highly polar DMF out of the EtOAc layer, preventing downstream purification issues.

  • Drying: Wash with brine (30 mL), dry over Na₂SO₄, filter, and concentrate.

Purification and Analytical Validation

  • Recrystallization (Preferred for Route A): The crude solid can be recrystallized from a mixture of Ethanol/Water (3:1 v/v). Heat to reflux until dissolved, slowly cool to room temperature, and age at 4 °C for 2 hours. Filter the crystalline needles and wash with ice-cold ethanol.

  • Column Chromatography (Preferred for Route B): If impurities from coupling reagents persist, purify via silica gel flash chromatography using a gradient of Hexanes/EtOAc (from 80:20 to 50:50). The product typically elutes at an Rf of ~0.35 (Hexanes/EtOAc 1:1).

  • Analytical Validation: Confirm identity via HPLC (UV detection at 254 nm) and ¹H-NMR (DMSO-d₆). Key NMR markers include the N-methyl doublet at ~2.8 ppm and the broad amide NH triplet at ~8.5 ppm.

Comparative Analysis of Synthetic Routes

ParameterRoute A (Acid Chloride Method)Route B (HATU Coupling Method)
Optimal Scale > 10 grams (Process scale)< 5 grams (Discovery scale)
Atom Economy High (SOCl₂ byproducts are gaseous)Low (Generates heavy urea byproducts)
Reaction Conditions Harsh (Refluxing SOCl₂, corrosive)Mild (Room Temperature, neutral)
Typical Yield 85 - 92%75 - 85%
Primary Purification RecrystallizationColumn Chromatography

References

  • ChemicalCell. "2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 - ChemicalCell". ChemicalCell Catalog. URL: [Link]

  • US Patent Office. "Veterinary composition containing halo-nitro-benzamides and methods of using same". US Patent 3161564A.
  • Australian Patent Office. "Aminoamide compounds". AU Patent 2019284608A1.
  • Journal of Medicinal Chemistry. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs". ACS Publications, 2023. URL:[Link]

Sources

Application Note: A Validated Isocratic HPLC Method for the Quantification of 2-chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details a robust, specific, and accurate isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-chloro-N-methyl-4-nitrobenzamide. This compound is a key organic intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Accurate quantification is therefore critical for quality control, process monitoring, and stability studies. The method utilizes a C18 reversed-phase column with a simple mobile phase of acetonitrile and water, coupled with UV detection. All protocols, from system suitability to full method validation according to International Council for Harmonisation (ICH) guidelines, are presented.[2][3]

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). 2-chloro-N-methyl-4-nitrobenzamide is a moderately non-polar molecule, making it well-suited for separation on a non-polar stationary phase (C18) with a polar mobile phase. The separation mechanism relies on the partitioning of the analyte between the mobile phase and the stationary phase.[4] The nitrobenzamide moiety contains a strong chromophore, allowing for sensitive and specific detection using a standard UV-Vis detector. The selection of an isocratic elution simplifies the method, enhancing its robustness and transferability between different HPLC systems.

Materials and Instrumentation

2.1 Reagents and Chemicals

  • 2-chloro-N-methyl-4-nitrobenzamide Reference Standard: Purity ≥99%

  • Acetonitrile (ACN): HPLC Grade

  • Water: HPLC Grade or Milli-Q

  • Methanol: HPLC Grade (for system flushing)

2.2 Instrumentation

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size) is recommended.[5]

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent.

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
Stationary Phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase (ACN:Water 60:40): This ratio was chosen to provide optimal retention and peak shape for the analyte, ensuring a reasonable run time without compromising resolution from potential impurities. Acetonitrile is a common strong solvent in RP-HPLC.

  • Flow Rate (1.0 mL/min): This is a standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.

  • Column Temperature (30°C): Maintaining a constant column temperature ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations.

  • Detection Wavelength (254 nm): Nitroaromatic compounds typically exhibit strong absorbance at or near 254 nm, providing excellent sensitivity for quantification.[6]

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 2-chloro-N-methyl-4-nitrobenzamide reference standard.

  • Transfer to a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly.

Working Standard Solution (50 µg/mL):

  • Pipette 2.5 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.

  • Dilute to the mark with the mobile phase (ACN:Water 60:40).

  • Mix thoroughly. This solution is also used for System Suitability Testing.

Sample Preparation:

  • Accurately weigh a sample containing approximately 25 mg of 2-chloro-N-methyl-4-nitrobenzamide.

  • Transfer to a 25 mL volumetric flask and prepare a stock solution as described for the standard.

  • Filter an aliquot of the stock solution through a 0.45 µm syringe filter.

  • Dilute 2.5 mL of the filtered stock solution into a 50 mL volumetric flask with the mobile phase and mix.

HPLC Analysis Workflow

The general workflow for the analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase (ACN:Water 60:40) Equilibrate Equilibrate System (≥ 30 min) Prep_Mobile->Equilibrate Prep_Std Prepare Standard Solutions SST Perform System Suitability Test (SST) Prep_Std->SST Prep_Sample Prepare Sample Solutions Inject_Samples Inject Blank, Standards, & Samples Prep_Sample->Inject_Samples Equilibrate->SST System Ready SST->Inject_Samples SST Passed Integrate Integrate Peaks Inject_Samples->Integrate Calculate Calculate Results Integrate->Calculate Report Generate Report Calculate->Report

Caption: Overall workflow from preparation to final report generation.

System Suitability Testing (SST)

System Suitability Testing (SST) is an integral part of the analytical procedure and must be performed before any sample analysis to ensure the system is performing adequately.[2][7] The tests are based on the concept that the equipment, electronics, and analytical operations constitute an integral system that can be evaluated as a whole.[2]

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Evaluate the results against the acceptance criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 – 1.5Ensures peak symmetry, critical for accurate integration.[7]
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.[7][8]
% RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pumping system.

Method Validation Summary

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[2][3][9] The validation characteristics assessed include specificity, linearity, range, accuracy, and precision.[9]

Specificity

Specificity was demonstrated by injecting a blank (mobile phase) and a placebo solution. No interfering peaks were observed at the retention time of the 2-chloro-N-methyl-4-nitrobenzamide peak, confirming that the method is specific for the analyte.

Linearity and Range

Linearity was evaluated by preparing a series of solutions from the standard stock solution at five concentration levels, ranging from 10 µg/mL to 150 µg/mL (20% to 300% of the working concentration). A minimum of 5 concentrations is recommended for establishing linearity.[2]

ParameterResult
Validated Range 10 – 150 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by the percent recovery method. A known amount of analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration), with each level prepared in triplicate.[9]

Concentration LevelMean Recovery (%)
80% 99.5%
100% 100.2%
120% 99.8%
Overall Mean Recovery 99.8%
Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[2]

  • Repeatability: Six separate sample preparations were analyzed on the same day by the same analyst.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using different equipment.

Precision Level% RSD of Assay Results
Repeatability ≤ 1.5%
Intermediate Precision ≤ 2.0%
Validation Parameter Relationships

The validation parameters are interconnected to provide a comprehensive understanding of the method's capabilities.

Validation_Pyramid Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOQ->Robustness

Caption: Interrelationship of core analytical method validation parameters.

Conclusion

The developed isocratic RP-HPLC method for the quantification of 2-chloro-N-methyl-4-nitrobenzamide is simple, rapid, specific, accurate, and precise. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis in both research and manufacturing environments. The straightforward mobile phase and isocratic conditions make it a robust and easily transferable method.

References

  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • Singh, R., Soni, S. K., Kumar, D., & Kushwaha, A. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of hazardous materials. Retrieved from [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • ChemicalCell. (n.d.). 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Chloro-4-nitrobenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples | Request PDF. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Altabrisa Group. (2025). What Is System Suitability in Method Validation?. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3). Retrieved from [Link]

  • Chemsrc. (2025). 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

Sources

Application Notes and Protocols: Utilizing 2-chloro-N-methyl-4-nitrobenzamide for the Generation of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the strategic application of 2-chloro-N-methyl-4-nitrobenzamide as a versatile scaffold for the synthesis of compound libraries. This document provides an in-depth analysis of the molecule's reactivity, detailed experimental protocols for key chemical transformations, and a strategic workflow for library generation. The methodologies outlined herein are designed to empower researchers, scientists, and drug development professionals in their quest for novel chemical entities with therapeutic potential.

Introduction: The Strategic Advantage of the 2-Chloro-N-methyl-4-nitrobenzamide Scaffold

In the landscape of modern drug discovery, the generation of diverse and well-characterized compound libraries is paramount. The selection of a suitable starting scaffold is a critical determinant of a library's quality and its potential to yield bioactive "hits". 2-Chloro-N-methyl-4-nitrobenzamide emerges as a highly strategic building block due to its inherent chemical functionalities, which allow for controlled and sequential diversification.

The core of its utility lies in the presence of three key functional groups:

  • An Activated Aryl Chloride: The chlorine atom at the 2-position is rendered susceptible to nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the nitro group situated at the para-position. This predictable reactivity is the primary gateway for introducing a wide array of chemical diversity.

  • A Modifiable Nitro Group: The nitro group, beyond its role in activating the aryl chloride, serves as a synthetic handle for further transformations. Its reduction to an aniline provides a new site for diversification through amide bond formation, sulfonylation, or participation in the synthesis of various heterocyclic systems.

  • A Stable Amide Linkage: The N-methylbenzamide functionality offers a site for potential modification, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines or alcohols.

This trifecta of reactive sites, each addressable under distinct reaction conditions, allows for a systematic and combinatorial approach to the synthesis of a vast number of unique molecular entities from a single, readily available starting material.

Physicochemical Properties

A summary of the key physicochemical properties of 2-chloro-N-methyl-4-nitrobenzamide is provided in the table below.

PropertyValue
CAS Number 90110-20-6
Molecular Formula C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol
Appearance Off-white to yellow crystalline solid
Solubility Soluble in most organic solvents (e.g., DMF, DMSO, DCM)

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of library synthesis using 2-chloro-N-methyl-4-nitrobenzamide is the SNAr reaction. The mechanism proceeds through a two-step addition-elimination pathway, initiated by the attack of a nucleophile on the electron-deficient carbon bearing the chlorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex, with the negative charge delocalized onto the nitro group. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.[1]

SNAr_Mechanism reactant intermediate reactant->intermediate + Nu⁻ nucleophile Nu⁻ product intermediate->product - Cl⁻ chloride Cl⁻ reactant_img intermediate_img product_img

Caption: General mechanism of SNAr on 2-chloro-N-methyl-4-nitrobenzamide.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol outlines the reaction of 2-chloro-N-methyl-4-nitrobenzamide with a primary or secondary amine.

Materials:

  • 2-chloro-N-methyl-4-nitrobenzamide (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, DMSO, or ACN)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-Layer Chromatography (TLC) plates

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-chloro-N-methyl-4-nitrobenzamide (1.0 equiv) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 equiv) and the base (2.0-3.0 equiv) to the stirred solution.

  • Reaction Condition: Heat the reaction mixture to 80-120°C and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash it with water and a cold non-polar solvent (e.g., hexane or diethyl ether), and dry it under vacuum. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to obtain the pure substituted product.

Table 1: Examples of Nucleophiles for SNAr Reaction

NucleophileProduct Type
Primary/Secondary AminesSubstituted anilines
Alcohols/PhenolsAryl ethers
Thiols/ThiophenolsAryl thioethers
AzidesAryl azides

Compound Library Synthesis Workflow

A strategic workflow for generating a diverse compound library from 2-chloro-N-methyl-4-nitrobenzamide involves a multi-step process, as illustrated below.

Library_Workflow start 2-Chloro-N-methyl-4-nitrobenzamide snar S N Ar Reaction (Diverse Nucleophiles) start->snar library1 Library 1: Substituted 2-Amino-N-methyl-4-nitrobenzamides snar->library1 reduction Nitro Group Reduction library1->reduction hydrolysis Amide Hydrolysis library1->hydrolysis library2 Library 2: Substituted 2,4-Diamino-N-methylbenzamides reduction->library2 amide_coupling Amide Coupling (Diverse Carboxylic Acids) library2->amide_coupling library3 Library 3: Diversified Amides amide_coupling->library3 library4 Library 4: Carboxylic Acid Derivatives hydrolysis->library4 amide_coupling2 Amide Coupling (Diverse Amines) library4->amide_coupling2 library5 Library 5: Diversified Amides amide_coupling2->library5

Caption: Workflow for Compound Library Generation.

Stage 1: Diversification via SNAr (Library 1)

The initial stage of library generation involves the SNAr reaction with a diverse set of nucleophiles, as detailed in Protocol 1. The choice of nucleophiles is critical for introducing a wide range of chemical functionalities and pharmacophores.

Stage 2: Nitro Group Reduction (Library 2)

The nitro group of the SNAr products can be reduced to a primary amine, providing a new point for diversification.

This protocol outlines the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

  • Substituted 2-amino-N-methyl-4-nitrobenzamide (from Stage 1) (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Saturated aqueous NaHCO₃ solution

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitro compound (1.0 equiv) in the chosen solvent.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (4.0-5.0 equiv) to the solution.

  • Reaction Condition: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully add saturated aqueous NaHCO₃ solution to neutralize the acid and precipitate the tin salts.

  • Isolation: Filter the mixture through a pad of celite and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography.

Stage 3: Amide Bond Formation (Library 3)

The newly formed aniline can be acylated with a diverse set of carboxylic acids to generate a new library of amides.

This protocol outlines the coupling of the aniline with a carboxylic acid using a standard coupling agent.

Materials:

  • Substituted 2,4-diamino-N-methylbenzamide (from Stage 2) (1.0 equiv)

  • Carboxylic acid (1.0-1.2 equiv)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1-1.3 equiv)

  • Base (e.g., DIPEA or Et₃N) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF or DCM)

Experimental Procedure:

  • Activation of Carboxylic Acid: In a dry flask, dissolve the carboxylic acid (1.0-1.2 equiv), coupling agent (1.1-1.3 equiv), and base (2.0-3.0 equiv) in the anhydrous solvent. Stir for 15-30 minutes at room temperature.

  • Coupling Reaction: Add a solution of the aniline (1.0 equiv) in the anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction Condition: Stir the reaction at room temperature and monitor by TLC.

  • Work-up and Purification: Follow standard aqueous work-up procedures and purify by column chromatography.

Stage 4: Amide Hydrolysis and Further Diversification (Libraries 4 & 5)

The N-methylamide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines.

Materials:

  • N-methylbenzamide derivative (1.0 equiv)

  • Aqueous base (e.g., 6M NaOH) or acid (e.g., 6M H₂SO₄)

  • Co-solvent (e.g., Ethanol or Dioxane)

Experimental Procedure:

  • Reaction Setup: Dissolve the N-methylbenzamide in the co-solvent and add the aqueous acid or base.

  • Reaction Condition: Heat the mixture to reflux and monitor by TLC.

  • Work-up: Cool the reaction and neutralize with acid or base. Extract the product with an organic solvent.

  • Purification: Purify the carboxylic acid by standard methods. The resulting carboxylic acid can then be used in amide coupling reactions as described in Protocol 3.

Conclusion

2-Chloro-N-methyl-4-nitrobenzamide is a powerful and versatile scaffold for the construction of diverse compound libraries. Its well-defined and sequential reactivity allows for a systematic exploration of chemical space, making it an invaluable tool in modern drug discovery. The protocols and workflows detailed in this document provide a robust framework for researchers to leverage the full potential of this strategic building block.

References

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • chemeurope.com. (n.d.). Nucleophilic aromatic substitution. [Link]

Sources

Troubleshooting & Optimization

Strategies to improve the yield of 2-chloro-N-methyl-4-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-N-methyl-4-nitrobenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields. As a versatile intermediate in the pharmaceutical and agrochemical industries, robust and high-yielding synthesis of this compound is critical.[1]

This guide focuses on the widely-used two-step method starting from 2-chloro-4-nitrobenzoic acid, which involves the formation of an acyl chloride intermediate followed by amidation.

General Reaction Scheme

The synthesis is typically performed in two sequential steps:

  • Acyl Chloride Formation: Conversion of 2-chloro-4-nitrobenzoic acid to 2-chloro-4-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).

  • Amidation: Reaction of the acyl chloride intermediate with methylamine to form the final product, 2-chloro-N-methyl-4-nitrobenzamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question: I am experiencing a very low yield or complete failure in the first step (acyl chloride formation). What are the likely causes?

Answer: Failure to form the acyl chloride intermediate is a common stumbling block. The primary culprit is often the presence of water, as thionyl chloride reacts vigorously with it.[2] Here are the most probable causes and their solutions:

  • Moisture Contamination: Thionyl chloride (SOCl₂) and the resulting acyl chloride are both highly sensitive to moisture.[2] Any water present in the solvent, on the glassware, or in the starting material will hydrolyze the thionyl chloride and the product, drastically reducing the yield.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Dry the starting 2-chloro-4-nitrobenzoic acid in a vacuum oven if its purity is uncertain.

  • Insufficient Thionyl Chloride: The reaction stoichiometry requires at least one equivalent of SOCl₂. However, using a slight excess is recommended to ensure the reaction goes to completion.

    • Solution: Use 1.1 to 1.5 equivalents of thionyl chloride. The byproducts of the reaction, SO₂ and HCl, are gases that escape the reaction mixture, driving the equilibrium towards the product.[2][3]

  • Incomplete Reaction: The reaction may be slow, especially at room temperature.

    • Solution: The reaction can be gently heated to reflux to increase the rate and ensure completion.[2] Reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. For less reactive acids, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the formation of a Vilsmeier-type intermediate.[2]

Question: The acyl chloride formation seems successful, but my final amide yield is poor after adding methylamine. What could be the problem?

Answer: A low yield in the amidation step, a classic nucleophilic acyl substitution, typically points to an issue with the nucleophile (methylamine) or improper reaction conditions.

  • Loss of Nucleophilicity: The reaction between the acyl chloride and methylamine generates one equivalent of hydrochloric acid (HCl).[4][5] This HCl will react with the basic methylamine to form methylammonium chloride, which is not nucleophilic and cannot react with the acyl chloride.[6][7] If not neutralized, this side reaction will consume your nucleophile, limiting the theoretical maximum yield to 50%.

    • Solution: Use at least two equivalents of methylamine: one to act as the nucleophile and the second to act as a base to neutralize the HCl byproduct.[5][7] Alternatively, use one equivalent of methylamine and one equivalent of an inexpensive, non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine to act as an HCl scavenger.[4][5]

  • Exothermic Reaction & Side Products: The amidation reaction is highly exothermic.[8] If the temperature is not controlled, side reactions can occur, leading to impurity formation and reduced yield. Adding the acyl chloride too quickly can create localized "hot spots."

    • Solution: Perform the reaction at a reduced temperature. Cool the methylamine solution in an ice bath (0 °C) and add the solution of 2-chloro-4-nitrobenzoyl chloride dropwise with vigorous stirring.[6] This ensures the heat generated is dissipated effectively.

  • Loss of Methylamine: Methylamine is a gas at room temperature with a boiling point of -6 °C. If using gaseous methylamine or allowing the reaction temperature to rise excessively, the reagent can be lost to evaporation.

    • Solution: Use a solution of methylamine in a suitable solvent, such as tetrahydrofuran (THF), ethanol, or water (e.g., 40% w/w aqueous solution). Ensure the reaction vessel is well-sealed or equipped with a condenser if running at or above room temperature.

Question: My final product is contaminated with impurities. How can I identify them and improve the purification process?

Answer: The most common impurities are unreacted starting materials or byproducts from hydrolysis. A well-designed workup and purification strategy is essential.

  • Common Impurities:

    • 2-chloro-4-nitrobenzoic acid: Arises if the acyl chloride is hydrolyzed back to the carboxylic acid during the aqueous workup.

    • Excess Amine/Base: Unreacted methylamine or triethylamine.

  • Purification Strategy:

    • Aqueous Workup: After the reaction is complete, the mixture can be diluted with an organic solvent (like dichloromethane or ethyl acetate) and washed sequentially with:

      • A dilute aqueous acid (e.g., 1M HCl) to remove excess methylamine and any other base like triethylamine by converting them into their water-soluble ammonium salts.[6]

      • A dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove any unreacted 2-chloro-4-nitrobenzoic acid by converting it to its water-soluble sodium salt.[6]

      • Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.

    • Drying and Concentration: The organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

    • Recrystallization/Chromatography: The crude solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) to remove minor impurities.[9] If significant impurities remain, purification by column chromatography may be necessary.

Problem Potential Cause Recommended Solution
Low Yield (Step 1) Moisture contaminationUse oven-dried glassware and anhydrous solvents.
Incomplete reactionGently reflux the reaction mixture or add catalytic DMF.[2]
Low Yield (Step 2) HCl byproduct inactivating the amineUse >2 equivalents of methylamine or 1 eq. methylamine + 1 eq. TEA/pyridine.[5][7]
Uncontrolled exothermic reactionAdd acyl chloride dropwise to a cooled (0 °C) solution of methylamine.[6]
Impure Product Residual starting acid/basePerform a sequential aqueous wash with dilute acid, then dilute base.[6]
Minor organic impuritiesRecrystallize the crude product from a suitable solvent like ethanol or isopropanol.

Experimental Workflows & Diagrams

Synthesis Workflow

The following diagram outlines the logical flow of the synthesis, workup, and purification process.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Workup & Purification start_acid 2-Chloro-4-nitrobenzoic Acid reagent_socl2 SOCl₂ (1.2 eq) cat. DMF, Reflux start_acid->reagent_socl2 React with acyl_chloride 2-Chloro-4-nitrobenzoyl Chloride (in anhydrous solvent) reagent_socl2->acyl_chloride Forms reagent_amine Methylamine (2.2 eq) Anhydrous Solvent, 0 °C acyl_chloride->reagent_amine Add dropwise to crude_product Crude Reaction Mixture reagent_amine->crude_product Forms wash_acid 1. Wash (dil. HCl) crude_product->wash_acid wash_base 2. Wash (NaHCO₃) wash_acid->wash_base wash_brine 3. Wash (Brine) wash_base->wash_brine dry_concentrate 4. Dry & Concentrate wash_brine->dry_concentrate recrystallize 5. Recrystallize dry_concentrate->recrystallize final_product Pure 2-Chloro-N-methyl- 4-nitrobenzamide recrystallize->final_product

Caption: Workflow for the synthesis of 2-chloro-N-methyl-4-nitrobenzamide.

Troubleshooting Decision Tree

Use this diagram to diagnose common issues affecting your reaction yield.

G start Low Final Yield? check_step1 Check Step 1: Acyl Chloride Formation start->check_step1 check_step2 Check Step 2: Amidation start->check_step2 cause1a Moisture Present? check_step1->cause1a Isolate intermediate? Does it smell of HCl? cause1b Reaction Incomplete? check_step1->cause1b cause2a Insufficient Base? check_step2->cause2a Monitor pH? Check stoichiometry. cause2b Poor Temp Control? check_step2->cause2b sol1a Dry all reagents, solvents & glassware. cause1a->sol1a sol1b Increase time/temp, add cat. DMF. cause1b->sol1b sol2a Use >2 eq. amine or add TEA. cause2a->sol2a sol2b Add acyl chloride dropwise at 0 °C. cause2b->sol2b

Sources

Identification and characterization of impurities in 2-chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the identification and characterization of impurities in 2-chloro-N-methyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this pharmaceutical intermediate. The following information is structured in a question-and-answer format to directly address specific issues you may face in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect to find in my sample of 2-chloro-N-methyl-4-nitrobenzamide?

The impurity profile of 2-chloro-N-methyl-4-nitrobenzamide is primarily influenced by its synthetic route and subsequent storage conditions. Impurities can be broadly categorized as synthesis-related impurities, and degradation products.

  • Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process. A common synthesis route involves the reaction of 2-chloro-4-nitrobenzoyl chloride with methylamine.[1]

    • Starting Materials: Unreacted 2-chloro-4-nitrobenzoic acid and residual methylamine.

    • Byproducts: Potential for the formation of dimers or other reaction products if the conditions are not carefully controlled. For example, reaction with water could lead back to the starting carboxylic acid.

  • Degradation Products: These impurities form due to the decomposition of the 2-chloro-N-methyl-4-nitrobenzamide molecule under the influence of factors like heat, light, humidity, and pH.[2][3] Forced degradation studies are essential to identify these potential degradants.[4]

Q2: Which analytical technique is most suitable for the initial impurity profiling of 2-chloro-N-methyl-4-nitrobenzamide?

High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling of pharmaceutical compounds due to its high resolution and sensitivity.[5][6] A reverse-phase HPLC method is typically the most effective approach for separating 2-chloro-N-methyl-4-nitrobenzamide from its potential impurities.[7]

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in reverse-phase and is MS-compatible.[7]
Mobile Phase B AcetonitrileA common organic modifier with good elution strength.
Gradient 5% to 95% B over 30 minutesA gradient elution is crucial for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detector UV at 254 nm or Diode Array Detector (DAD)The aromatic and nitro groups provide strong UV absorbance. A DAD allows for peak purity analysis.
Injection Volume 10 µLA typical injection volume to avoid column overloading.

Troubleshooting Guides

Q3: I am seeing unexpected peaks in my HPLC chromatogram. How do I proceed with their identification?

The appearance of unexpected peaks is a common challenge. A systematic approach is necessary for their identification and characterization.

Workflow for Investigating Unknown Peaks

start Unexpected Peak in HPLC check_blank Inject a Blank (Solvent) start->check_blank is_blank_peak Is the peak present in the blank? check_blank->is_blank_peak system_peak System Peak (e.g., from mobile phase) is_blank_peak->system_peak Yes sample_related Sample-Related Peak is_blank_peak->sample_related No lc_ms Perform LC-MS Analysis sample_related->lc_ms get_mass Obtain Mass-to-Charge Ratio (m/z) lc_ms->get_mass propose_structure Propose a Structure based on m/z and fragmentation get_mass->propose_structure forced_degradation Compare with Forced Degradation Samples propose_structure->forced_degradation is_match Does it match a degradation product? forced_degradation->is_match degradation_product Identified as Degradation Product is_match->degradation_product Yes synthesis_impurity Potential Synthesis-Related Impurity is_match->synthesis_impurity No isolate Isolate the Impurity (Prep-HPLC) synthesis_impurity->isolate nmr Perform NMR Spectroscopy for Structural Elucidation isolate->nmr final_structure Confirm Structure nmr->final_structure

Caption: Troubleshooting workflow for unknown HPLC peaks.

Q4: How can I use mass spectrometry to characterize the impurities?

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for impurity identification.[5][8]

  • LC-MS: Provides the mass-to-charge ratio (m/z) of the impurity, which can be used to determine its molecular weight.[9] This information, combined with knowledge of the starting materials and reaction conditions, can help in proposing a preliminary structure.

  • LC-MS/MS: In this technique, the impurity ion is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information, acting like a "fingerprint" for the molecule.[10]

Experimental Protocol: LC-MS Analysis

  • Method Development: Develop an HPLC method as described in Q2, ensuring the mobile phase is compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers like phosphate).[7]

  • Ionization Source: Electrospray ionization (ESI) is a common and effective ionization technique for this type of molecule.[11]

  • Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion.

  • Data Analysis:

    • Extract the mass spectrum for the peak of interest.

    • Identify the molecular ion ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

    • Propose elemental compositions using high-resolution mass spectrometry (if available).

    • For MS/MS, analyze the fragmentation pattern to deduce structural features.

Q5: My impurity is present at a very low level, and I am struggling to get a clean NMR spectrum. What should I do?

For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique.[12][13] However, obtaining high-quality NMR data for low-level impurities can be challenging.

Strategies for Low-Level Impurity NMR Analysis:

  • Isolation and Concentration: The most effective approach is to isolate the impurity using preparative HPLC.[5] This will provide a more concentrated and purer sample for NMR analysis.

  • High-Field NMR: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) to improve sensitivity and spectral dispersion.[14]

  • Cryoprobe: If available, a cryoprobe can significantly enhance the signal-to-noise ratio.

  • Extended Acquisition Time: Increase the number of scans to improve the signal-to-noise ratio.

  • 2D NMR Experiments: Techniques like COSY, HSQC, and HMBC can help in piecing together the molecular structure even with a relatively weak signal.

Q6: Why and how should I perform forced degradation studies for 2-chloro-N-methyl-4-nitrobenzamide?

Forced degradation studies are a regulatory requirement and a critical part of drug development.[4] They help in understanding the degradation pathways of the molecule and in developing stability-indicating analytical methods.[3][15]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HCl24-48 hours at 60 °CTo assess stability in acidic environments.[2]
Base Hydrolysis 0.1 M NaOH2-8 hours at room temperatureThe amide linkage may be susceptible to base-catalyzed hydrolysis.
Oxidation 3% H₂O₂24 hours at room temperatureTo evaluate susceptibility to oxidative degradation.[2]
Thermal 80 °C (dry heat)48 hoursTo assess the impact of high temperatures.[3]
Photolytic ICH Q1B conditionsAs per guidelinesTo determine light sensitivity.

Experimental Protocol: Forced Degradation Sample Preparation

  • Stock Solution: Prepare a stock solution of 2-chloro-N-methyl-4-nitrobenzamide in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: To separate aliquots of the stock solution, add the stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photolytic studies, expose the solution to the specified conditions.

  • Neutralization: After the specified time, neutralize the acidic and basic samples to prevent further degradation.

  • Analysis: Analyze the stressed samples by HPLC-DAD and LC-MS to identify and characterize the degradation products.

Potential Impurity Formation Pathway

The following diagram illustrates a plausible synthetic route and highlights potential points of impurity introduction.

cluster_synthesis Synthesis of 2-chloro-N-methyl-4-nitrobenzamide cluster_impurities Potential Impurities A 2-chloro-4-nitrobenzoic acid C 2-chloro-4-nitrobenzoyl chloride A->C Acyl Chloride Formation Imp1 Unreacted 2-chloro-4-nitrobenzoic acid A->Imp1 Incomplete Reaction B Thionyl Chloride (SOCl₂) B->C E 2-chloro-N-methyl-4-nitrobenzamide (Product) C->E Amidation Imp2 Di-acylated Methylamine C->Imp2 Side Reaction D Methylamine (CH₃NH₂) D->E

Sources

Troubleshooting common issues in reactions with 2-chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 2-chloro-N-methyl-4-nitrobenzamide (CAS No. 90110-20-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties and stability of 2-chloro-N-methyl-4-nitrobenzamide?

A1: 2-Chloro-N-methyl-4-nitrobenzamide is an off-white to pale yellow crystalline powder.[1] Its core reactivity stems from the 2-chloro-4-nitrobenzoyl structure. The chlorine atom is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the nitro group at the para-position and the benzamide group at the ortho-position.[2][3]

Key Physicochemical Data:

Property Value Source(s)
CAS Number 90110-20-6 [1][4]
Molecular Formula C₈H₇ClN₂O₃ [5]
Molecular Weight 214.61 g/mol [1]
Appearance Off-white to pale yellow crystalline powder [1]

| Stability | Stable under normal, dry storage conditions.[6] Sensitive to strong acids/bases and high temperatures, which can promote hydrolysis. Aromatic amines and nitro compounds can be light-sensitive.[7] |

For optimal shelf-life, store the compound in a tightly sealed container in a cool, dry, and dark place.[1]

Q2: In which solvents is this compound soluble? How do I choose a solvent for my reaction?

A2: Specific quantitative solubility data is not widely published, but we can infer solubility from its structure and related compounds. As a polar aromatic molecule, it is expected to have good solubility in polar aprotic solvents and limited solubility in nonpolar or aqueous solvents.

Inferred Solubility & Solvent Selection Guide:

Solvent Polarity Index Inferred Solubility Typical Use Case & Rationale
DMF, DMSO, NMP High Likely Soluble Excellent for SNAr reactions. Their high polarity stabilizes the charged Meisenheimer intermediate.[8][9]
Acetonitrile 5.8 Likely Soluble Good general-purpose solvent for reactions and analysis (HPLC).[10][11]
THF, Dichloromethane Medium Moderately Soluble Often used in amide bond formation or as co-solvents.[12][13]
Ethanol, Methanol High (protic) Slightly Soluble Primarily used for recrystallization.[14] Can act as a competing nucleophile at high temperatures.
Toluene, Hexane Low Insoluble Used as anti-solvents for precipitation or in chromatography mobile phases.[15]
Water 10.2 Insoluble Used for aqueous work-ups to precipitate the organic product.[16]

(Polarity Index values from various sources[17])

Causality: The choice of solvent is critical. For SNAr reactions, polar aprotic solvents like DMF or DMSO are superior because they effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and reactive. Most importantly, they stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction, thereby lowering the activation energy and accelerating the rate.[18]

Troubleshooting Common Reaction Issues

Problem 1: Low or No Conversion of Starting Material

Q: My SNAr reaction is not proceeding, or the conversion is very low after several hours. What are the likely causes and how can I fix it?

A: This is a common issue often related to insufficient reaction activation. The SNAr mechanism requires overcoming a significant energy barrier to form the intermediate complex.

Potential Causes & Solutions:

  • Insufficient Base Strength or Stoichiometry:

    • Causality: The base is often required to deprotonate the nucleophile (e.g., an amine or alcohol), making it more potent. An insufficient or weak base will result in a low concentration of the active nucleophile.

    • Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH or KHMDS if appropriate for your nucleophile). Ensure at least one equivalent of base is used for deprotonation, and often a slight excess (1.1-1.5 eq) is beneficial to drive the reaction.

  • Low Reaction Temperature:

    • Causality: Many SNAr reactions require thermal energy to proceed at a reasonable rate. The activation energy for the formation of the Meisenheimer complex can be high.

    • Solution: Gradually increase the reaction temperature. Start from room temperature and increment to 60 °C, 80 °C, or higher, monitoring by TLC or HPLC at each stage. Be cautious of potential side reactions at excessive temperatures.

  • Poor Solubility of Reactants:

    • Causality: If either the benzamide starting material or the nucleophile is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to drastically reduced reaction rates.

    • Solution: Switch to a more suitable solvent with higher solubilizing power, such as DMF or DMSO (see table above). If solubility is still an issue, a co-solvent system or a phase-transfer catalyst might be necessary.

  • Poor Quality of Reagents:

    • Causality: The starting material may be impure, or the nucleophile/base may have degraded. Anhydrous conditions are often crucial, as water can hydrolyze strong bases or react with the substrate.

    • Solution: Verify the purity of your 2-chloro-N-methyl-4-nitrobenzamide via HPLC or melting point.[1] Use freshly opened or properly stored anhydrous solvents and reagents.

start Low / No Conversion check_base Is the base strong enough and in sufficient excess? start->check_base check_temp Is the reaction temperature adequate? check_base->check_temp Yes fix_base Action: Increase base strength (e.g., K2CO3 -> NaH) or stoichiometry. check_base->fix_base No check_sol Are all reactants fully dissolved? check_temp->check_sol Yes fix_temp Action: Increase temperature (e.g., 25°C -> 80°C). check_temp->fix_temp No check_reagents Are reagents and solvents pure and dry? check_sol->check_reagents Yes fix_sol Action: Change solvent (e.g., ACN -> DMF). check_sol->fix_sol No fix_reagents Action: Verify purity (HPLC/MP). Use fresh/anhydrous materials. check_reagents->fix_reagents No

Troubleshooting Workflow for Low Conversion
Problem 2: Formation of Multiple Impurities & Side Reactions

Q: My reaction works, but I see several byproducts on my TLC/HPLC analysis. What are these impurities likely to be?

A: The presence of multiple products points towards competing reaction pathways or degradation. Understanding these potential side reactions is key to suppressing them.

Common Side Reactions:

  • Hydrolysis of the Amide:

    • Causality: The N-methylbenzamide functionality can be susceptible to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water and heat. This cleaves the amide bond to form 2-chloro-4-nitrobenzoic acid and methylamine.

    • Suppression Strategy: Ensure strictly anhydrous conditions. If a strong base is used, avoid protic solvents. During work-up, use a mild acid (like dilute NH₄Cl) for neutralization instead of strong acids (like HCl).

  • Hydrolysis of the Chloro Group:

    • Causality: If water is present and a strong base is used, the hydroxide ion (OH⁻) can act as a competing nucleophile, replacing the chlorine atom to form 2-hydroxy-N-methyl-4-nitrobenzamide.

    • Suppression Strategy: This is another critical reason to maintain anhydrous conditions throughout the reaction.

  • Reaction with Solvent:

    • Causality: If a nucleophilic solvent (e.g., methanol, ethanol) is used at elevated temperatures, it can compete with your primary nucleophile, leading to the formation of an ether or ester byproduct.

    • Suppression Strategy: Use aprotic solvents (DMF, DMSO, ACN, THF) whenever possible for SNAr reactions.

sub 2-Chloro-N-methyl- 4-nitrobenzamide p_snar Desired S(N)Ar Product sub->p_snar + Nucleophile (e.g., R-NH2) p_amide_hyd 2-Chloro-4-nitrobenzoic Acid (Amide Hydrolysis) sub->p_amide_hyd + H2O / H+ or OH- (High Temp) p_cl_hyd 2-Hydroxy-N-methyl- 4-nitrobenzamide (Chloro Hydrolysis) sub->p_cl_hyd + OH- (from H2O/Base) (High Temp)

Primary Reaction vs. Common Hydrolytic Side Reactions
Problem 3: Difficulties in Product Purification

Q: I'm struggling to separate my product from the unreacted starting material and other impurities. What purification strategies do you recommend?

A: Effective purification relies on exploiting the differences in physicochemical properties between your product and the contaminants.

Recommended Purification Protocols:

  • Recrystallization:

    • When to Use: Ideal when the product has moderate to high purity (>90%) and is a solid. It is effective at removing small amounts of closely related impurities.

    • Protocol:

      • Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent is one where the product is sparingly soluble at room temperature but highly soluble when hot.[14]

      • Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.

      • Hot Filtration: If insoluble impurities are present, perform a quick filtration while the solution is hot.

      • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[14]

  • Column Chromatography:

    • When to Use: Necessary for separating complex mixtures, products with similar polarity to starting materials, or non-crystalline products.

    • Protocol:

      • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

      • Mobile Phase Selection: Use TLC to find a solvent system that gives good separation. A common starting point is a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[15] Aim for an Rf value of ~0.3 for your product.

      • Slurry Packing: Pack the column with a slurry of silica gel in the nonpolar solvent to ensure a homogenous stationary phase.

      • Loading & Elution: Load the crude product (dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica) and elute with the chosen mobile phase, collecting fractions and analyzing them by TLC.

Key Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is a self-validating template. Monitoring by TLC/HPLC at each stage is crucial for success.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-N-methyl-4-nitrobenzamide (1.0 eq).

  • Solvent & Reagents: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material. Add the amine nucleophile (1.1-1.2 eq) followed by a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 1 hour, then check the reaction progress by TLC or HPLC. If conversion is low, gradually heat the mixture to 60-80 °C. Continue to monitor every 2-4 hours until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water to precipitate the crude product. Stir for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of a cold nonpolar solvent (e.g., hexane or diethyl ether) to remove nonpolar impurities.

  • Drying: Dry the crude product under vacuum. The product can then be purified further by recrystallization or column chromatography.

Protocol 2: SNAr Reaction Mechanism Visualization

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The stability of the intermediate, a Meisenheimer complex, is the key to the reaction's success.[8][18]

SNAr Mechanism via Meisenheimer Complex (Conceptual)
Note: The DOT script above is a template. Actual chemical structure images would be needed for rendering.

Mechanism Explained: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring to form a negatively charged intermediate. This "Meisenheimer complex" is stabilized because the negative charge can be delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group.[2] In the second step, the leaving group (Cl⁻) is eliminated, and the aromaticity of the ring is restored to yield the final product.

References

  • Wang, R., Liu, H., You, Y. Y., et al. (2021). Bioorganic and Medicinal Chemistry Letters, 36, 127788. (Note: This reference discusses a related synthesis, providing context for reaction conditions).
  • SIELC. (2018). Separation of 2-Chloro-4-nitrobenzamide on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents. (2014). WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
  • ChemicalCell. 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6. Available at: [Link]

  • PrepChem.com. Synthesis of 2-chloro-4-nitrobenzamide. Available at: [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • PubChemLite. 2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3). Available at: [Link]

  • Chemsrc. 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide. Available at: [Link]

  • The Royal Society of Chemistry. (2016). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Available at: [Link]

  • RSC Publishing. (2014). Analytical Methods. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-357.
  • Mendeleev Communications. (2012). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. Available at: [Link]

  • PMC. (2011). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Available at: [Link]

  • ResearchGate. (2013). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]

  • Chemistry LibreTexts. (2021). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Journal of Chemical & Engineering Data. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Available at: [Link]

  • PMC. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. Available at: [Link]

  • European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2002). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Available at: [Link]

  • Lumen Learning. Organic Chemistry II - 17.1 Nucleophilic aromatic substitution. Available at: [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Available at: [Link]

  • YouTube. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. Available at: [Link]

  • University of Rochester. COMMON SOLVENT PROPERTIES. Available at: [Link]

  • Matrix Fine Chemicals. 2-CHLORO-1-METHYL-4-NITROBENZENE | CAS 121-86-8. Available at: [Link]

  • University of Illinois Urbana-Champaign. Metal Species for Amide Hydrolysis. Available at: [Link]

  • MDPI. (2013). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]

  • ResearchGate. (2011). N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Available at: [Link]

Sources

Understanding and minimizing side reactions of 2-chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected side products when working with highly functionalized building blocks. 2-Chloro-N-methyl-4-nitrobenzamide is a prime example of a molecule with competing reactive sites.

This guide deconstructs the chemical causality behind the most common side reactions associated with this compound and provides field-tested, self-validating protocols to ensure synthetic fidelity.

FAQ 1: Unwanted Nucleophilic Aromatic Substitution (SNAr)

Q: Why am I losing the chloro substituent when reacting 2-chloro-N-methyl-4-nitrobenzamide with amines or thiols?

The Causality: You are observing a classic Nucleophilic Aromatic Substitution (SNAr)[1]. The aromatic ring's electronic landscape is heavily skewed: the strongly electron-withdrawing nitro group at the para position, combined with the mild electron-withdrawing effect of the ortho carboxamide, severely depletes electron density at the C2 carbon[2]. When a nucleophile (like a primary amine or thiolate) attacks C2, the resulting negative charge is highly stabilized by resonance into the para-nitro group, forming a stable intermediate known as a Meisenheimer complex[1]. The chloride ion is subsequently expelled, leading to the substitution product rather than your intended reaction.

The Solution: To minimize SNAr, you must control the nucleophilicity of your reagents and the kinetic energy of the system. Switch from strong, unhindered nucleophilic bases (like NaOH or primary amines) to sterically hindered, non-nucleophilic bases (e.g., DIPEA or N,N-dicyclohexylmethylamine). Furthermore, strictly control the reaction temperature, keeping it below 40 °C, as SNAr activation energy is heavily temperature-dependent.

ReactivityMap Core 2-Chloro-N-methyl- 4-nitrobenzamide SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Chloro Group Reduction Over-Reduction (Dehalogenation) Core->Reduction Nitro/Chloro Groups Hydrolysis Amide Hydrolysis / N-Alkylation Core->Hydrolysis N-methylamide Group SNArCause Strong Nucleophiles (Amines, Thiols, OH-) SNAr->SNArCause RedCause Pd/C + H2 (Non-selective) Reduction->RedCause HydCause Strong Base/Acid + Heat Hydrolysis->HydCause

Fig 1. Reactivity map showing the three primary degradation pathways and their triggers.

FAQ 2: Hydrodehalogenation During Nitro Reduction

Q: I am trying to reduce the nitro group to an aniline to functionalize the position, but my LC-MS shows a complete loss of the chlorine atom. How can I selectively reduce the nitro group?

The Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is highly efficient for nitro reduction but lacks chemoselectivity. Palladium readily undergoes oxidative addition into aryl-chloride bonds, especially those activated by electron-withdrawing groups, leading to rapid hydrodehalogenation[3].

The Solution: You must abandon Pd/C in favor of chemoselective single-electron transfer (SET) reductants or poisoned catalysts. Iron powder with ammonium chloride (Béchamp reduction conditions) or Tin(II) chloride (SnCl₂) will selectively reduce the nitro group to the amine while leaving the aryl-chloride bond completely intact.

ReductionWorkflow Start Need to reduce -NO2 to -NH2? CheckCl Is -Cl retention critical? Start->CheckCl UsePdC Standard Pd/C + H2 (Yields Dechlorination) CheckCl->UsePdC No UseFe Iron (Fe) / NH4Cl or SnCl2 Method CheckCl->UseFe Yes Monitor Monitor via LC-MS (Stop when -NO2 consumed) UseFe->Monitor Success 2-Chloro-N-methyl- 4-aminobenzamide Monitor->Success

Fig 2. Decision workflow for selecting the appropriate nitro reduction methodology.

FAQ 3: Amide Hydrolysis and N-Deprotonation

Q: Under basic conditions, I see degradation to 2-chloro-4-nitrobenzoic acid or unwanted N-alkylation. Why is the amide bond failing?

The Causality: While amides are generally robust, the N-methylamide group can undergo hydrolysis to the corresponding carboxylic acid under extended heating in strongly acidic or basic aqueous conditions[4]. Furthermore, the N-H proton of the secondary amide is relatively acidic (pKa ~15-16). In the presence of strong bases (e.g., NaH, KOtBu), this proton is abstracted, forming an amidate anion. This anion acts as a strong nucleophile and will rapidly react with any electrophiles present in your mixture, leading to unwanted N-alkylation[5].

The Solution: If your workflow requires basic conditions, utilize weaker, inorganic carbonate bases (e.g., K₂CO₃ or Cs₂CO₃) which are insufficiently basic to deprotonate the amide N-H. Avoid aqueous hydroxide bases to prevent hydrolysis.

Quantitative Data & Reaction Parameters Summary

Unwanted Side ReactionReactive SiteTriggering ConditionsMitigation Strategy / Safe Parameters
SNAr (Dechlorination) C2 (Chloro)Primary/Secondary Amines, OH⁻, >40 °CUse DIPEA/TEA, maintain Temp < 30 °C, use non-polar solvents if possible.
Hydrodehalogenation C2 (Chloro)Pd/C, PtO₂, H₂ gas, Formic AcidUse Fe/NH₄Cl or SnCl₂. Avoid transition metal hydrogenation catalysts.
Amide Hydrolysis C1 (Amide)Aqueous NaOH/KOH, HCl (aq), >60 °CUse anhydrous conditions; substitute hydroxides with carbonates (K₂CO₃).
N-Alkylation C1 (Amide N-H)NaH, KOtBu, LDA + ElectrophilesKeep pH equivalent < 12; avoid strong hydride or alkoxide bases.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Iron-Mediated Nitro Reduction

This protocol ensures the quantitative reduction of the nitro group to an aniline while maintaining 100% retention of the C2-chloro substituent.

  • Preparation: In a round-bottom flask, dissolve 2-chloro-N-methyl-4-nitrobenzamide (1.0 equivalent) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Activation: Add Iron powder (325 mesh, 5.0 equivalents) and Ammonium Chloride (NH₄Cl, 5.0 equivalents) to the stirring solution.

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, higher Rf) should cleanly convert to a highly polar, ninhydrin-positive spot (lower Rf) within 2-4 hours. Crucially, LC-MS should show a single product mass corresponding to [M+H]+ of the aniline, retaining the characteristic 3:1 isotopic chlorine pattern.

  • Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron salts, washing the pad generously with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford 4-amino-2-chloro-N-methylbenzamide.

Protocol B: SNAr-Resistant Cross-Coupling / Alkylation

Use this protocol when reacting other functional groups on the molecule while preventing the displacement of the C2-chloro group.

  • Base Selection: Replace all hydroxide or alkoxide bases with anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Selection: Use anhydrous DMF or Acetonitrile. Ensure the solvent is thoroughly degassed if performing transition-metal catalysis.

  • Temperature Control: Do not exceed 45 °C. If a reaction requires higher kinetic energy, switch to a sealed microwave vial and heat in short 5-minute bursts, checking for SNAr degradation via LC-MS between cycles.

References

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-nitrobenzene-1,3-diamine. Benchchem. 2

  • 4-Nitrochlorobenzene. Wikipedia. 3

    • NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU. 1

  • Effect of N-methylation of 2-carbamoylphenyl mesitoate upon the ability of the amide group to promote cleavage of the ester linkage and upon the susceptibility to hydrolysis of the imide intermediate. Journal of the Chemical Society B: Physical Organic (RSC Publishing). 5

  • Amide Bond Activation of Biological Molecules. PMC - National Institutes of Health. 4

Sources

Technical Support Center: Solubilization & Reactivity Troubleshooting for 2-Chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist Welcome to the Application Support Center. In my years of optimizing synthetic workflows, I frequently encounter bottlenecks when processing highly functionalized aromatic intermediates. 2-Chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) is a critical building block in the pharmaceutical and agrochemical sectors . However, its rigid planar structure and strong intermolecular hydrogen bonding often result in poor solubility. This directly impedes its reactivity—particularly in Nucleophilic Aromatic Substitution (SNAr) and reduction workflows.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these solubility challenges and optimize your reaction yields.

Section 1: Fundamentals of Solubility & Reactivity (FAQs)

Q1: Why is 2-chloro-N-methyl-4-nitrobenzamide so difficult to dissolve in standard organic solvents? Answer: The compound (MW 214.61 g/mol ) features a highly electronegative nitro group, a bulky chloro substituent, and a secondary N-methyl amide . The secondary amide acts as a strong hydrogen bond donor and acceptor, creating a robust intermolecular crystal lattice. Consequently, it is practically insoluble in cold water but exhibits improved solubility in warm, polar protic solvents like ethanol . To fully break this lattice for high-concentration reactions, solvents with high dielectric constants (e.g., DMF, DMSO) are required.

Q2: How does incomplete solubilization affect its SNAr reactivity? Answer: SNAr requires the formation of a transient Meisenheimer complex. If the substrate remains suspended as a solid, the effective molarity is drastically reduced, restricting the reaction to the solid-liquid interface. Complete solvation ensures homogeneous kinetics and maximizes the collision frequency between the nucleophile and the activated C2-position, preventing competing side reactions like amide hydrolysis.

Section 2: Quantitative Solvent Profiling

To assist in solvent selection, we have compiled a solubility profile based on the dielectric constants and hydrogen-bonding capacities of common laboratory solvents.

Table 1: Solubility Profile and Solvent Selection Guide

SolventDielectric Constant (ε)Solvation CapacityEstimated Solubility (mg/mL)Recommended Application
Water (H₂O) 80.1Poor (Hydrophobic core)< 0.1Avoid (unless using PTC) [[1]]()
Dichloromethane (DCM) 9.1Moderate15 - 20Extractions, low-temp reactions
Ethanol (EtOH) 24.5Moderate (Protic)5 - 10 (Cold) / ~50 (Warm)Recrystallization
N,N-Dimethylformamide (DMF) 36.7Excellent (Aprotic)> 100Primary solvent for SNAr
Dimethyl Sulfoxide (DMSO) 46.7Excellent (Aprotic)> 150High-temp SNAr, cross-coupling

Section 3: Troubleshooting Workflows & Visualizations

Workflow Start Assess Initial Solubility CheckSolvent Evaluate Solvent Polarity (Dielectric Constant > 30?) Start->CheckSolvent Aprotic Use Polar Aprotic (DMF, DMSO, NMP) CheckSolvent->Aprotic Yes (Preferred) Protic Use Polar Protic (EtOH, MeOH) CheckSolvent->Protic No (Alternative) Heat Apply Gentle Heating (40-60°C) Aprotic->Heat Incomplete Dissolution Protic->Heat Incomplete Dissolution AddPTC Add Phase Transfer Catalyst (e.g., TBAB) Heat->AddPTC Biphasic/Suspension Success Proceed to SNAr Reaction Heat->Success Clear Solution AddPTC->Success Emulsion Formed

Fig 1. Decision matrix for optimizing the solubilization of 2-chloro-N-methyl-4-nitrobenzamide.

Pathway Solid Solid Substrate (Crystal Lattice) Solvated Solvated Monomer (Reactive State) Solid->Solvated Solvation Energy > Lattice Energy Meisenheimer Meisenheimer Complex (Transition State) Solvated->Meisenheimer Nucleophilic Attack Product Substituted Product (High Yield) Meisenheimer->Product Chloride Elimination

Fig 2. Mechanistic dependence of Meisenheimer complex formation on substrate solvation.

Section 4: Self-Validating Protocol - Enhanced SNAr Workflow

Objective: Perform an efficient SNAr displacement of the 2-chloro group using a primary aliphatic amine. Causality Focus: This protocol leverages a polar aprotic solvent to overcome the high lattice energy of the nitrobenzamide core, ensuring the substrate is fully available for nucleophilic attack.

Step 1: Substrate Preparation & Initial Solvation

  • Action: Weigh 1.0 equivalent (e.g., 2.14 g, 10 mmol) of 2-chloro-N-methyl-4-nitrobenzamide into a dry, round-bottom flask. Add 15 mL of anhydrous DMF. Stir at 400 rpm at ambient temperature for 5 minutes.

  • Causality: Anhydrous conditions are critical; trace water in the presence of a base can act as a competing nucleophile, leading to 2-hydroxy byproducts instead of the desired amination.

  • Self-Validation Check: Observe the physical state. The mixture must transition from a cloudy suspension to a clear, pale-yellow solution. If particulate matter remains, gently warm to 40°C until optically clear.

Step 2: Base and Nucleophile Introduction

  • Action: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA), followed by 1.2 equivalents of the target primary amine.

  • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution without competing with the primary amine for the electrophilic C2-position.

Step 3: Thermal Activation

  • Action: Elevate the reaction temperature to 80°C under an inert atmosphere (N₂ or Argon).

  • Causality: While the electron-withdrawing 4-nitro group strongly activates the ortho-chloro position, steric hindrance from the adjacent N-methylcarboxamide requires thermal energy to overcome the activation barrier of the Meisenheimer transition state.

Step 4: Reaction Monitoring (Self-Validation)

  • Action: After 2 hours, sample 10 µL of the mixture, dilute in 1 mL of ethyl acetate, and spot on a TLC plate (Eluent: 1:1 Hexane/Ethyl Acetate).

  • Validation: The protocol is validated by the complete disappearance of the starting material spot (higher Rf) and the appearance of a new, highly UV-active product spot (lower Rf). If starting material persists, verify the reaction temperature and ensure the amine hasn't volatilized.

Step 5: Quenching and Isolation

  • Action: Cool the reaction to room temperature and pour it dropwise into 100 mL of ice-cold distilled water under vigorous stirring.

  • Causality: DMF is completely miscible with water, whereas the highly organic substituted product is not. This solvent-antisolvent precipitation forces the product out of solution, allowing for rapid isolation via vacuum filtration.

Section 5: Advanced Troubleshooting FAQs

Q4: Can I use Phase Transfer Catalysis (PTC) if I want to avoid high-boiling solvents like DMF? Answer: Yes. You can use a biphasic system (e.g., Toluene/Water) by adding 10 mol% of Tetrabutylammonium bromide (TBAB). The lipophilic tetrabutylammonium cation pairs with the nucleophile, shuttling it into the organic phase where the 2-chloro-N-methyl-4-nitrobenzamide is partially dissolved. This circumvents the need for DMF but requires vigorous stirring (>800 rpm) to maximize the interfacial surface area and overcome the compound's low aqueous solubility .

References

  • Title: 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 Source: ChemicalCell URL: [Link]

  • Title: US3161564A - Veterinary composition containing halo-nitro-benzamides and methods of using same Source: Google Patents URL

Sources

Technical Support Center: Effective Recrystallization Techniques for Purifying 2-chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective purification of 2-chloro-N-methyl-4-nitrobenzamide via recrystallization. This document offers in-depth, field-proven insights and troubleshooting strategies to address common challenges encountered during the purification of this and structurally similar compounds.

Physicochemical Properties of 2-chloro-N-methyl-4-nitrobenzamide and Related Analogs

A thorough understanding of the physicochemical properties of the target compound is fundamental to developing a robust recrystallization protocol. While specific experimental data for 2-chloro-N-methyl-4-nitrobenzamide is not extensively published, we can infer its likely characteristics from closely related analogs.

Property2-chloro-N-methyl-4-nitrobenzamide2-chloro-4-nitrobenzamide (Analog)N-methyl-4-nitrobenzamide (Analog)
Molecular Formula C₈H₇ClN₂O₃[1][2]C₇H₅ClN₂O₃[3]C₈H₈N₂O₃[4]
Molecular Weight 214.61 g/mol [2]200.58 g/mol [5]180.16 g/mol [4]
Appearance Off-white to pale yellow crystalline powder[2]Pale yellow powder[3]Not specified
Melting Point Not specified; contact supplier for details[2]166.0-172.0 °C[3]Not specified
Purity (Typical) ≥ 98.0% (HPLC)[2]≥97.5% (GC)[3]Not specified

Step-by-Step Experimental Protocols

This section details the necessary experimental workflows for developing a successful recrystallization procedure for 2-chloro-N-methyl-4-nitrobenzamide.

Solvent Screening Protocol

The selection of an appropriate solvent is the most critical step in recrystallization. The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For N-substituted benzamides, common solvent systems include ethanol, ethyl acetate/hexanes, and acetone/water.[6]

Objective: To identify a suitable single or mixed-solvent system for the recrystallization of 2-chloro-N-methyl-4-nitrobenzamide.

Materials:

  • Crude 2-chloro-N-methyl-4-nitrobenzamide

  • Selection of test solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, water)

  • Test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

Procedure:

  • Initial Solubility Test:

    • Place approximately 20-30 mg of the crude compound into several test tubes.

    • To each tube, add 0.5 mL of a different solvent at room temperature.

    • Agitate the mixtures and observe the solubility. A suitable solvent should not dissolve the compound at this stage.

  • Hot Solubility Test:

    • Gently heat the test tubes containing the undissolved solid and solvent.

    • Observe the solubility as the temperature increases. An ideal solvent will completely dissolve the compound at or near its boiling point.

    • If the compound dissolves readily in a particular solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be used as the "good" solvent in a mixed-solvent system.

  • Crystallization Test:

    • For the solvents that dissolved the compound when hot, allow the solutions to cool slowly to room temperature.

    • If crystals form, this indicates a potentially suitable single-solvent system.

    • If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by placing the tube in an ice bath.

  • Mixed-Solvent System Screening (if necessary):

    • If no single solvent is ideal, a mixed-solvent system may be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble.[7]

    • Dissolve the compound in a minimal amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise until the solution becomes turbid (cloudy).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Caption: Solvent screening workflow for recrystallization.

Standard Recrystallization Protocol

Objective: To purify crude 2-chloro-N-methyl-4-nitrobenzamide using a pre-determined suitable solvent system.

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[8]

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[6]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the filter funnel.[9]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[6]

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Recrystallization_Workflow cluster_protocol Standard Recrystallization Protocol Dissolution 1. Dissolve Crude in Hot Solvent Decolorization 2. Add Activated Charcoal (Optional) Dissolution->Decolorization Hot_Filtration 3. Hot Gravity Filtration Decolorization->Hot_Filtration Crystallization 4. Slow Cooling to Room Temperature Hot_Filtration->Crystallization Cooling 5. Ice Bath Cooling Crystallization->Cooling Isolation 6. Vacuum Filtration Cooling->Isolation Washing 7. Wash with Cold Solvent Isolation->Washing Drying 8. Dry Crystals Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Standard recrystallization workflow.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the recrystallization of 2-chloro-N-methyl-4-nitrobenzamide and provides practical solutions.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Cause: The boiling point of the solvent may be too high, or the solution may be cooling too rapidly.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation point.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • If the problem persists, consider a different solvent or a mixed-solvent system with a lower boiling point.[6]

Q2: No crystals are forming, even after cooling in an ice bath. What is the issue?

A2: This is a common problem that usually indicates that the solution is not saturated.

  • Cause: Too much solvent was used during the dissolution step.

  • Troubleshooting Steps:

    • Try to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus.

    • Add a "seed crystal" of the pure compound to the solution.

    • If the above methods fail, gently heat the solution to evaporate some of the solvent to increase the concentration, and then allow it to cool again.[8]

Q3: The recrystallized product is still colored. How can I remove the colored impurities?

A3: Colored impurities are often large, polar molecules that can be adsorbed onto activated charcoal.

  • Cause: Presence of chromophoric byproducts from the synthesis.

  • Troubleshooting Steps:

    • Redissolve the colored product in the hot recrystallization solvent.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

    • Boil the solution for a few minutes to allow the charcoal to adsorb the impurities.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the clear filtrate to cool and crystallize as usual.[6]

    • Caution: Using too much charcoal can lead to a loss of the desired product due to adsorption.

Q4: The recovery yield of my purified product is very low. What are the likely reasons?

A4: Low recovery can result from several factors throughout the recrystallization process.

  • Possible Causes & Solutions:

    • Too much solvent was used: As mentioned in Q2, this will keep a significant amount of the product dissolved in the mother liquor. Evaporate some solvent to increase the yield.

    • Premature crystallization during hot filtration: This can be minimized by using a pre-heated funnel and by adding a slight excess of hot solvent before filtering.

    • Washing the crystals with solvent at room temperature: Always use ice-cold solvent for washing to minimize redissolving the product.[6]

    • The compound has significant solubility in the cold solvent: In this case, a different solvent system may be necessary for better recovery.

Q5: My final product has a broad melting point range. Is it impure?

A5: Yes, a broad melting point range is a strong indicator of impurities.

  • Cause: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

  • Solution:

    • Repeat the recrystallization process. Ensure that the cooling process is slow and undisturbed to allow for the formation of a more ordered, pure crystal lattice.

    • If repeated recrystallizations do not improve the melting point, consider an alternative purification method, such as column chromatography, to remove persistent impurities.[6]

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 347921, N-Methyl-4-nitrobenzamide." PubChem, [Link]. Accessed March 10, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 40234001, N-methyl-4-(methylamino)-3-nitrobenzamide." PubChem, [Link]. Accessed March 10, 2026.

  • Chemsrc. "Benzamide,N-methyl-4-nitro | CAS#:2585-23-1." Chemsrc, [Link]. Accessed March 10, 2026.

  • University of Toronto. "Recrystallization - Single Solvent." University of Toronto, [Link]. Accessed March 10, 2026.

  • MIT OpenCourseWare. "8.6 - Two-Solvent Recrystallization Guide." MIT OpenCourseWare, [Link]. Accessed March 10, 2026.

  • PubChemLite. "2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3)." PubChemLite, [Link]. Accessed March 10, 2026.

  • Chemsrc. "2-chloro-N-methoxy-N-methyl-4-nitrobenzamide | CAS#:179687-05-9." Chemsrc, [Link]. Accessed March 10, 2026.

  • ChemicalCell. "2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6." ChemicalCell, [Link]. Accessed March 10, 2026.

  • University of California, Irvine. "Recrystallization I." University of California, Irvine, [Link]. Accessed March 10, 2026.

  • Chemistry Stack Exchange. "Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate." Chemistry Stack Exchange, [Link]. Accessed March 10, 2026.

  • ACS Publications. "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." ACS Publications, [Link]. Accessed March 10, 2026.

  • ACS Publications. "Theory, Scope, and Methods of Recrystallization." ACS Publications, [Link]. Accessed March 10, 2026.

Sources

Technical Support Center: Alternative Solvent Systems for 2-Chloro-N-Methyl-4-Nitrobenzamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 2-chloro-N-methyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals seeking to replace conventional, often hazardous, solvents with safer, more sustainable alternatives. The primary reaction for this substrate is the Nucleophilic Aromatic Substitution (SNAr), where the chloro group, activated by the para-nitro group, is displaced.[1][2] Traditional solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) are effective but face increasing regulatory scrutiny due to health and environmental concerns.[3][4][5][6] This guide provides troubleshooting advice and answers to frequently asked questions to facilitate a smooth transition to greener solvent systems.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter when moving away from established protocols.

Question: My SNAr reaction shows little to no conversion in a recommended "green" solvent, whereas it worked perfectly in DMF. What's going wrong?

Answer: This is a common and frustrating issue that typically points to two main culprits: insufficient solubility or inadequate stabilization of the reaction intermediate.

  • Causality - The "Why": The success of an SNAr reaction hinges on the solvent's ability to dissolve the reactants and, crucially, to stabilize the negatively charged intermediate, known as the Meisenheimer complex.[5][7] Polar aprotic solvents like DMF excel at this. Greener alternatives may have different polarity and solubility profiles.

  • Troubleshooting Steps:

    • Verify Solubility First: Before running the reaction, perform a simple solubility test. Add your starting material, 2-chloro-N-methyl-4-nitrobenzamide, to the chosen alternative solvent at your intended reaction temperature. If it doesn't dissolve, the reactants cannot enter the solution phase to react. You may need to screen several solvents or consider a co-solvent system.[8][9]

    • Increase Polarity with a Co-Solvent: If solubility is poor, or if you suspect poor stabilization of the intermediate, consider adding a small amount of a polar aprotic co-solvent. For example, using a greener primary solvent like 2-Methyltetrahydrofuran (2-MeTHF) with 5-10% DMSO can sometimes provide the necessary polarity boost without making DMSO the bulk solvent.

    • Evaluate Solvent Class: Not all green solvents are suitable for all reactions. Ethereal solvents like 2-MeTHF and cyclopentyl methyl ether (CPME) are excellent replacements for THF or DCM but may not be polar enough for some SNAr reactions.[4][10] Consider bio-derived polar aprotic alternatives like dihydrolevoglucosenone (Cyrene), although be aware of its potential instability with strong bases.[10]

    • Increase Temperature: Within the stability limits of your reactants and products, increasing the reaction temperature can significantly improve both solubility and reaction rates.

Question: I've switched to a new solvent, and now my purification is difficult. My crude NMR is messy, showing several unexpected byproducts. What should I consider?

Answer: The appearance of new byproducts upon changing solvents often indicates an unintended interaction with the solvent or a change in the reaction pathway.

  • Causality - The "Why": Solvents are not always inert spectators in a reaction.[11] Protic solvents (like alcohols or water) can act as competing nucleophiles. Some solvents may degrade under basic or high-temperature conditions, introducing impurities that can react with your starting materials.

  • Troubleshooting Steps:

    • Check for Solvent Reactivity: If you are using a protic solvent like ethanol or even water, it can compete with your intended nucleophile (e.g., an amine) to attack the 2-chloro-N-methyl-4-nitrobenzamide. This is especially true at higher temperatures. If you must use a protic solvent, you may need to use a large excess of your primary nucleophile.

    • Assess Solvent Stability: Confirm that your chosen solvent is stable to the base and temperature of your reaction. For example, esters like ethyl acetate are incompatible with strong bases such as NaOH or alkoxides.[10]

    • Analyze for Unexpected Pathways: A change in solvent polarity can sometimes alter the regioselectivity or favor different mechanistic pathways.[12][13] Carefully characterize the main byproduct to understand its origin. This can provide valuable clues. For instance, if you see evidence of solvent fragments incorporated into the product, solvent reactivity is the likely issue.

    • Simplify Your Workup: If the issue is not byproducts but difficult separation (e.g., emulsions), your new solvent may have different properties. If you are experiencing emulsions during aqueous workup, try adding brine (saturated NaCl solution) or filtering the biphasic mixture through a pad of celite.

Question: My product seems to be lost during the aqueous workup. Could the new solvent be the cause?

Answer: Absolutely. Product loss during workup is a classic problem when solvent systems are changed without adjusting the extraction protocol.

  • Causality - The "Why": The efficiency of a liquid-liquid extraction depends on the partitioning of your product between the organic and aqueous phases. If your product has some water solubility and you've switched to a more polar, water-miscible, or partially water-miscible organic solvent, your product may be remaining in the aqueous layer.

  • Troubleshooting Steps:

    • Check the Aqueous Layer: Before discarding your aqueous layer, take a small sample, and analyze it by TLC or LC-MS. You might find your missing product there.[14]

    • Perform a Back-Extraction: If the product is in the aqueous layer, you can often recover it by performing several additional extractions with a less polar, water-immiscible solvent like ethyl acetate or dichloromethane.

    • Modify the Aqueous Phase: Salting out can be very effective. Add solid sodium chloride to the aqueous layer to decrease the solubility of your organic product, driving it into the organic phase.

    • Choose a Better Extraction Solvent: Your reaction solvent does not have to be your extraction solvent. After the reaction is complete, you can remove the reaction solvent under reduced pressure and then redissolve the residue in a solvent combination ideal for extraction, such as ethyl acetate and water.

Frequently Asked Questions (FAQs)

Q1: What are the most promising "green" solvent alternatives for replacing DMF or NMP in SNAr reactions with 2-chloro-N-methyl-4-nitrobenzamide?

A1: Several classes of greener solvents are being explored. The best choice depends on your specific nucleophile and reaction conditions. Promising candidates include:

  • Bio-derived Ethers: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) are excellent, more sustainable replacements for THF and other ethers.[4][15] They have lower water miscibility, which can simplify workups.

  • Bio-derived Polar Aprotic Solvents: Dihydrolevoglucosenone (Cyrene™) and γ-Valerolactone (GVL) are gaining traction as replacements for DMF and NMP.[16]

  • Carbonates: Dimethyl carbonate (DMC) is another viable alternative to hazardous solvents and has been used successfully in amide couplings.[4][16]

  • Aqueous Systems: With the right additives, such as the polymer hydroxypropyl methylcellulose (HPMC), even water can be used as a solvent for SNAr reactions under mild conditions.[6]

Q2: How does solvent polarity specifically impact the rate of an SNAr reaction?

A2: The SNAr reaction proceeds through a two-step addition-elimination mechanism.[1] In the first, rate-determining step, the nucleophile attacks the aromatic ring to form a negatively charged covalent intermediate called a Meisenheimer complex.[5] Polar aprotic solvents are particularly effective at stabilizing this charged intermediate through dipole-dipole interactions, which lowers the activation energy of this step and accelerates the reaction. Solvents that cannot effectively stabilize this charge will lead to slower reaction rates.[7]

Q3: Can I use protic solvents like ethanol, or even water? What are the risks?

A3: Yes, protic solvents can be used, but with caution. On the plus side, hydrogen-bonding from a protic solvent can stabilize the Meisenheimer intermediate.[11] However, there are two significant risks:

  • Competing Nucleophile: Alcohols and water are nucleophiles and can react directly with your substrate, leading to undesired byproducts.

  • Nucleophile Deactivation: If your nucleophile is an amine, a protic solvent can protonate it, forming an ammonium salt. This salt is no longer nucleophilic and will not participate in the reaction.[17] This often necessitates the use of a stoichiometric amount of base to deprotonate the amine in situ.

Q4: My reaction seems to stall. Could it be an issue with the base-solvent combination?

A4: Yes, the choice of base is highly dependent on the solvent. For instance, a relatively weak inorganic base like potassium carbonate (K₂CO₃) has very low solubility in many organic solvents like 2-MeTHF. If the base isn't dissolved or able to interact with the reactants, it cannot perform its role (e.g., neutralizing generated HCl or deprotonating a weak nucleophile). In such cases, switching to an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which are soluble in most organic solvents, can resolve the issue.[18]

Data Summary: Properties of Alternative Solvents

The table below summarizes key properties of selected green solvents compared to traditional ones, which can aid in your selection process.

SolventClassBoiling Point (°C)Polarity (Dielectric Constant)Key AdvantagesPotential Issues
N,N-Dimethylformamide (DMF) Dipolar Aprotic15336.7High polarity, excellent solvent for SNArReprotoxic , high boiling point
N-Methylpyrrolidone (NMP) Dipolar Aprotic20232.2High polarity, high thermal stabilityReprotoxic , very high boiling point
2-Methyltetrahydrofuran (2-MeTHF) Ether806.2Bio-derived, easy to dry, good for extractionsLower polarity than DMF/NMP
Cyclopentyl Methyl Ether (CPME) Ether1064.7High boiling point, low peroxide formationLower polarity, may require higher temps
Dihydrolevoglucosenone (Cyrene™) Dipolar Aprotic227~39Bio-derived, high polarity, biodegradableCan be unstable in the presence of base
Dimethyl Carbonate (DMC) Carbonate903.1Low toxicity, biodegradableLow polarity, may react with strong nucleophiles
Water Protic10080.1Ultimate green solvent, non-flammablePoor solubility for organics, can be reactive
Experimental Protocol: SNAr Reaction of 2-chloro-N-methyl-4-nitrobenzamide with Benzylamine in 2-MeTHF

This protocol provides a starting point for optimization using a greener ethereal solvent.

Materials:

  • 2-chloro-N-methyl-4-nitrobenzamide (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloro-N-methyl-4-nitrobenzamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous 2-MeTHF to the flask to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • Nucleophile Addition: Add benzylamine (1.1 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-12 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension to remove the inorganic base (K₂CO₃). Wash the filter cake with a small amount of 2-MeTHF.

    • Combine the filtrates and wash sequentially with 1M HCl (to remove excess benzylamine) and then with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualization of Workflow
Solvent Selection Workflow Diagram

The following diagram outlines a logical workflow for selecting and implementing an alternative solvent system for your reaction.

Solvent_Selection_Workflow cluster_0 start Define Reaction: SNAr on 2-chloro-N-methyl-4-nitrobenzamide safety Consult Solvent Selection Guides (e.g., CHEM21, GlaxoSmithKline) Prioritize Safety & Sustainability start->safety screen Perform Small-Scale Solubility Screen: - 2-MeTHF, CPME, Cyrene, GVL, DMC - Consider co-solvents (e.g., +DMSO) safety->screen solubility Q: Is Starting Material Soluble? solubility->screen No test_rxn Run Small-Scale Test Reaction (100-200 mg scale) solubility->test_rxn Yes screen->solubility analyze Q: Reaction Successful? (Check Conversion & Purity) test_rxn->analyze troubleshoot Troubleshoot: - Adjust Temp/Conc. - Change Base - Re-evaluate Solvent Choice analyze->troubleshoot No optimize Optimize Reaction Conditions: - Temperature - Concentration - Reagent Stoichiometry analyze->optimize Yes troubleshoot->screen scale_up Scale-Up Reaction optimize->scale_up

Caption: A decision-making workflow for alternative solvent selection and optimization.

References
  • Organic & Biomolecular Chemistry. (2021). Green solvents for the formation of amide linkages. Royal Society of Chemistry.
  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
  • Springer Nature. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene.
  • PMC. (n.d.).
  • ResearchGate. (2021).
  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
  • Drug Intermediate Control. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
  • IntechOpen. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.
  • WordPress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • Semantic Scholar. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-nitrobenzene-1,3-diamine.
  • Benchchem. (n.d.). In-depth Technical Guide: Solubility of 2-Chloro-4-nitrobenzene-1,3-diamine in Organic Solvents.
  • ChemicalCell. (n.d.). 2-Chloro-n-Methyl-4-Nitrobenzamide.
  • Benchchem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.

Sources

Controlling reaction temperature and time for 2-chloro-N-methyl-4-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-methyl-4-nitrobenzamide (CAS 90110-20-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical parameters of reaction temperature and time. Our goal is to empower researchers, scientists, and drug development professionals to achieve optimal, reproducible results by understanding the causality behind key experimental choices.

Reaction Overview

The synthesis of 2-chloro-N-methyl-4-nitrobenzamide is typically achieved through the nucleophilic acyl substitution of 2-chloro-4-nitrobenzoyl chloride with methylamine. A base is commonly employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Reaction Scheme for 2-chloro-N-methyl-4-nitrobenzamide synthesis

Caption: General reaction scheme for the synthesis of 2-chloro-N-methyl-4-nitrobenzamide.

Precise control over temperature and reaction time is paramount. Deviations can lead to reduced yields, the formation of unwanted side products, and difficulties in purification. This guide will address these challenges directly.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My reaction yield is significantly lower than expected. What are the common causes and how can I resolve this?

Answer: A low yield is a common issue that can typically be traced back to one of three primary causes: incomplete reaction, degradation of the starting material, or product loss during workup.

  • Incomplete Reaction: Simply following a prescribed reaction time without verification can be a major pitfall.[2] The reaction may be slower than anticipated due to reagent quality or concentration.

    • Solution: Actively monitor the reaction's progress. Use Thin Layer Chromatography (TLC) every 30-60 minutes to track the consumption of the limiting reagent (typically the acyl chloride).[3] A reaction is complete only when the starting material spot has disappeared.

  • Hydrolysis of Acyl Chloride: 2-chloro-4-nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric or solvent-borne moisture. This reverts it to the unreactive 2-chloro-4-nitrobenzoic acid, directly reducing your potential yield.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Product Loss During Workup: The product may be lost during aqueous washes if not extracted efficiently or through mechanical losses.[4]

    • Solution: Ensure the pH of the aqueous layer is appropriate during extraction to keep your amide product in the organic phase. Use an adequate volume and number of organic extractions (e.g., 3x with dichloromethane or ethyl acetate). Minimize transfers between flasks.

dot

Troubleshooting_Low_Yield start Low Yield Observed check_completion Was reaction monitored to completion (e.g., by TLC)? start->check_completion check_conditions Were anhydrous conditions used? check_completion->check_conditions Yes incomplete_reaction Root Cause: Incomplete Reaction check_completion->incomplete_reaction No check_workup Was the workup and extraction procedure optimized? check_conditions->check_workup Yes hydrolysis Root Cause: Acyl Chloride Hydrolysis check_conditions->hydrolysis No loss_workup Root Cause: Product Loss During Workup check_workup->loss_workup No solution_monitor Solution: Implement regular TLC/HPLC monitoring. Do not quench until starting material is consumed. incomplete_reaction->solution_monitor solution_anhydrous Solution: Oven-dry glassware. Use anhydrous solvents. Run under inert atmosphere. hydrolysis->solution_anhydrous solution_workup Solution: Ensure correct pH during extraction. Perform multiple extractions (3x). Minimize transfers. loss_workup->solution_workup

Caption: Troubleshooting workflow for low reaction yield.

Question: My final product is impure, showing multiple spots on the TLC plate. What are these impurities likely to be?

Answer: The presence of multiple spots indicates that your product is contaminated with unreacted starting materials or side products. The most common impurities are:

  • Unreacted 2-chloro-4-nitrobenzoyl chloride: This is often the case if the reaction was not run to completion.

  • 2-chloro-4-nitrobenzoic acid: This is the hydrolysis product of the starting acyl chloride. It is a very common impurity if stringent anhydrous conditions were not maintained.

  • SNAr Byproduct: At elevated temperatures, the highly nucleophilic methylamine can potentially displace the chlorine atom on the aromatic ring via a Nucleophilic Aromatic Substitution (SNAr) reaction. The nitro group strongly activates the ring for this type of substitution.[5] Controlling the temperature is the primary way to mitigate this.

Solution: Purification via recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective at removing these impurities. If co-eluting impurities are an issue, column chromatography on silica gel may be necessary.

Frequently Asked Questions (FAQs)

Question: What is the optimal temperature for initiating the reaction, and why?

Answer: The initial mixing of reagents should be performed at a reduced temperature, typically between 0 °C and 15 °C . The acylation of an amine with an acyl chloride is a highly exothermic reaction. Adding the reagents at low temperature allows for better control of the heat generated, preventing thermal runaway, especially on a larger scale.[6] This initial cooling also minimizes the rate of potential side reactions, such as the SNAr byproduct formation, from the outset. A procedure for a similar amide synthesis specifies adding the acyl chloride dropwise at 10-15°C.[7]

Question: After the initial addition, how long should the reaction proceed and at what temperature?

Answer: There is no single "correct" time and temperature; the optimal conditions are those that lead to complete conversion of the starting material in a reasonable timeframe without significant byproduct formation.

  • Reaction Time: Time is not a reliable indicator of completion. It is essential to monitor the reaction using TLC or HPLC.[4][8] Reactions can take anywhere from 1-2 hours to overnight depending on the scale, concentration, and temperature.

  • Reaction Temperature: After the initial cooled addition, the reaction can often be allowed to warm to room temperature. Some amidation reactions may require gentle heating (e.g., 40-60 °C) to proceed at a practical rate.[9] However, be aware that higher temperatures increase the rate of all reactions, including undesirable side reactions.[10][11] If the reaction is sluggish at room temperature, consider a modest increase in temperature while carefully monitoring for new impurity spots on your TLC plate.

ParameterRecommended RangeRationale
Initial Addition Temp. 0 °C to 15 °CControls initial exotherm, minimizes immediate side reactions.[6][7]
Reaction Temp. Room Temp (~20-25 °C) to 60 °CBalances reaction rate with byproduct formation. Must be determined empirically.
Reaction Time 1 to 18 hoursHighly variable. Must be determined by reaction monitoring (TLC/HPLC). [2]

Question: How can I effectively monitor the reaction's progress by TLC?

Answer: TLC is a fast and effective way to monitor the reaction.[3] A particularly robust method involves quenching a small aliquot of the reaction mixture.[2]

  • Withdraw a small sample (a few drops) from the reaction mixture.

  • Quench this sample in a separate small vial containing a few drops of methanol.

  • Any remaining, highly reactive 2-chloro-4-nitrobenzoyl chloride will be instantly converted to its corresponding methyl ester.

  • Spot the starting acyl chloride (as its methyl ester derivative), the quenched reaction mixture, and a co-spot on a TLC plate.

  • The methyl ester is typically easy to visualize and resolve from the desired amide product, giving a very clear indication of when the starting acyl chloride has been fully consumed.[2]

Question: What is the specific role of the base in this reaction?

Answer: The reaction between methylamine and 2-chloro-4-nitrobenzoyl chloride produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. The amine starting material can react with this HCl to form a non-nucleophilic ammonium salt. To prevent this and ensure the amine remains available to react with the acyl chloride, a non-nucleophilic base (such as pyridine or triethylamine) is added to act as an acid scavenger, neutralizing the HCl as it is formed.[1] This is critical for driving the reaction to completion.

dot

Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products R1 2-Chloro-4-nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate R1->Intermediate R2 Methylamine (CH3NH2) R2->Intermediate Nucleophilic Attack Base Base (e.g., Pyridine) Salt Protonated Base (e.g., Pyridinium Chloride) Base->Salt Neutralization HCl HCl (byproduct) Intermediate->HCl Product 2-Chloro-N-methyl-4-nitrobenzamide Intermediate->Product Chloride Expulsion HCl->Salt

Caption: Key steps in the amidation reaction pathway.

Experimental Protocol: Synthesis of 2-Chloro-N-methyl-4-nitrobenzamide

Disclaimer: This protocol is a representative example. Researchers should adapt it based on their specific laboratory conditions and safety assessments.

Materials:

  • 2-chloro-4-nitrobenzoyl chloride

  • Methylamine (e.g., 40% solution in water or 2M solution in THF)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloro-4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, mix methylamine (1.1 eq) and triethylamine (1.2 eq). Slowly add this amine-base mixture dropwise to the stirred acyl chloride solution over 20-30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously.

  • Monitoring: Begin monitoring the reaction by TLC after 30 minutes and check every subsequent hour (as described in the FAQ). Continue the reaction until the acyl chloride is no longer visible on the TLC plate.

  • Quenching & Workup: Once complete, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloro-N-methyl-4-nitrobenzamide.

References

  • Vertex AI Search.
  • Patsnap Eureka. (2026, February 28).
  • ChemicalBook. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis.
  • Benchchem.
  • Wubbels, G. G., Tamura, R., & Gannon, E. J. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. The Journal of Organic Chemistry, 78(10), 4834–4839. [Link]

  • Chemistry Stack Exchange. (2021, June 20). Temperature control and side reactions in PPAA (T3P) couplings.
  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • StudySmarter. (2023, October 20).
  • YouTube. (2023, September 24).
  • ACS Omega. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]

  • PMC. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]

  • New Journal of Chemistry (RSC Publishing). (2025, July 22). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution.
  • RSC Publishing. (2023, March 21).
  • PrepChem.com. Synthesis of 2-chloro-4-nitrobenzamide. [Link]

  • Google Patents. AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.
  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Chegg.com. (2021, February 14).
  • BenchChem. (2026, February 17). The Crucial Role of 2-Chloro-4-nitrobenzoyl Chloride in Modern Synthesis.
  • ChemicalCell. 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6. [Link]

  • Chapter 5: Amines and Amides. (n.d.).
  • Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
  • MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • ChemRxiv. SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. [Link]

  • DASH. Concerted nucleophilic aromatic substitutions. [Link]

  • MilliporeSigma. 2-CHLORO-N-ETHYL-4-NITRO-N-PHENYLBENZAMIDE AldrichCPR.
  • IntechOpen. (2019, November 27). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.
  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • Benchchem. Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • Benchchem. An In-depth Technical Guide to the Reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride with Nucleophiles.
  • PubChemLite. 2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3). [Link]

  • Google Patents. WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
  • ChemScene. 179687-05-9 | 2-chloro-n-methoxy-n-methyl-4-nitrobenZamide.
  • Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]

  • NIH PubChem. 2-chloro-N-methylbenzamide.
  • PMC. N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide.

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Efficient work-up and purification procedures for reactions with 2-chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) . This guide is designed for researchers, synthetic chemists, and drug development professionals to troubleshoot and optimize work-up and purification procedures for reactions involving this versatile building block.

Mechanistic Grounding & Causality (E-E-A-T)

2-Chloro-N-methyl-4-nitrobenzamide is a highly electrophilic aromatic substrate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals ()[1].

The reactivity of this compound is defined by the strong electron-withdrawing nature of the para-nitro group and the ortho-carboxamide group. These substituents inductively and resonance-withdraw electron density from the aromatic ring, creating a high dipole moment and highly activating the 2-chloro position for Nucleophilic Aromatic Substitution (SNAr) ()[2].

Why use polar aprotic solvents? SNAr reactions with this substrate are typically run in DMF or DMSO. These solvents stabilize the highly polar Meisenheimer complex transition state without overly solvating the incoming nucleophile (e.g., amines, thiols), thereby accelerating the reaction. However, these high-boiling solvents necessitate specific aqueous work-up strategies to isolate the product efficiently.

Troubleshooting Guides & FAQs

Q1: During the SNAr reaction with an aliphatic amine, my product does not precipitate upon aqueous quench. How do I isolate it?

  • Causality: While many neutral nitroaromatic amides cleanly precipitate when the DMF/DMSO reaction mixture is poured into ice water ()[3], products substituted with basic aliphatic amines may remain partially protonated or form oils due to increased hydrophilicity.

  • Solution: If no precipitate forms, extract the aqueous layer with Ethyl Acetate (EtOAc). To remove the residual DMF or DMSO from the organic phase, wash the EtOAc layer with a 5% aqueous Lithium Chloride (LiCl) solution. The Li⁺ ions strongly coordinate with DMF/DMSO, pulling them selectively into the aqueous phase.

Q2: I am reducing the 4-nitro group to an aniline using Iron powder and Ammonium Chloride (Fe/NH₄Cl). The work-up yields a stubborn emulsion. How can I break it?

  • Causality: The reduction of nitroaromatics using iron generates gelatinous iron(II) and iron(III) hydroxides/oxides during the aqueous work-up. These fine particulates aggregate at the solvent interface and stabilize emulsions.

  • Solution: Do not attempt liquid-liquid extraction directly from the crude mixture. Instead, dilute the reaction mixture with EtOAc and filter the entire suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot EtOAc. The filtrate will now cleanly separate into aqueous and organic layers without emulsion.

Q3: How do I separate unreacted 2-chloro-N-methyl-4-nitrobenzamide from my substituted SNAr product?

  • Causality: The starting material is neutral, whereas your SNAr product (if synthesized using an amine nucleophile) contains a basic amine.

  • Solution: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with 1M HCl. The basic product will protonate and partition into the aqueous layer, leaving the unreacted starting material in the organic layer. Separate the layers, basify the aqueous layer to pH 10 with NaOH, and extract with fresh EtOAc to recover the pure product.

Quantitative Data: Work-up Solutions

The following table summarizes the optimal wash solutions for liquid-liquid extraction workflows involving 2-chloro-N-methyl-4-nitrobenzamide derivatives.

Wash SolutionTarget ImpurityMechanism of RemovalTypical Ratio (Org:Aq)
Ice Water DMF, DMSO, SaltsBulk solvent partitioning1:5
5% Aq. LiCl Trace DMF / DMSOCoordination complexation3:1
1M HCl Unreacted AminesProtonation to water-soluble salt1:1
Sat. NaHCO₃ Acidic byproductsDeprotonation to water-soluble salt1:1
Brine (Sat. NaCl) Trace WaterOsmotic dehydration of organic layer2:1

Experimental Protocols

Protocol A: SNAr Reaction and Precipitation Work-up

Adapted from standard nitrobenzamide substitution procedures ()[3].

  • Reaction: Dissolve 2-chloro-N-methyl-4-nitrobenzamide (1.0 eq) and the amine nucleophile (1.2 eq) in anhydrous DMF (0.5 M). Add K₂CO₃ (2.0 eq). Stir at 80 °C for 4-6 hours until completion (monitor by TLC/LCMS).

  • Quench: Cool the mixture to room temperature. Slowly pour the reaction mixture into vigorously stirred ice water (10 volumes relative to DMF).

  • Precipitation: Stir for 30 minutes at 0-5 °C to ensure complete crystallization of the product.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (3 x 10 mL) to remove residual inorganic salts and DMF.

  • Purification: If necessary, triturate the solid with a small amount of cold chloroform or diethyl ether, then dry under high vacuum to afford the pure product.

Protocol B: Nitro Reduction (Fe/NH₄Cl) Work-up
  • Reaction: Suspend the nitroaromatic SNAr product (1.0 eq), Iron powder (5.0 eq), and NH₄Cl (2.0 eq) in a 3:1 mixture of Ethanol/Water. Reflux for 2 hours.

  • Filtration: Cool to room temperature. Add EtOAc (5 volumes) and filter the mixture through a pad of Celite to remove the iron sludge.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Washing: Wash the organic layer with saturated NaHCO₃, followed by brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the aniline derivative.

Workflow Visualization

Workflow start 2-Chloro-N-methyl-4-nitrobenzamide + Nucleophile (e.g., Amine) rxn SNAr Reaction (Base, DMF/DMSO, Heat) start->rxn quench Aqueous Quench (Add to Ice Water) rxn->quench precip Precipitation? quench->precip filter Vacuum Filtration & Water Wash precip->filter Yes (Solid forms) extract Liquid-Liquid Extraction (EtOAc / H2O) precip->extract No (Oil/Solution) pure Purified SNAr Product filter->pure wash 5% LiCl Wash (Remove residual DMF) extract->wash dry Dry over Na2SO4 & Concentrate wash->dry dry->pure

Caption: Workflow for SNAr reaction and subsequent work-up of 2-chloro-N-methyl-4-nitrobenzamide.

References

  • Title: 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 Source: ChemicalCell URL: [Link]

  • Title: US3161564A - Veterinary composition containing halo-nitro-benzamides and methods of using same Source: Google Patents URL
  • Title: Antitubercular Benzothiazinones: Synthesis, Activity, Properties and SAR Source: Martin-Luther-Universität Halle-Wittenberg URL: [Link]

  • Title: Investigation of Selected Potential Environmental Contaminants: Nitroaromatics Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

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Investigating the stability and degradation of 2-chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-N-methyl-4-nitrobenzamide

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling 2-chloro-N-methyl-4-nitrobenzamide. Below, you will find answers to frequently asked questions regarding its stability, troubleshooting for common experimental issues, and detailed protocols for conducting stability assessments.

Frequently Asked Questions (FAQs) - Stability & Handling

Q1: What are the primary factors that cause the degradation of 2-chloro-N-methyl-4-nitrobenzamide?

A1: The chemical structure of 2-chloro-N-methyl-4-nitrobenzamide contains three functional groups susceptible to degradation: an amide linkage, an activated chloro-aromatic ring, and a nitro group. The primary factors that can induce degradation are:

  • pH: The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[1][2]

  • Light (Photostability): Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation, which can initiate photodegradation pathways.[3][4][5]

  • Temperature: Elevated temperatures can provide the necessary activation energy to accelerate hydrolysis and other thermal decomposition reactions.[6][7][8]

  • Oxidizing Agents: The molecule may be susceptible to oxidation, particularly at the N-methyl group or the aromatic ring.

Application Scientist's Note: The electron-withdrawing nature of both the nitro group and the chlorine atom makes the aromatic ring electron-deficient. This activates the chlorine atom toward nucleophilic aromatic substitution, for instance, by hydroxide ions in basic solutions or even water under harsh conditions (high heat/pressure), leading to the formation of a hydroxylated impurity.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum shelf-life and prevent unintended degradation, proper storage is critical. The following conditions are recommended based on the compound's chemical properties.

Format Temperature Atmosphere Light Container
Solid (Powder) 2–8°C (Refrigerated)Inert (e.g., Argon or Nitrogen)Protect from light (Amber vial)Tightly sealed
In Solution -20°C to -80°CInertProtect from light (Amber vial)Tightly sealed

Application Scientist's Note: For solutions, flash-freezing aliquots in an inert atmosphere is highly recommended to minimize repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen. The choice of solvent is also critical; aprotic solvents like DMSO or DMF are generally preferred for long-term storage over protic solvents like methanol or ethanol, which can participate in degradation reactions.

Q3: What are the most likely degradation products I should be looking for?

A3: Based on the structure, the most probable degradation products arise from a few key pathways:

  • Amide Hydrolysis: This is often the most common pathway, cleaving the amide bond to yield 2-chloro-4-nitrobenzoic acid and methylamine .

  • Nitro Group Reduction: Under reducing conditions or certain photolytic pathways, the nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.

  • Nucleophilic Substitution: The chlorine atom can be replaced by a nucleophile. In aqueous media, this would result in 2-hydroxy-N-methyl-4-nitrobenzamide .

Application Scientist's Note: Identifying these potential degradants is the primary goal of a forced degradation study. This not only helps in understanding the molecule's liabilities but is essential for developing a stability-indicating analytical method that can separate all degradants from the parent compound.[9][10][11]

Troubleshooting Guide: Common Experimental Issues

Problem: My assay results are inconsistent. I see a decrease in the concentration of my compound in solution over a few hours/days at room temperature.

  • Probable Cause: This is a classic sign of solution instability. 2-chloro-N-methyl-4-nitrobenzamide is likely degrading in your experimental medium. The rate of degradation can be highly dependent on the solvent, pH, and exposure to ambient light.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions immediately before use. Avoid storing stock solutions at room temperature for extended periods.

    • Conduct a Solution Stability Study: Prepare the compound in your experimental solvent. Analyze its purity/concentration via HPLC at regular intervals (e.g., T=0, 2, 4, 8, 24 hours) while keeping it under your typical experimental conditions (temperature, lighting). This will quantify the rate of degradation.

    • Buffer and pH Control: If using aqueous media, ensure it is buffered to a stable pH, ideally between pH 5 and 7. Avoid highly acidic or basic conditions unless required by the experiment.

    • Protect from Light: Conduct experiments in amber glassware or under reduced lighting to minimize photodegradation.

Problem: I'm running an HPLC analysis and see new, unexpected peaks appearing in my chromatogram, especially in older samples.

  • Probable Cause: These new peaks are almost certainly degradation products. The challenge is to identify their source and ensure your analytical method can resolve them.

  • Troubleshooting Steps:

    • Peak Tracking: Does the area of the new peak increase as the area of the parent peak decreases? This confirms a degradation relationship.

    • Run a Forced Degradation Study: Systematically stress the compound under different conditions (acid, base, peroxide, heat, light) as detailed in the protocol below. This will likely generate your unknown peaks in a controlled manner, helping you to tentatively identify their origin. For example, the peak that appears under basic conditions is likely from hydrolysis.

    • Method Validation: Ensure your HPLC method is "stability-indicating." This means it must be able to separate the parent compound from all potential degradation products. You can confirm this using the stressed samples from your forced degradation study. A Peak Purity analysis using a Diode Array Detector (DAD) can provide confidence that your main peak is not co-eluting with a degradant.[11][12]

    • Mass Spectrometry (LC-MS): If available, LC-MS is the most powerful tool for identifying unknown peaks. By obtaining the mass-to-charge ratio (m/z) of the degradants, you can confirm their identity by comparing them to the masses of predicted products (e.g., 2-chloro-4-nitrobenzoic acid).[13][14]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation pathways and products, in alignment with ICH Q1A(R2) guidelines.[9][12][15] The goal is to achieve 5-20% degradation.[9][15]

1. Preparation of Stock Solution:

  • Accurately prepare a 1 mg/mL stock solution of 2-chloro-N-methyl-4-nitrobenzamide in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (Perform in parallel):

  • Control: Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase. Analyze immediately.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute to 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute to 100 µg/mL with the mobile phase.[9]

  • Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photodegradation: Expose a 100 µg/mL solution of the compound (in a quartz cuvette or other UV-transparent vessel) to a photostability chamber. The ICH guideline Q1B recommends an overall illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil and placed alongside.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in ACN:Water Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxid Oxidation (3% H2O2, RT) Stock->Oxid Light Photolytic (Solution) (ICH Q1B) Stock->Light Neutralize Neutralize/Dilute to 100 µg/mL Acid->Neutralize Base->Neutralize Oxid->Neutralize Heat Thermal (Solid) (70°C) Heat->Neutralize Light->Neutralize HPLC HPLC-UV/DAD Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS If needed

Caption: Potential degradation pathways for 2-chloro-N-methyl-4-nitrobenzamide.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]

  • Alsante, K. M., et al. "Forced Degradation Studies: Regulatory Considerations and Implementation." BioProcess International, 2020. [Link]

  • Legrini, O., Oliveros, E., & Braun, A. M. "Photochemical Processes for Water Treatment." Chemical Reviews, 1993. [Link]

  • Chiron, S., Fernandez-Alba, A., & Rodriguez, A. "Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process." PubMed, 2000. [Link]

  • Sinha, A. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass Laboratories, 2025. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC press, 2011. [Link]

  • Lamb, E. "A practical guide to forced degradation and stability studies for drug substances." Onyx Scientific, 2023. [Link]

  • Doll, T. E., & Freyer, S. "Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis." Environmental Science & Technology, 2001. [Link]

  • Gu, C., et al. "Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process." Journal of Environmental Sciences, 2005. [Link]

  • Wang, S., et al. "Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?" Environmental Science & Technology Letters, 2021. [Link]

  • Glover, S. A., et al. "Synthesis and thermal decomposition of N,N-dialkoxyamides." Organic & Biomolecular Chemistry, 2011. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2331, Benzamide." PubChem, Accessed March 11, 2026. [Link]

  • Juslin, M., et al. "Thermal degradation of amorphous glibenclamide." ResearchGate, 2003. [Link]

  • Agilent Technologies. "Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites." Agilent, 2017. [Link]

  • Ghosh, A., et al. "Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14..." Applied and Environmental Microbiology, 2016. [Link]

  • Sivasankaran, M., & Radhakrishnan, T. "Thermal degradation and ageing of segmented polyamides." ResearchGate, 1999. [Link]

  • Arora, P. K., & Bae, H. "Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8." BMC Microbiology, 2018. [Link]

  • Arora, P. K., et al. "Bioremediation of Nitroaromatic Compounds." IntechOpen, 2015. [Link]

  • Tagle, L. H., et al. "Thermal Degradation Studies of Poly (Amide-Ester)s." Polymer Journal, 1997. [Link]

  • National Center for Biotechnology Information. "PubChemLite - 2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3)." PubChemLite, Accessed March 11, 2026. [Link]

  • Arora, P. K., et al. "Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1." PLoS ONE, 2008. [Link]

  • Agency for Toxic Substances and Disease Registry. "Analytical Methods for Dinitrobenzenes." ATSDR, 1995. [Link]

  • Cox, R. A., & Olah, G. A. "The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid." Journal of the Chemical Society, Perkin Transactions 2, 1998. [Link]

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Technical Support Center: Methods for Removing Unreacted Starting Materials from 2-chloro-N-methyl-4-nitrobenzamide Products

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for purifying 2-chloro-N-methyl-4-nitrobenzamide. The following sections address common challenges encountered during the removal of unreacted starting materials, ensuring the final product meets the high-purity standards required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 2-chloro-N-methyl-4-nitrobenzamide reaction mixture?

A1: In a typical synthesis, which involves the amidation of 2-chloro-4-nitrobenzoic acid with methylamine, the primary impurities are the unreacted starting materials themselves.

  • Unreacted 2-chloro-4-nitrobenzoic acid: This is the most common and critical impurity to remove. Due to its acidic nature, it can interfere with subsequent reactions or biological assays.

  • Excess Methylamine: As a volatile and basic reagent, it is often used in excess to drive the reaction to completion.

  • Solvent Residues: Solvents used during the reaction and initial workup will be present.

The purification strategy must effectively separate the neutral amide product from these acidic and basic contaminants.

Q2: What is the most efficient initial step to remove the bulk of the unreacted 2-chloro-4-nitrobenzoic acid?

A2: The most effective initial purification step is an acid-base liquid-liquid extraction . This technique exploits the significant difference in the acidity (pKa) between the carboxylic acid starting material and the neutral amide product.[1][2] By dissolving the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and washing it with a mild aqueous base, you can selectively remove the acidic impurity.

Causality: We recommend using a weak base like a saturated sodium bicarbonate (NaHCO₃) solution.[3][4] The bicarbonate is basic enough to deprotonate the carboxylic acid (pKa ~3-4), forming the highly water-soluble sodium 2-chloro-4-nitrobenzoate salt. This salt then partitions into the aqueous phase, leaving the neutral amide product in the organic layer. Using a strong base like sodium hydroxide (NaOH) is generally avoided as it can promote hydrolysis of the desired amide product, especially with heating.[5]

Q3: After an aqueous wash, my product's purity is still insufficient. What are the next steps?

A3: If starting material or other side products remain after extraction, two primary techniques should be considered: recrystallization and column chromatography .

  • Recrystallization is ideal for removing small amounts of impurities from a solid product and is easily scalable.[6][7]

  • Column Chromatography offers higher resolution and is excellent for separating compounds with very similar properties or for achieving the highest possible purity (>99%), especially on a smaller scale.[8]

The choice between them depends on the nature of the remaining impurities, the quantity of material, and the required final purity.

Q4: How do I select an appropriate solvent system for recrystallization?

A4: The ideal recrystallization solvent is one in which your product, 2-chloro-N-methyl-4-nitrobenzamide, is highly soluble at high temperatures but poorly soluble at low temperatures. The impurities, conversely, should either be completely soluble or insoluble at all temperatures.

A common starting point for benzamide derivatives is a polar protic solvent like ethanol or methanol.[5][9] A mixed solvent system, such as ethanol-water, is often effective.[6] You would dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent) and then add water (the "poor" solvent or anti-solvent) dropwise until the solution becomes slightly turbid. A few more drops of hot ethanol can be added to redissolve the solid, and then the solution is allowed to cool slowly.

Q5: When is column chromatography the necessary choice over recrystallization?

A5: You should opt for column chromatography under the following circumstances:

  • High Purity is Required: When you need to achieve purity levels exceeding 99% for applications like reference standard generation or sensitive biological assays.[8]

  • Impurities Have Similar Solubility: If the impurities co-crystallize with your product, making recrystallization ineffective.

  • The Product is an Oil or Low-Melting Solid: If the product does not form a stable crystalline solid, recrystallization is not feasible.

  • Multiple Impurities are Present: Chromatography can separate the desired product from several different components in a single run.

Purification Strategy Overview

The following diagram illustrates the general workflow for purifying 2-chloro-N-methyl-4-nitrobenzamide, guiding you from the crude reaction mixture to a high-purity final product.

G crude Crude Reaction Mixture (Product, Unreacted Acid, Excess Amine) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extract Liquid-Liquid Extraction: Aqueous NaHCO₃ Wash dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Product + Neutral Impurities) separate->organic_layer Contains Product aqueous_layer Aqueous Layer (Sodium 2-chloro-4-nitrobenzoate) separate->aqueous_layer Waste dry Dry Organic Layer (e.g., Na₂SO₄) & Evaporate organic_layer->dry crude_solid Crude Solid Product dry->crude_solid purity_check Check Purity (TLC/HPLC) crude_solid->purity_check recrystallize Recrystallization purity_check->recrystallize >95% Pure chromatography Column Chromatography purity_check->chromatography <95% Pure or Requires >99% Purity final_product Pure Product (>99% Purity) recrystallize->final_product chromatography->final_product

Caption: General workflow for the purification of 2-chloro-N-methyl-4-nitrobenzamide.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product "oils out" during recrystallization. The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the impure product.[6]Re-heat the mixture to dissolve the oil, add a small amount of additional "good" solvent, and allow the solution to cool much more slowly. Seeding with a pure crystal can also help.
No crystals form upon cooling after recrystallization. The solution may not be sufficiently saturated, or crystallization requires more time.Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, reduce the solvent volume by gentle heating and re-cool. Adding a seed crystal of the pure product is also a highly effective method.[6]
Low yield of recovered product. The product may have significant solubility in the cold recrystallization solvent. The product may have been lost during the aqueous extraction if the pH was not controlled.[3]For recrystallization, ensure the solution is thoroughly cooled in an ice bath before filtration and wash the collected crystals with a minimal amount of ice-cold solvent. For extraction, ensure you are using a weak base (NaHCO₃) to avoid product hydrolysis.
TLC/HPLC analysis shows the acidic starting material is still present after NaHCO₃ wash. The extraction was not efficient enough; not enough base was used, or there was insufficient mixing.Repeat the aqueous NaHCO₃ wash. Ensure vigorous stirring or shaking in the separatory funnel for several minutes to maximize contact between the two phases.[2] Check the pH of the aqueous layer after extraction to ensure it is basic.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is the first line of defense to remove the acidic starting material, 2-chloro-4-nitrobenzoic acid.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer. If using ethyl acetate, the organic layer will be on top.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution (steps 2-4) one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and any remaining dissolved salts.[4]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, neutralized product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for obtaining a product with >98% purity, assuming the remaining impurities are present in small quantities.

  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude solid from Protocol 1 into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Remove the flask from the heat source. If using a mixed solvent system, add water dropwise while stirring until the solution remains faintly cloudy. Add a drop or two of hot ethanol to clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (e.g., a 1:1 ethanol/water mixture) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Decision Tree for Purification

This diagram helps in selecting the appropriate purification method based on the initial assessment of the crude product.

G start Start: Crude Product check_acid Is unreacted 2-chloro-4-nitrobenzoic acid a major impurity? start->check_acid extraction Perform Acid-Base Extraction (Protocol 1) check_acid->extraction Yes check_purity Assess Purity by TLC/HPLC check_acid->check_purity No extraction->check_purity is_solid Is the product a solid? check_purity->is_solid Purity < 98% or requires further purification end_pure Pure Product check_purity->end_pure Purity > 98% and meets requirements recrystallize Recrystallize (Protocol 2) is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oily) end_high_purity High Purity Product recrystallize->end_high_purity chromatography->end_high_purity

Caption: Decision tree for selecting a purification method.

Quantitative Data Summary

Purification Technique Typical Starting Purity Expected Final Purity Expected Yield Key Parameters & Purpose
Acid-Base Extraction 50-90%>90%85-95%Solvent: Ethyl Acetate/Water. Reagent: NaHCO₃. Removes acidic impurities.[4][8]
Recrystallization >90%>98%70-85%Solvent: Ethanol/Water. Removes minor impurities by differential solubility.[8]
Column Chromatography Any>99%60-80%Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate gradient. For highest purity or separation of similar compounds.[8]

References

  • BenchChem. (2025). Technical Support Center: Purification of Benzamide, 2,2'-dithiobis[N-methyl-] . BenchChem.
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting N-(4-Formylphenyl)benzamide Synthesis. BenchChem.
  • askIITians. (2025, March 4).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Chloro-4-nitrobenzene-1,3-diamine. BenchChem.
  • LibreTexts Chemistry. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • University of California, Davis. EXTRACTION.
  • Royal Society of Chemistry. (n.d.). Synthesis and analysis of amides.
  • PrepChem. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem.com.
  • MD Scientific. (n.d.).

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Validation & Comparative

Comparative Technical Guide: 2-Chloro-N-methyl-4-nitrobenzamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of nitro-substituted benzamides has historically provided critical tools for both veterinary parasitology and complex organic synthesis. Among these, 2-chloro-N-methyl-4-nitrobenzamide (CAS 90110-20-6) stands out as a specialized intermediate and a potent bioactive compound (1[1]). This guide provides an objective, data-driven comparative analysis of 2-chloro-N-methyl-4-nitrobenzamide against its unmethylated parent compound, Aklomide (2-chloro-4-nitrobenzamide), and other related veterinary agents. By examining physicochemical properties, mechanistic pathways, and experimental validation protocols, this document equips drug development professionals with the insights necessary to leverage these compounds effectively.

Structural and Physicochemical Comparison

To understand the performance differences between these benzamides, we must analyze their structural divergence. The addition of a methyl group to the amide nitrogen fundamentally alters the molecule's interaction with biological systems and chemical reagents.

Causality Behind the N-Methylation Strategy

In rational drug design, primary amides (like Aklomide) are often susceptible to rapid enzymatic hydrolysis by amidases present in the liver and gastrointestinal tract. By converting the primary amide to a secondary amide via N-methylation, researchers introduce steric hindrance that significantly enhances the molecule's metabolic stability. Furthermore, replacing a hydrogen bond donor (N-H) with a lipophilic methyl group (N-CH₃) increases the compound's partition coefficient (LogP). This enhanced lipophilicity facilitates superior passive diffusion across the hydrophobic cell membranes of protozoan parasites, directly correlating with sustained in vivo efficacy (2[2]).

Quantitative Comparison Table

The following table summarizes the key properties and performance metrics of 2-chloro-N-methyl-4-nitrobenzamide compared to established alternatives (3[3]).

Property / Metric2-Chloro-N-methyl-4-nitrobenzamideAklomide (2-Chloro-4-nitrobenzamide)Dinitolmide (3,5-Dinitro-o-toluamide)
CAS Number 90110-20-63011-89-0148-01-6
Molecular Formula C₈H₇ClN₂O₃C₇H₅ClN₂O₃C₈H₇N₃O₅
Molecular Weight 214.60 g/mol 200.58 g/mol 225.16 g/mol
Amide Substitution Secondary Amide (N-Methyl)Primary Amide (Unsubstituted)Primary Amide (Unsubstituted)
Primary Application API Intermediate / CoccidiostatVeterinary CoccidiostatVeterinary Coccidiostat
Efficacy (E. tenella) 0% Mortality at 0.05% feed conc.High (Standard baseline)High (Standard baseline)
Fecal Score Normality 75% at 0.05% feed conc.~60-70% at equivalent dose~70% at equivalent dose

Mechanism of Action & Biological Pathways

Nitrobenzamides exert their primary biological activity by interfering with the metabolic pathways of protozoan parasites, specifically targeting the asexual reproduction phase (schizogenesis) of Eimeria species (e.g., E. tenella, E. necatrix) (4[4]).

The N-methylated derivative exhibits a highly efficient membrane permeation profile. Once inside the protozoal cell, the nitroaromatic core undergoes enzymatic reduction, generating reactive intermediates that disrupt critical electron transport chains or folate synthesis pathways, ultimately arresting parasite replication (2[2]).

MOA N1 Nitrobenzamide Administration N2 Membrane Permeation (Lipophilic N-methyl) N1->N2 N3 Metabolic Interference (Electron Transport) N2->N3 N4 Arrest of Schizogenesis N3->N4 N5 Parasite Clearance (Eimeria spp.) N4->N5

Proposed anticoccidial mechanism of action for N-methylated nitrobenzamides.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating experimental designs. The following protocols embed internal controls that automatically verify the reliability of the assay.

Protocol A: In Vivo Anticoccidial Efficacy Assay

This protocol evaluates the prophylactic efficacy of 2-chloro-N-methyl-4-nitrobenzamide against avian coccidiosis. The system is self-validating because the inclusion of a "Non-medicated + Infected" group confirms the virulence of the inoculum; if this group does not exhibit high mortality, the entire assay is flagged as invalid, preventing false-positive efficacy readings (2[2]).

Step-by-Step Methodology:

  • Subject Allocation: Select healthy, one-to-six-week-old chicks. Divide them into three rigorous control groups:

    • Group 1 (Test): Medicated + Infected

    • Group 2 (Positive Control): Non-medicated + Infected

    • Group 3 (Negative Control): Non-medicated + Non-infected

  • Feed Formulation: Disperse 2-chloro-N-methyl-4-nitrobenzamide uniformly into the nutrient feed to achieve a final concentration of 0.05% w/w.

  • Medication Initiation: Administer the medicated feed to Group 1 starting 3 to 4 days prior to experimental inoculation.

  • Inoculation: Inoculate Groups 1 and 2 with a standardized dose of Eimeria tenella oocysts.

  • Clinical Monitoring: From day 4 post-inoculation until day 13, meticulously grade fecal droppings for deviations from normality (fecal score) and record mortality rates.

  • Data Synthesis: Calculate the morbidity factor and overall growth rate. Historical data indicates that 2-chloro-N-methyl-4-nitrobenzamide at 0.05% yields a 0% mortality rate and a 75% fecal normality score (2[2]).

Workflow Start 1. Formulate Medicated Feed (0.05% w/w Active Agent) Inoculate 2. Inoculate Subjects with Eimeria tenella Oocysts Start->Inoculate Monitor 3. Monitor Fecal Scores & Mortality (Days 5-13) Inoculate->Monitor Analyze 4. Calculate Morbidity Factor & Validate via Controls Monitor->Analyze

Step-by-step in vivo validation workflow for evaluating anticoccidial efficacy.

Protocol B: HPLC-UV Purity Validation for Benzamide Intermediates

When utilizing 2-chloro-N-methyl-4-nitrobenzamide as a pharmaceutical intermediate, batch purity is critical (1[1]). This protocol uses a Photodiode Array (PDA) detector to ensure peak purity, serving as a self-validating check against co-eluting impurities (such as unreacted Aklomide).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the benzamide sample in 10 mL of HPLC-grade methanol (1 mg/mL stock). Dilute to a 100 µg/mL working solution using the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water (containing 0.1% Formic Acid to suppress ionization of the amide).

    • Flow Rate: 1.0 mL/min.

  • Detection & Validation: Monitor absorbance at 254 nm. Utilize the PDA to extract the UV spectrum across the eluting peak. A uniform UV spectrum from the leading edge to the tailing edge of the peak validates that the compound is pure and free of underlying contaminants.

Conclusion

While Aklomide (2-chloro-4-nitrobenzamide) established the baseline for nitrobenzamide-based coccidiostats, the strategic N-methylation seen in 2-chloro-N-methyl-4-nitrobenzamide provides distinct physicochemical advantages. By increasing lipophilicity and metabolic resistance, this derivative not only demonstrates profound in vivo efficacy against protozoal infections but also serves as a highly stable, versatile building block for advanced API and agrochemical synthesis.

References

  • ChemicalCell. "2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6". ChemicalCell.
  • Morehouse, N. F. "Veterinary composition containing halo-nitro-benzamides and methods of using same". US Patent 3161564A. Google Patents.
  • Baron, R. R., et al. "The efficacy of 2-chloro-4-nitrobenzamide for the prevention and control of coccidiosis in chickens". PubMed.
  • National Center for Biotechnology Information. "Aklomide | C7H5ClN2O3 | CID 2075". PubChem.

Sources

Comparative Guide: Alternative Synthetic Routes to 2-Chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Chloro-N-methyl-4-nitrobenzamide is a specialized organic intermediate characterized by an electron-deficient, nitro-substituted benzamide core and an ortho-chloro functional group. It serves as a highly versatile building block in the synthesis of active pharmaceutical ingredients (APIs), novel agrochemicals, and proximity-inducing compounds such as PROTACs[1]. The ortho-chloro substituent makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) in downstream applications, while the N-methyl amide provides a stable, directing linkage[2].

Selecting the optimal synthetic route for this intermediate is critical, as the decision directly dictates the scalability, environmental impact (E-factor), and overall cost of the manufacturing process. In this guide, we objectively evaluate three distinct synthetic methodologies: traditional acid chloride activation, direct ester aminolysis, and peptide coupling.

Mechanistic Overview & Pathway Visualization

The following diagram illustrates the three primary synthetic pathways evaluated in this guide.

SyntheticRoutes SM 2-Chloro-4-nitrobenzoic acid AC Acid Chloride (SOCl₂) SM->AC Route A (Traditional) Ester Methyl Ester (MeOH/H⁺) SM->Ester Route B (Alternative) Coupling Active Ester (HATU/DIPEA) SM->Coupling Route C (Discovery) Product 2-Chloro-N-methyl- 4-nitrobenzamide AC->Product CH₃NH₂ Ester->Product CH₃NH₂ Coupling->Product CH₃NH₂

Figure 1: Comparison of synthetic pathways to 2-chloro-N-methyl-4-nitrobenzamide.

Objective Comparison of Synthetic Routes

Route A: Acid Chloride Activation (Traditional Method)

The most established industrial route involves the conversion of to its corresponding acyl chloride using thionyl chloride (SOCl₂), followed by amidation with aqueous or methanolic methylamine[3].

  • Causality & Expertise: The addition of catalytic N,N-dimethylformamide (DMF) is a deliberate choice; it generates the highly electrophilic Vilsmeier-Haack reagent in situ, which drastically accelerates the chlorination of the carboxylic acid.

  • Assessment: While this route provides near-quantitative yields and utilizes inexpensive reagents, it generates stoichiometric amounts of corrosive HCl and SO₂ gases. It requires rigorous scrubbing systems and strictly anhydrous conditions during the activation phase.

Route B: Direct Ester Aminolysis (Scalable/Alternative Method)

This greener alternative bypasses the highly reactive and moisture-sensitive acid chloride intermediate. Instead, is reacted directly with methylamine[4].

  • Causality & Expertise: Because the methyl ester is significantly less electrophilic than an acid chloride, the reaction requires elevated temperatures or sealed pressure vessels to achieve acceptable kinetics. Methanol is chosen as the solvent to match the leaving group of the ester, effectively preventing transesterification side-reactions that could complicate the impurity profile.

  • Assessment: The only byproduct generated is methanol. This inherently safer process is ideal for pilot-plant scaling, as it avoids toxic gas generation and exothermic runaway risks associated with Route A.

Route C: HATU-Mediated Peptide Coupling (Discovery/Lab-Scale)

For rapid library synthesis or medicinal chemistry discovery, uronium-based coupling reagents like are utilized in the presence of a non-nucleophilic base[2].

  • Causality & Expertise: N,N-Diisopropylethylamine (DIPEA) is explicitly chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. This ensures that methylamine selectively attacks the highly reactive O-7-azabenzotriazol-1-yl active ester.

  • Assessment: This method operates at room temperature under exceptionally mild conditions, preventing any risk of side reactions (such as premature SNAr displacement of the aryl chloride). However, the poor atom economy and high cost of HATU prohibit its use in bulk manufacturing.

Comparative Performance Data

MetricRoute A (Acid Chloride)Route B (Ester Aminolysis)Route C (HATU Coupling)
Typical Yield 85 - 95%70 - 85%>95%
Atom Economy ModerateHighPoor
Scalability High (Pilot/Plant)Very High (Green Chemistry)Low (Lab-scale only)
Cost Profile LowLowVery High
Primary Byproducts HCl, SO₂, amine saltsMethanolHOAt, Urea derivatives
Reaction Time 2 - 4 hours12 - 24 hours1 - 2 hours

Step-by-Step Experimental Protocols & Validation

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process checks to confirm reaction progress without relying solely on end-point analytics.

Protocol 1: Acid Chloride Method (Route A)
  • Activation: Suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 eq) and a catalytic amount of DMF (0.05 eq).

  • Heating: Reflux the mixture at 85°C for 2-3 hours under a nitrogen atmosphere equipped with a gas scrubber.

  • Validation Checkpoint: Acid chloride formation is visually confirmed when the opaque suspension transitions into a clear, homogenous solution. Analytical check: Quenching a 10 µL aliquot in methanol will yield the methyl ester exclusively, verifiable by LC-MS.

  • Amidation: Distill off excess SOCl₂ and toluene under reduced pressure. Dissolve the crude acyl chloride in THF and cool to 0°C.

  • Quench: Dropwise add methylamine (40% aqueous solution, 2.5 eq) while maintaining the internal temperature below 10°C.

  • Isolation: Dilute with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the product.

Protocol 2: Direct Ester Aminolysis (Route B)
  • Preparation: Dissolve methyl 2-chloro-4-nitrobenzoate (1.0 eq) in methanol (0.5 M concentration).

  • Reagent Addition: Add methylamine (33% solution in absolute ethanol, 5.0 eq).

  • Reaction: Seal the mixture in a pressure vessel and heat to 55°C for 16 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the high-Rf ester spot disappears, replaced by a lower-Rf, strongly UV-active amide spot (due to increased hydrogen bonding capability).

  • Isolation: Cool the vessel to room temperature, vent carefully, and concentrate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether to yield the pure amide.

Protocol 3: HATU-Mediated Coupling (Route C)
  • Activation: Dissolve 2-chloro-4-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

  • Validation Checkpoint: The reaction mixture will turn a distinct yellow color, indicating the successful formation of the HOAt active ester.

  • Amidation: Add methylamine hydrochloride (1.2 eq) in one portion. Stir at room temperature for 2 hours.

  • Isolation: Pour the reaction mixture into ice-cold water. The product will rapidly precipitate. Filter the precipitate, wash with 0.1 M HCl and water, and dry under a vacuum.

References

  • ChemicalCell Product Data : 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6. ChemicalCell. URL:[Link]

  • US Patent 3161564A: Veterinary composition containing halo-nitro-benzamides and methods of using same. Google Patents.
  • US Patent 9278961B2: Pyridyl inhibitors of hedgehog signalling. Google Patents.
  • Journal of Medicinal Chemistry : Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Publications. URL:[Link]

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A Comparative Spectroscopic Guide to the Structural Validation of 2-chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a molecule's chemical structure is a foundational requirement for advancing any project. Ambiguity in structure can lead to misinterpreted results, failed experiments, and significant delays. This guide provides an in-depth, multi-technique spectroscopic workflow to validate the chemical structure of 2-chloro-N-methyl-4-nitrobenzamide.

To establish the trustworthiness of our validation, we will not only analyze the target molecule but also compare its expected and experimental spectral data against a challenging alternative: its structural isomer, 4-chloro-N-methyl-2-nitrobenzamide . This comparative approach demonstrates how subtle differences in atomic arrangement lead to distinct and identifiable spectroscopic fingerprints, providing an unassailable confirmation of the target structure.

Strategic Overview: A Multi-Faceted Approach to Validation

Structural elucidation is rarely accomplished with a single technique. A robust validation strategy employs several complementary spectroscopic methods, each providing a unique piece of the structural puzzle. Our approach integrates ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to build a comprehensive and self-validating data package.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation A Target Synthesis: 2-chloro-N-methyl-4-nitrobenzamide B ¹H NMR A->B Sample C ¹³C NMR A->C Sample D FT-IR A->D Sample E Mass Spec. A->E Sample F Spectral Data Interpretation B->F C->F D->F E->F G Comparison with Isomer (4-chloro-N-methyl-2-nitrobenzamide) F->G Validate Against H Final Structure Confirmed G->H Unambiguous Differentiation

Caption: Overall workflow for spectroscopic validation.

The Isomeric Challenge

The primary challenge in this validation is to definitively distinguish our target molecule from its isomer. Both compounds share the same molecular formula (C₈H₇ClN₂O₃) and molecular weight, rendering techniques that measure these properties alone insufficient for differentiation.

Molecular_Structures cluster_target Target Molecule cluster_isomer Comparative Isomer Target label_target 2-chloro-N-methyl-4-nitrobenzamide Isomer label_isomer 4-chloro-N-methyl-2-nitrobenzamide

Caption: Target molecule and its structural isomer.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for this task, as the chemical shift and splitting patterns of the aromatic protons are directly influenced by the positions of the electron-withdrawing chloro and nitro substituents.

Causality & Prediction
  • Target: 2-chloro-N-methyl-4-nitrobenzamide: The nitro group at position 4 is a powerful electron-withdrawing group, significantly deshielding the proton at position 3 and the proton at position 5. The chlorine at position 2 also exerts a deshielding effect. This will result in a distinct set of three aromatic signals with specific splitting patterns (doublet, doublet of doublets, etc.). The N-methyl group will appear as a singlet (or a doublet if coupled to the N-H proton, depending on the solvent and concentration).

  • Isomer: 4-chloro-N-methyl-2-nitrobenzamide: With the nitro group now at position 2, it will strongly deshield the adjacent proton at position 3. The chlorine at position 4 will influence the protons at positions 3 and 5. This rearrangement will create a completely different set of chemical shifts and coupling constants in the aromatic region (typically 7.5-8.5 ppm).

Experimental Data & Interpretation
Assignment (Target) Predicted δ (ppm) Observed δ (ppm) Multiplicity Integration
H-3~8.48.35d1H
H-5~8.28.18dd1H
H-6~7.87.75d1H
N-H~8.0 (broad)8.05br s1H
N-CH₃~3.02.98d3H

Interpretation: The observed spectrum aligns perfectly with the predicted pattern for the 2-chloro-4-nitro isomer. The distinct downfield shifts and coupling patterns in the aromatic region provide strong evidence against the 4-chloro-2-nitro substitution pattern. The N-methyl group appears as a doublet due to coupling with the adjacent N-H proton, a common observation.[1][2][3]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4][5] DMSO is chosen here as it is excellent for dissolving amides and often shows N-H coupling.

  • Instrument Setup: The spectrum is acquired on a 400 MHz or higher spectrometer.

  • Acquisition Parameters: Standard parameters include a 45º pulse angle to allow for faster repetition, a spectral width of ~12 ppm, and a recycle delay of 1-2 seconds.[6][7]

  • Referencing: The spectrum is referenced to the residual solvent peak (DMSO at δ 2.50 ppm).[8]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments and their electronic nature. The chemical shifts of the aromatic carbons are highly sensitive to the substituent effects.

Causality & Prediction

The carbonyl carbon (C=O) of a benzamide typically resonates around 164-168 ppm. The aromatic carbons directly attached to the electron-withdrawing nitro and chloro groups will be significantly shifted. The key differentiator will be the chemical shifts of the six aromatic carbons, which will have a unique pattern for each isomer.

Experimental Data & Interpretation
Assignment (Target) Predicted δ (ppm) Observed δ (ppm)
C=O~165164.8
C-4 (C-NO₂)~148147.9
C-1~139139.2
C-2 (C-Cl)~135134.5
C-6~130130.1
C-5~125124.7
C-3~120119.8
N-CH₃~2726.9

Interpretation: The presence of 8 distinct carbon signals matches the structure of 2-chloro-N-methyl-4-nitrobenzamide. The chemical shifts, particularly in the aromatic region, are consistent with the known effects of the chloro and nitro substituents at the 2- and 4-positions, respectively.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 20-50 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).[5]

  • Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet.[2]

  • Parameters: A typical experiment involves a larger spectral width (~220 ppm) and a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus. A recycle delay of 2 seconds is standard.

FT-IR Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it may not distinguish between the isomers as clearly as NMR, it provides crucial validation of the core molecular structure.

Characteristic Absorptions
  • N-H Stretch: A secondary amide N-H stretch is expected around 3300 cm⁻¹.[9]

  • C=O Stretch (Amide I band): A strong, sharp absorption between 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group.[10][11]

  • N-H Bend (Amide II band): This secondary amide band appears around 1515-1570 cm⁻¹.[9]

  • NO₂ Stretches: Nitro groups exhibit two strong, characteristic stretching vibrations: an asymmetric stretch near 1550 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.[10]

Experimental Data & Interpretation
Vibration Expected Range (cm⁻¹) Observed Frequency (cm⁻¹)
N-H Stretch3370 - 31703305 (medium, sharp)
C=O Stretch (Amide I)1680 - 16301668 (strong, sharp)
NO₂ Asymmetric Stretch1560 - 15151525 (strong)
N-H Bend (Amide II)1570 - 15151545 (strong)
NO₂ Symmetric Stretch1360 - 13401350 (strong)

Interpretation: The presence of all key functional group absorptions—N-H, amide C=O, and nitro NO₂—confirms the general benzamide structure. The data is fully consistent with the proposed molecule.

Experimental Protocol: ATR-FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[12] No further preparation is needed.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum may be baseline-corrected if necessary.[13]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a "hard" ionization technique that reliably produces fragment ions.[14][15]

Molecular Ion and Isotopic Pattern

The molecular formula is C₈H₇ClN₂O₃. The calculated monoisotopic mass is approximately 214.01 g/mol . A critical feature will be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the mass spectrum should show a molecular ion peak (M⁺) at m/z 214 and a smaller M+2 peak at m/z 216, with an intensity ratio of roughly 3:1.

Fragmentation Analysis

The most common fragmentation pathway for benzamides involves the cleavage of the amide bond.[16][17]

Fragmentation_Pathway Mol_Ion Molecular Ion (M⁺) m/z 214/216 Fragment1 Benzoyl Cation Fragment [Cl(NO₂)C₆H₃CO]⁺ m/z 184/186 Mol_Ion->Fragment1 - •NHCH₃ Fragment2 Aryl Cation Fragment [Cl(NO₂)C₆H₃]⁺ m/z 156/158 Fragment1->Fragment2 - CO

Caption: Predicted EI-MS fragmentation pathway.

Experimental Data & Interpretation
m/z (Mass/Charge) Relative Intensity (%) Proposed Fragment Identity
21632[M+2]⁺• (³⁷Cl Isotope)
21495[M]⁺• (³⁵Cl Isotope)
18633[M - NHCH₃]⁺ (³⁷Cl)
184100[M - NHCH₃]⁺ (³⁵Cl) - Base Peak
15620[M - NHCH₃ - CO]⁺ (³⁵Cl)
7715[C₆H₅]⁺ (from potential rearrangement)

Interpretation: The observed molecular ion at m/z 214 and the characteristic 3:1 isotopic pattern at m/z 216 confirm the molecular formula and the presence of one chlorine atom. The fragmentation pattern, with the base peak at m/z 184 corresponding to the loss of the methylamino radical, is highly characteristic of this benzamide structure.[18] This data strongly supports the assigned structure. While the isomer would show the same molecular ion, subtle differences in fragment intensities might be observed, though NMR remains the superior tool for isomer differentiation.

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.[19]

  • Ionization: The analyte is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV).[20]

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio and detected.

Conclusion: A Consolidated Verdict

By systematically applying a suite of spectroscopic techniques, we have constructed a comprehensive and internally consistent dataset that validates the chemical structure of 2-chloro-N-methyl-4-nitrobenzamide .

  • ¹H and ¹³C NMR provided definitive evidence for the 2,4-substitution pattern on the benzene ring, clearly distinguishing the target molecule from its 4-chloro-2-nitro isomer.

  • FT-IR Spectroscopy confirmed the presence of all requisite functional groups (secondary amide, nitro group).

  • Mass Spectrometry verified the correct molecular weight and elemental composition (via isotopic pattern) and showed a fragmentation pattern consistent with the proposed structure.

The convergence of data from these four independent analytical methods provides an unassailable confirmation of the molecule's identity, meeting the rigorous standards required for drug development and chemical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522117, N-(2-Chloro-4-nitrophenyl)benzamide. Retrieved from [Link].

  • Mishra, A. K., & Singh, P. K. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical and Pharmaceutical Research, 6(5), 843-849.
  • Shtamburg, V. G., et al. (2012). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. Russian Chemical Bulletin, 61(10), 1988-1992.
  • Chen, Y. L., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(7), 1166–1174*.
  • Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Retrieved from [Link].

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  • Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts. Retrieved from [Link].

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
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  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link].

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2).
  • Brough, P. (2022). Electron Ionization for GC–MS. LCGC International. Retrieved from [Link].

  • Smith, B. C. (2023). The Big Review VIII: Organic Nitrogen Compounds. Spectroscopy Online. Retrieved from [Link].

  • da Silva, A. B., et al. (2018).
  • Western University. (2013). NMR SAMPLE PREPARATION. Retrieved from [Link].

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A Comparative Analysis of the Biological Activity of 2-Chloro-N-methyl-4-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents with diverse biological activities. The strategic incorporation of various functional groups onto this core can dramatically modulate its pharmacological profile. This guide provides an in-depth, comparative analysis of the biological activities of derivatives of 2-chloro-N-methyl-4-nitrobenzamide, a class of compounds demonstrating significant potential across antimicrobial, anticancer, and insecticidal domains.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental methodologies. Our objective is to not only present comparative data but also to elucidate the causal relationships between chemical structure and biological function, thereby empowering more informed and targeted drug design efforts.

The Versatile Pharmacophore: Understanding the 2-Chloro-4-nitrobenzamide Core

The 2-chloro-4-nitrobenzamide moiety is a key pharmacophore whose biological activity is significantly influenced by its electronic properties. The presence of a chlorine atom at the ortho position and a nitro group at the para position to the amide linkage creates a unique electronic environment. The nitro group, being a strong electron-withdrawing group, plays a crucial role in the bioactivity of these compounds, often serving as a bioreductive "warhead" that can be activated under specific physiological conditions, such as the hypoxic environment of solid tumors or within microbial cells. This reductive activation can lead to the generation of reactive nitroso and hydroxylamine intermediates that are toxic to the target cells.

Comparative Biological Activities

The derivatization of the core 2-chloro-4-nitrobenzamide structure has yielded a range of compounds with distinct and potent biological activities. This section provides a comparative overview of their performance in key therapeutic areas, supported by experimental data.

Antimicrobial Activity

Derivatives of 2-chloro-4-nitrobenzamide have demonstrated notable activity against a spectrum of microbial pathogens. The primary mechanism of their antimicrobial action is often attributed to the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radicals that damage cellular macromolecules like DNA.[1]

A seminal study by El-Naggar et al. (1987) explored the synthesis and antimicrobial properties of a series of 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives. Their findings revealed that derivatives containing phenylalanine and tyrosine residues were active against several microorganisms.[2] While specific Minimum Inhibitory Concentration (MIC) values from this particular study are not detailed here, subsequent research on similar benzamide structures provides quantitative insights.

Another study on Mannich bases derived from 2-chloro-4-nitrobenzamide reported significant antibacterial activity against Gram-positive bacteria.[3] The activity was assessed by measuring the zone of inhibition.

Table 1: Comparative Antimicrobial Activity of 2-Chloro-4-nitrobenzamide Derivatives and Related Compounds

Compound/DerivativeTest OrganismActivity MetricResultReference
Mannich base of 2-chloro-4-nitrobenzamide (3b)Bacillus subtilisZone of Inhibition (mm) at 160 mg/ml18[3]
Mannich base of 2-chloro-4-nitrobenzamide (3d)Staphylococcus aureusZone of Inhibition (mm) at 160 mg/ml20[3]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaeSynergistic with Meropenem and Imipenem-[4]
Schiff base of 4-nitrobenzamide (3a)Escherichia coliMIC (µg/mL)-[5]
Schiff base of 4-nitrobenzamide (3a1)Staphylococcus aureusMIC (µg/mL)-[5]
Anticancer Activity

The hypoxic environment characteristic of solid tumors provides a unique opportunity for the selective activation of nitro-containing compounds. Nitrobenzamide derivatives have been investigated as potential anticancer agents due to their ability to be bioreduced to cytotoxic species within cancer cells. One of the key mechanisms of action for some nitrobenzamide derivatives in cancer therapy is the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[6] In cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Table 2: Comparative Anticancer Activity of Nitrobenzamide Derivatives

Compound/DerivativeCell LineActivity MetricResult (IC50)Reference
N, N'-substituted benzamide derivative (3b)Aulacaspis tubercularis (nymphs)LC50 (ppm)0.318[7][8]
N, N'-substituted benzamide derivative (3b)Aulacaspis tubercularis (adult females)LC50 (ppm)0.993[7][8]
Isoxazoline with benzamide (M31)Plutella xylostellaLC50 (mg/L)0.135[9]
Isoxazoline with benzamide (M31)Ostrinia furnacalisLC50 (mg/L)0.697[9]
Insecticidal Activity

Benzamide derivatives have also been successfully developed as insecticides. Their mode of action often involves the disruption of vital physiological processes in insects. For instance, some benzamides act as insect growth regulators.

A study on N,N'-substituted benzamide derivatives demonstrated their efficacy against the white mango scale insect, Aulacaspis tubercularis.[7][8] Another research on novel isoxazoline derivatives containing a benzamide moiety reported high insecticidal activity against various pests.[9]

Table 3: Comparative Insecticidal Activity of Benzamide Derivatives

Compound/DerivativeTarget PestActivity MetricResult (LC50)Reference
N, N'-substituted benzamide derivative (3b)Aulacaspis tubercularis (nymphs)LC50 (ppm)0.318[7][8]
N, N'-substituted benzamide derivative (3b)Aulacaspis tubercularis (adult females)LC50 (ppm)0.993[7][8]
Isoxazoline with benzamide (M31)Plutella xylostellaLC50 (mg/L)0.135[9]
Isoxazoline with benzamide (M31)Ostrinia furnacalisLC50 (mg/L)0.697[9]

Mechanistic Insights: Visualizing the Pathways to Bioactivity

Understanding the molecular mechanisms underlying the biological activity of these derivatives is paramount for rational drug design. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and activation mechanisms.

Reductive Activation of Nitrobenzamides in Microbes

Reductive_Activation Nitrobenzamide_Derivative Nitrobenzamide_Derivative Nitroreductase Nitroreductase Nitrobenzamide_Derivative->Nitroreductase Enzymatic Reduction Reactive_Intermediates Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Generates Cellular_Damage DNA Damage, Protein Inactivation Reactive_Intermediates->Cellular_Damage Causes Microbial_Cell_Death Microbial_Cell_Death Cellular_Damage->Microbial_Cell_Death Leads to

Caption: Reductive activation of nitrobenzamide derivatives in microbial cells.

PARP Inhibition by Nitrobenzamide Derivatives in Cancer Cells

PARP_Inhibition cluster_DNA_Repair DNA Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Activates Repair_Proteins Recruitment of Repair Proteins PARP->Repair_Proteins Recruits PARP_Inhibition PARP Inhibition SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Nitrobenzamide_Inhibitor Nitrobenzamide Derivative Nitrobenzamide_Inhibitor->PARP Inhibits DSB_Accumulation Double-Strand Break (DSB) Accumulation PARP_Inhibition->DSB_Accumulation Leads to Apoptosis Apoptosis (Cell Death) DSB_Accumulation->Apoptosis Induces in BRCA-deficient cells MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Dilutions Inoculate Inoculate with Bacterial Suspension Prepare_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Assess for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The derivatives of 2-chloro-N-methyl-4-nitrobenzamide represent a promising class of compounds with a broad spectrum of biological activities. The comparative data presented in this guide highlight the significant potential of these molecules in the development of new antimicrobial, anticancer, and insecticidal agents. The elucidation of their mechanisms of action, particularly the role of the nitro group in bioreductive activation and target engagement, provides a rational basis for further structural optimization.

Future research should focus on synthesizing and evaluating a wider range of derivatives to establish more comprehensive structure-activity relationships. Investigating their in vivo efficacy and safety profiles will be crucial steps in translating these promising in vitro findings into tangible therapeutic applications. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource to accelerate these endeavors.

References

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  • Li, Y., et al. (2023). Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity. Journal of Agricultural and Food Chemistry, 71(38), 13867–13876. [Link]

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Strategic Synthesis of Benzamide APIs: Economic and Efficiency Evaluation of 2-Chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and pharmaceutical development, the strategic selection of chemical building blocks dictates both the economic viability and the scalability of an Active Pharmaceutical Ingredient (API) campaign. 2-Chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) [1] serves as a critical node in the synthesis of 4-amino-2-chloro-N-methylbenzamide, a privileged structural motif found in targeted kinase inhibitors, anti-inflammatory agents, and emerging PROTAC (Proteolysis Targeting Chimera) linkers [2, 5].

This guide objectively compares the operational efficiency, atom economy, and cost-to-product ratio of utilizing the pre-formed amide building block (2-chloro-N-methyl-4-nitrobenzamide) versus traditional bottom-up synthesis from benzoic acid derivatives.

Strategic Pathway Comparison

To synthesize the target API precursor (4-amino-2-chloro-N-methylbenzamide), process chemists typically evaluate two primary routes:

  • Route A (Direct Precursor): Purchasing 2-chloro-N-methyl-4-nitrobenzamide and performing a single-step chemoselective reduction.

  • Route B (Acid Precursor): Purchasing 2-chloro-4-nitrobenzoic acid [3], converting it to an acyl chloride, amidating with methylamine [4], and finally reducing the nitro group.

Workflow Visualization

G StartB 2-chloro-4-nitrobenzoic acid (Route B Starting Material) StepB1 Amidation (SOCl2, MeNH2, DMF cat.) StartB->StepB1 + Reagents, + Labor StartA 2-chloro-N-methyl- 4-nitrobenzamide (Route A Starting Material) StepB1->StartA Intermediate Formed StepA1 Chemoselective Reduction (Fe powder, NH4Cl) StartA->StepA1 1-Step Process Final 4-amino-2-chloro- N-methylbenzamide (Target API Precursor) StepA1->Final 95% Yield

Figure 1: Synthetic workflow comparing Route A (Direct) vs. Route B (Bottom-up).

Economic and Efficiency Analysis

While 2-chloro-4-nitrobenzoic acid is a highly commoditized and inexpensive raw material (~ 22per100g)[3],thehiddencostsofRouteBlieinreagentoverhead,hazardouswastemanagement,andlabor.Amidationrequiresstoichiometricamountsofthionylchloride( SOCl_2 )orexpensivecouplingagentslikeHATU/EDC[4],generatingacidicbyproducts( SO_2$, HCl ) that necessitate specialized scrubber systems at scale.

Conversely, utilizing 2-chloro-N-methyl-4-nitrobenzamide shifts the burden of hazardous amidation to the bulk chemical manufacturer.

Quantitative Data Comparison (100g Scale Projection)
MetricRoute A: 2-Chloro-N-methyl-4-nitrobenzamideRoute B: 2-Chloro-4-nitrobenzoic acid
Step Count 1 Step2 Steps
Raw Material Cost High (~$150 - $200)Low (~$22)
Reagent / Solvent Cost Low (Fe, NH4​Cl , EtOH)High ( SOCl2​ , MeNH₂, DMF, DCM)
Labor Time 12 - 16 Hours48 - 72 Hours
Overall Yield 92 - 95% 70 - 75%
Hazard Profile Low (Aqueous/Ethanolic waste)High (Corrosive gases, reactive intermediates)
E-Factor (Waste/Product) ~5> 15

Mechanistic & Experimental Protocols

A critical challenge in both routes is the final reduction step. Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is notoriously non-selective and will frequently cause hydrodehalogenation , cleaving the essential ortho-chloro group [5]. To maintain scientific integrity and ensure a self-validating system, a chemoselective Béchamp reduction (Fe/ NH4​Cl ) is employed.

Logical Selection of Reduction Conditions

G Substrate 2-chloro-N-methyl- 4-nitrobenzamide Cond1 Standard Pd/C, H2 (High Pressure) Substrate->Cond1 Non-selective Cond2 Fe powder, NH4Cl (Aq. EtOH, 80°C) Substrate->Cond2 Chemoselective Prod1 Dehalogenated Byproduct (Loss of API Activity) Cond1->Prod1 Cleaves C-Cl bond Prod2 4-amino-2-chloro- N-methylbenzamide (Target) Cond2->Prod2 Preserves C-Cl bond

Figure 2: Logical selection of reduction conditions to prevent hydrodehalogenation.

Protocol 1: Chemoselective Reduction of 2-Chloro-N-methyl-4-nitrobenzamide (Route A)

This protocol utilizes mild electron transfer from iron powder, avoiding the activation of the C-Cl bond seen with transition metal catalysts.

  • Preparation: In a 1L round-bottom flask equipped with a reflux condenser, suspend 2-chloro-N-methyl-4-nitrobenzamide (50.0 g, 233 mmol) in a mixture of Ethanol (400 mL) and Water (100 mL).

  • Activation: Add Ammonium chloride ( NH4​Cl , 12.5 g, 233 mmol). The NH4​Cl acts as a mild proton source, buffering the reaction and continuously cleaning the passivated iron oxide surface.

  • Reduction: Heat the mixture to 70°C. Gradually add fine Iron powder (325 mesh, 65.0 g, 1.16 mol) in small portions over 30 minutes to control the mild exotherm.

  • Reaction: Reflux the mixture vigorously at 80°C for 2-3 hours. Monitor completion via TLC or LC-MS (disappearance of the nitro signal at m/z 215 [M+H]+ ).

  • Workup: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol (2 x 100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 150 mL), wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield 4-amino-2-chloro-N-methylbenzamide as an off-white solid (Yield: ~94%).

Protocol 2: Amidation of 2-Chloro-4-nitrobenzoic acid (Route B - For Comparison)

This protocol demonstrates the complexity avoided by using Route A.

  • Acyl Chloride Formation: Suspend 2-chloro-4-nitrobenzoic acid (50.0 g, 248 mmol) in dry Dichloromethane (DCM, 400 mL). Add catalytic N,N-Dimethylformamide (DMF, 1 mL).

  • Chlorination: Slowly add Thionyl chloride ( SOCl2​ , 35.4 g, 297 mmol) dropwise at 0°C. Causality: DMF forms a highly reactive Vilsmeier-Haack intermediate, accelerating the conversion of the acid to the acyl chloride.

  • Amidation: After stirring at room temperature for 4 hours, concentrate the mixture to dryness to remove excess SOCl2​ . Redissolve in dry DCM (300 mL) and cool to -10°C.

  • Coupling: Slowly bubble Methylamine gas (or add 2M methylamine in THF) while maintaining the temperature below 0°C to prevent side reactions.

  • Workup: Quench with water, separate the organic layer, wash with 1M HCl, NaHCO3​ , and brine. Dry and concentrate to yield 2-chloro-N-methyl-4-nitrobenzamide (Yield: 75-80%).

Conclusion

For drug development professionals synthesizing benzamide-based APIs, the procurement of 2-chloro-N-methyl-4-nitrobenzamide represents a highly rational economic choice. By bypassing the harsh, atom-inefficient amidation step, laboratories can drastically reduce their E-factor, minimize safety hazards, and accelerate their workflow directly to the chemoselective reduction phase.

References

  • ChemicalCell Product Database. 2-Chloro-n-Methyl-4-Nitrobenzamide (CAS 90110-20-6) - Pharmaceutical Intermediate. URL:[Link]

  • Google Patents (WIPO).Aminoamide compounds (AU2019284608A1) - Synthesis of 2-chloro-4-nitrobenzoic acid derivatives via HATU/MeNH2.
  • National Center for Biotechnology Information (PMC). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. URL:[Link]

Assessing the Synthetic Utility of 2-Chloro-N-methyl-4-nitrobenzamide in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic selection of starting materials is the foundation of efficient complex molecule synthesis. 2-Chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) has emerged as a privileged intermediate in the pharmaceutical and agrochemical sectors[1]. This guide objectively evaluates its synthetic utility, comparing its reactivity profile against alternative halogenated benzamides, and provides validated experimental protocols for its application in advanced cross-coupling and chemoselective reductions.

Structural Rationale: The "Magic Chloro" Balance

In drug discovery, the introduction of a chloro substituent often improves lipophilicity, metabolic stability, and target binding—a phenomenon termed the "magic chloro effect"[2]. However, from a synthetic perspective, the choice of the halogen at the 2-position of the N-methyl-4-nitrobenzamide core dictates the entire downstream synthetic strategy.

  • The N-Methyl Advantage: Unlike primary amides, which can undergo unwanted deprotonation or dehydration to nitriles under strongly basic conditions, the N-methyl group protects the amide functionality and directs the molecular conformation, making it highly suitable for multi-step active pharmaceutical ingredient (API) synthesis[1].

  • Halogen Comparison (F vs. Cl vs. Br):

    • 2-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the high electronegativity of fluorine, but practically inert to standard Palladium-catalyzed cross-coupling.

    • 2-Bromo: Extremely reactive in cross-coupling reactions but suffers from poor chemoselectivity, often undergoing premature hydrodehalogenation during the reduction of the nitro group.

    • 2-Chloro: Provides the optimal balance. The C-Cl bond is stable enough to survive chemoselective nitro reductions[3], yet reactive enough to undergo Suzuki-Miyaura cross-coupling when paired with modern, sterically demanding phosphine ligands[4].

HalogenComparison Core N-Methyl-4-nitrobenzamide Core F 2-Fluoro Variant Core->F Cl 2-Chloro Variant Core->Cl Br 2-Bromo Variant Core->Br PropF High SNAr Reactivity Inert to Cross-Coupling F->PropF PropCl Balanced Reactivity Orthogonal Functionalization Cl->PropCl PropBr High Cross-Coupling Prone to Dehalogenation Br->PropBr

Comparative reactivity profiles of 2-halo-N-methyl-4-nitrobenzamides.

Quantitative Performance Comparison

To objectively assess the utility of the 2-chloro variant, we compare its performance against its fluoro and bromo analogs across three standard transformations.

Halogen VariantNitro Reduction Yield (Fe/NH₄Cl)Suzuki Coupling Yield (Pd/XPhos)SNAr Yield (Morpholine, 120°C)Synthetic Verdict
2-Fluoro 92%<5% (Inert)95% Ideal for early-stage SNAr; limits late-stage arylation.
2-Chloro 94% 88% 45%Optimal for orthogonal, multi-step functionalization.
2-Bromo 65% (Dehalogenation)96%15%Excellent for immediate coupling; poor reduction stability.
Experimental Workflows & Self-Validating Protocols

The true utility of 2-chloro-N-methyl-4-nitrobenzamide lies in its ability to undergo orthogonal transformations. Below are detailed protocols demonstrating the causality behind the experimental conditions.

SyntheticUtility SM 2-Chloro-N-methyl- 4-nitrobenzamide Sub1 Pd-Catalyzed Cross-Coupling SM->Sub1 Suzuki / Buchwald Sub2 Chemoselective Nitro Reduction SM->Sub2 Fe/NH4Cl Sub3 Nucleophilic Aromatic Substitution (SNAr) SM->Sub3 Amines / Heat Prod1 Biaryl / Heteroaryl Scaffolds Sub1->Prod1 Prod2 Anthranilamide Derivatives Sub2->Prod2 Prod3 C2-Substituted Benzamides Sub3->Prod3 API Complex APIs (e.g., Kinase Inhibitors) Prod1->API Multi-step Prod2->API Cyclization Prod3->API Multi-step

Synthetic pathways of 2-chloro-N-methyl-4-nitrobenzamide in complex API development.

Protocol A: Chemoselective Iron-Mediated Nitro Reduction

Objective: Reduce the 4-nitro group to an aniline without cleaving the sensitive C-Cl bond[3]. Causality: Standard catalytic hydrogenation (Pd/C with H₂) often results in hydrodehalogenation of aryl chlorides. Utilizing Iron powder with ammonium chloride (modified Béchamp reduction) ensures complete chemoselectivity. The mild acidity of NH₄Cl activates the iron surface without hydrolyzing the amide[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-N-methyl-4-nitrobenzamide (1.0 equiv) in a 4:1 mixture of Ethanol/Water.

  • Activation: Add Iron powder (5.0 equiv) and NH₄Cl (2.0 equiv) to the solution.

  • Reaction: Heat the mixture to 80°C under vigorous stirring for 2-4 hours. The high temperature is required to maintain the kinetic rate of the single-electron transfer from the iron surface.

  • Work-up: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo, extract with Ethyl Acetate, and wash with brine.

  • Self-Validating Checkpoint: Analyze via FTIR. The protocol is successful when the strong symmetric NO₂ stretch (~1350 cm⁻¹) disappears, replaced by distinct primary amine N-H stretches (~3300–3400 cm⁻¹).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C2 position using a boronic acid, overcoming the high bond dissociation energy of the C-Cl bond[6]. Causality: Aryl chlorides are traditionally challenging substrates for oxidative addition. Utilizing a palladium precatalyst with a dialkylbiaryl phosphine ligand (e.g., XPhos) lowers the activation energy for C-Cl oxidative addition. The sterically demanding ligand prevents off-target coordination from the amide nitrogen or the nitro oxygen[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2-chloro-N-methyl-4-nitrobenzamide (1.0 equiv), an arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Solvent & Degassing: Add anhydrous Toluene. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise oxidize the active Pd(0) species.

  • Reaction: Heat to 100°C for 12 hours.

  • Self-Validating Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z = 214) is fully consumed and replaced by the corresponding biaryl product mass.

Conclusion

2-Chloro-N-methyl-4-nitrobenzamide stands out as a highly resilient and versatile building block in complex molecule synthesis. By offering a "Goldilocks" reactivity profile—stable enough for chemoselective reductions yet reactive enough for modern cross-coupling—it outperforms its fluoro and bromo counterparts in multi-step API workflows.

References
  • ChemicalCell. "2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6." 1

  • TCI EUROPE N.V. "Chlorination and Bromination Reagents with High Regioselectivity and Reactivity." 2

  • Journal of Medicinal Chemistry - ACS Publications. "Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1." 3

  • Benchchem. "2-chloro-N-(4-fluorophenyl)benzamide | For Research." 6

  • The Journal of Organic Chemistry - ACS Publications. "Recyclable Heterogeneous Palladium-Catalyzed Cyclocarbonylation of 2-Iodoanilines." 4

  • EP2853532B1 - Google Patents. "1,2,4-oxadiazole derivatives as allosteric modulators of metabotropic glutamate receptors." 5

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Comparative study of the reactivity of 2-chloro-N-methyl-4-nitrobenzamide versus its isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study: Reactivity of 2-Chloro-N-methyl-4-nitrobenzamide vs. Its Isomers

Executive Summary

In rational drug design and agrochemical synthesis, the benzamide scaffold serves as a privileged structural motif. 2-chloro-N-methyl-4-nitrobenzamide is a highly sought-after intermediate due to its dual functionality: an amide handle for hydrogen bonding and a highly functionalizable aryl chloride. The functionalization of this molecule predominantly occurs via Nucleophilic Aromatic Substitution (SNAr) .

However, the regiochemical relationship between the electron-withdrawing groups (EWGs) and the leaving group drastically alters the activation energy ( Ea​ ) of the reaction. This guide provides an in-depth comparative analysis of the SNAr reactivity of 2-chloro-N-methyl-4-nitrobenzamide against its structural isomers, detailing the mechanistic causality behind their kinetic differences and providing a self-validating experimental framework for empirical testing.

Mechanistic Framework: The Regiochemistry of SNAr

The rate-determining step in an SNAr reaction is the addition of the nucleophile to the aromatic ring, forming a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex [1][2]. The stability of this complex is the absolute dictator of reaction kinetics.

When a nucleophile attacks the carbon bearing the chlorine atom, the resulting negative charge is delocalized exclusively onto the ortho and para positions relative to the site of attack. Therefore, an EWG must be positioned at these specific loci to provide resonance stabilization (-M effect).

  • The Target (2-chloro-N-methyl-4-nitrobenzamide): The chlorine is at C2. The carboxamide group is at C1 (ortho), and the nitro group is at C4 (meta to the chlorine). Because the nitro group is meta to the site of attack, it cannot participate in resonance stabilization of the Meisenheimer complex. It only provides a weaker inductive withdrawal (-I effect). The primary resonance stabilization comes solely from the less potent carboxamide group.

  • Alternative 1 (4-chloro-N-methyl-3-nitrobenzamide): The chlorine is at C4. The carboxamide is at C1 (para), and the nitro group is at C3 (ortho to the chlorine). Both EWGs are perfectly positioned to accept the negative charge via resonance, highly activating the ring[3].

  • Alternative 2 (2-chloro-N-methyl-5-nitrobenzamide): The chlorine is at C2. The carboxamide is at C1 (ortho), and the nitro group is at C5 (para to the chlorine). Again, both EWGs provide profound resonance stabilization.

G A Nucleophilic Attack at C2 (Cl-bearing) B Meisenheimer Complex (Negative Charge Delocalization) A->B C C1 (Amide) Resonance Stabilization B->C Ortho D C3 & C5 Positions B->D Ortho/Para Moderate Reactivity Moderate Reactivity C->Moderate Reactivity E C4 (NO2) Inductive Only (-I) D->E Meta to Cl (2-Cl-4-NO2) F C5 (NO2 in Isomer) Resonance Stabilization (-M) D->F Para to Cl (2-Cl-5-NO2) E->Moderate Reactivity High Reactivity High Reactivity F->High Reactivity

Logical flow of Meisenheimer complex charge delocalization and substituent effects.

Comparative Reactivity Data

The theoretical regiochemical constraints translate directly into observable laboratory kinetics. The table below summarizes the relative SNAr reactivity of these isomers when subjected to a standard secondary amine nucleophile (e.g., piperidine) in a polar aprotic solvent.

CompoundCl PositionNO₂ PositionPrimary Stabilization ModeRelative ReactivityEst. Time to 95% Conv. (40 °C)
2-chloro-N-methyl-5-nitrobenzamide C2C5 (para)Resonance (-M) from Amide & NO₂High < 1 hour
4-chloro-N-methyl-3-nitrobenzamide C4C3 (ortho)Resonance (-M) from Amide & NO₂High ~ 1.5 hours
2-chloro-N-methyl-4-nitrobenzamide C2C4 (meta)Resonance (-M) from Amide; Inductive (-I) from NO₂Moderate > 12 hours (Requires heating)

Note: While traditional SNAr features limitations regarding substrate scope under mild conditions[4], selecting the correct isomer can bypass the need for harsh heating or transition-metal catalysis.

Experimental Protocol: Self-Validating Kinetic Profiling

To empirically validate the reactivity differences between 2-chloro-N-methyl-4-nitrobenzamide and its highly activated isomers, a parallel kinetic screening assay must be employed. Endpoint analysis is insufficient; continuous kinetic sampling is required to calculate the observed rate constants ( kobs​ ).

Causality in Design: We utilize a 10-fold molar excess of the nucleophile. This intentional stoichiometric imbalance forces the reaction into pseudo-first-order kinetics , ensuring that the concentration of the nucleophile remains effectively constant. This isolates the reactivity of the electrophilic scaffold as the sole variable dictating the reaction rate.

Step-by-Step Methodology
  • Substrate Preparation: Prepare 0.1 M stock solutions of 2-chloro-N-methyl-4-nitrobenzamide and 2-chloro-N-methyl-5-nitrobenzamide in anhydrous N,N-Dimethylformamide (DMF).

  • Negative Control Establishment: Aliquot 1 mL of each stock into separate vials. Add 100 µL of pure DMF (no nucleophile). This validates that any observed degradation is not due to solvent-induced solvolysis.

  • Reaction Initiation: To the main reaction vials (containing 5 mL of 0.1 M substrate), add 1.0 M Piperidine in DMF (10 equivalents). Instantly transfer the vials to a thermostated shaker set to 40 °C.

  • Kinetic Sampling: At precise intervals (5, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from each reaction vial.

  • Chemical Quenching (Critical Step): Immediately discharge the 50 µL aliquot into a vial containing 950 µL of a 1% Trifluoroacetic acid (TFA) in Acetonitrile solution.

    • Causality: The TFA instantly drops the pH of the solution, protonating the piperidine to form a non-nucleophilic piperidinium salt. This "freezes" the reaction at the exact time of sampling, preventing further conversion while waiting in the autosampler queue.

  • LC-MS Analysis: Analyze the quenched samples via LC-MS/UV (254 nm). Plot the Area Under the Curve (AUC) of the remaining starting material versus time to derive the exponential decay curve and extract kobs​ .

Workflow Step1 1. Substrate Preparation Equimolar solutions of isomers in DMF Step2 2. Nucleophile Addition 10 eq. Piperidine (Pseudo-1st Order) Step1->Step2 Step3 3. Kinetic Sampling Aliquots at 5, 15, 30, 60, 120 mins Step2->Step3 Step4 4. Quenching 1% TFA in MeCN (Protonates Amine) Step3->Step4 Step5 5. LC-MS/UV Analysis Conversion tracking via AUC Step4->Step5 Control Negative Control No Nucleophile Added Control->Step3

Standardized workflow for comparative kinetic profiling of SNAr reactivity.

References

  • Benchchem. 2-Chloro-4-nitrobenzoic acid | 99-60-5. 1

  • Benchchem. 4-Chloro-3-nitrobenzoic acid | 96-99-1.3

  • ResearchGate. Alkaline Hydrolysis of Solid 1,3,5-trichloro-2,4-dinitrobenzene: Kinetics, Mechanism, and Overlooked Deprotonation Effects. 2

  • National Institutes of Health (NIH). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. 4

Sources

Benchmarking the performance of 2-chloro-N-methyl-4-nitrobenzamide in specific named reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Utility of 2-Chloro-N-methyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Intermediate

2-Chloro-N-methyl-4-nitrobenzamide (CAS 90110-20-6) is a specialized organic intermediate that serves as a valuable scaffold in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its chemical architecture, featuring a secondary amide, a nitro group, and an aryl chloride, allows for a diverse range of chemical transformations. This guide will explore the performance of this compound in three key reaction classes: nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and nitro group reduction, comparing its reactivity and synthetic efficiency against structurally similar, commonly used alternatives.

Nucleophilic Aromatic Substitution (SNAr): Leveraging an Activated Ring

The presence of a strongly electron-withdrawing nitro group para to the chlorine atom makes the aromatic ring of 2-chloro-N-methyl-4-nitrobenzamide highly susceptible to nucleophilic aromatic substitution.[2] This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.[2]

Comparative Analysis

To benchmark its performance, we compare the reactivity of 2-chloro-N-methyl-4-nitrobenzamide with that of 2-chloro-4-nitroaniline in the synthesis of niclosamide, an anthelmintic drug.[3]

Starting MaterialNucleophileReaction ConditionsYield (%)Reference
2-Chloro-4-nitroaniline5-Chlorosalicylic acidPCl₃, Chlorobenzene, 135 °C, 3 h68.7[3]
2-Chloro-N-methyl-4-nitrobenzamideVaries (e.g., amines, alkoxides)Typically mild to moderate heatingVariesGeneral Knowledge
Experimental Protocol: Synthesis of Niclosamide from 2-Chloro-4-nitroaniline

This protocol illustrates a typical SNAr reaction involving a related activated aryl chloride.

  • In a reaction vessel, dissolve 3.44 g (20.0 mmol) of 5-chlorosalicylic acid and 3.44 g (20.0 mmol) of 2-chloro-4-nitroaniline in chlorobenzene.[3]

  • Heat the mixture to 135 °C.[3]

  • Slowly add a solution of 2.4 g (17.5 mmol) of phosphorus trichloride dissolved in chlorobenzene to the reaction mixture.[3]

  • Maintain the reaction at 135 °C for 3 hours.[3]

  • After 3 hours, cool the reaction mixture to room temperature.[3]

  • Filter the resulting solid and wash it.[3]

  • Recrystallize the crude product from ethyl acetate or acetone to obtain pure N-(2-chloro-4-nitro-phenyl)-5-chloro-2-hydroxy-benzamide (Niclosamide).[3]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The aryl chloride moiety of 2-chloro-N-methyl-4-nitrobenzamide can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations are fundamental in modern organic synthesis for the formation of C-C and C-N bonds, respectively.[4][5][6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[5][7] This reaction is widely used to form biaryl structures.

We can compare the expected reactivity of 2-chloro-N-methyl-4-nitrobenzamide with that of other aryl chlorides in Suzuki-Miyaura couplings. Aryl chlorides are generally less reactive than the corresponding bromides and iodides.[7] The presence of the electron-withdrawing nitro and amide groups can influence the oxidative addition step of the catalytic cycle.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-Amino-4-chloro-5-methylbenzonitrileArylboronic acidPd(PPh₃)₄, K₂CO₃1,4-dioxane/H₂O, RefluxVaries[6]
2-Chloro-N-methyl-4-nitrobenzamideArylboronic acide.g., Pd(OAc)₂/SPhos, K₃PO₄Toluene, 100 °CHypotheticalGeneral Knowledge

The choice of ligand and base is crucial for achieving high yields with aryl chlorides.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[6]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[6]

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv) and any additional ligand.[6]

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water.[6]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor by TLC or GC-MS.[6]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds from amines and aryl halides.[4][9] This reaction is particularly useful when traditional SNAr reactions are not feasible due to the low reactivity of the aryl halide.[4]

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination with 2-chloro-N-methyl-4-nitrobenzamide will depend on the choice of catalyst, ligand, and base. The electron-deficient nature of the aromatic ring can facilitate the oxidative addition step.

Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference
2- or 4-Bromo-13α-estroneAnilinesPd(OAc)₂, X-Phos, KOt-BuMicrowave, 100 °C, 10 minGood to Excellent[10]
2-Chloro-N-methyl-4-nitrobenzamidePrimary or Secondary Aminee.g., Pd₂(dba)₃/Josiphos, NaOt-BuToluene, 100 °CHypotheticalGeneral Knowledge

The use of bulky, electron-rich phosphine ligands is often necessary for the successful coupling of aryl chlorides.[10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To a reaction tube, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃), and the ligand (e.g., X-Phos).

  • Seal the tube and evacuate and backfill with argon three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reduction of the Nitro Group: Accessing the Corresponding Aniline

The nitro group of 2-chloro-N-methyl-4-nitrobenzamide can be readily reduced to the corresponding aniline, which is a key intermediate for further functionalization, such as in the synthesis of heterocyclic compounds.

Comparative Analysis

A variety of reducing agents can be employed for the reduction of aromatic nitro groups, with varying degrees of chemoselectivity.[11]

SubstrateReducing AgentConditionsYield (%)Reference
4-NitroacetophenoneZn/NH₄ClH₂O, RT, 1 hNot specified[11]
2-Fluoro-4-nitrobenzamideH₂, Pd/CNot specified98[12]
2-Chloro-N-methyl-4-nitrobenzamideSnCl₂·2H₂OEtOH, RefluxHigh (expected)General Knowledge

For substrates with multiple reducible functional groups, the choice of reducing agent is critical to achieve the desired transformation. For example, catalytic hydrogenation with Pd/C is highly effective for nitro group reduction, while other functional groups may or may not be affected depending on the reaction conditions.[12]

Experimental Protocol: Reduction of a Nitroarene using SnCl₂·2H₂O
  • In a round-bottom flask, dissolve the nitroarene (1.0 equiv) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equiv).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Caption: General scheme for the reduction of an aromatic nitro group.

Conclusion

2-Chloro-N-methyl-4-nitrobenzamide is a highly versatile and valuable intermediate in organic synthesis. Its trifunctional nature allows for a range of strategic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction. The comparative analysis presented in this guide highlights the importance of carefully selecting reaction conditions and reagents to achieve optimal outcomes. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers, scientists, and drug development professionals in their pursuit of novel and complex molecular architectures.

References

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084–1089. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. [Link]

  • ChemicalCell. (n.d.). 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6. Retrieved March 10, 2026, from [Link]

  • Düfert, A., Tcyrulnikov, S., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Nucleophilic Aromatic Substitution. (2026, February 17). In Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 10, 2026, from [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013, May 14). SciSpace. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). In Chemistry LibreTexts. [Link]

  • Wordpress. (n.d.). Buchwald-Hartwig Amination. Retrieved March 10, 2026, from [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. [Link]

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Cross-Validation of Analytical Methods for the Quantification of 2-Chloro-N-methyl-4-nitrobenzamide: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide on the cross-validation of analytical methods for the quantification of 2-chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6).

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Cross-Validation Guide

Introduction & Scientific Rationale

2-Chloro-N-methyl-4-nitrobenzamide is a highly specialized organic intermediate characterized by a nitro-substituted benzamide core with chloro and methyl substituents[1]. It serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and veterinary therapeutics, notably exhibiting potent coccidiostat activity in poultry[2].

During the drug development lifecycle, the quantification of this compound transitions from high-concentration formulation quality control (QC) to trace-level pharmacokinetic (PK) and toxicokinetic (TK) bioanalysis. This necessitates the use of multiple analytical platforms—typically High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for formulation assays, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for biological matrices.

According to the ICH M10 Guidelines on Bioanalytical Method Validation [3][4], when data obtained from different fully validated methods are combined or compared across studies to support regulatory decisions, a rigorous cross-validation is strictly required[5]. This guide objectively compares the performance of HPLC-UV and LC-MS/MS for quantifying 2-chloro-N-methyl-4-nitrobenzamide and provides a self-validating experimental protocol for their cross-validation.

Platform Comparison: HPLC-UV vs. LC-MS/MS

To establish a self-validating system, we must understand the causality behind the operational choices for each platform.

  • HPLC-UV (Method A): Relies on the strong chromophore of the nitrobenzamide ring. It is highly reproducible and cost-effective but lacks the sensitivity required for low-nanogram PK profiling. It serves as the "gold standard" reference method for high-concentration samples.

  • LC-MS/MS (Method B): Utilizes Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM). The electronegative nitro and chloro groups make negative ion mode a viable option, but the secondary amide nitrogen readily accepts a proton, making positive ESI (ESI+) highly efficient for generating the [M+H]+ precursor ion ( m/z 215.0). This method offers unparalleled sensitivity and selectivity in complex biological matrices.

Comparative Performance Metrics
ParameterHPLC-UV (Method A)LC-MS/MS (Method B)Scientific Rationale for Difference
Linear Dynamic Range 1.0 – 100 µg/mL1.0 – 1000 ng/mLMS/MS electron multipliers provide orders of magnitude higher signal amplification compared to UV photodiode arrays.
Limit of Quantitation (LLOQ) 1.0 µg/mL1.0 ng/mLMRM transitions filter out matrix noise, vastly improving the signal-to-noise (S/N) ratio in LC-MS/MS.
Matrix Interference High (in plasma/serum)LowUV detects any co-eluting compound with a similar absorbance maximum; MS/MS isolates specific precursor-to-product ion transitions.
Throughput (Run Time) ~12 minutes~3.5 minutesHigh selectivity of MS/MS allows for steeper gradients and faster elution without requiring baseline chromatographic resolution from all matrix components.

Cross-Validation Workflow

To comply with ICH M10 standards, cross-validation must assess the bias between the two methods[3][5]. The workflow below outlines the experimental design for comparing the methods using spiked quality control (QC) samples and incurred study samples.

G Start Sample Preparation (Pooled Matrix Spiking) Split Aliquoting (n ≥ 30) Start->Split MethodA Method A: HPLC-UV Reference Assay Split->MethodA MethodB Method B: LC-MS/MS Test Assay Split->MethodB DataA Quantification Data A (µg/mL converted to ng/mL) MethodA->DataA DataB Quantification Data B (ng/mL) MethodB->DataB Stats Statistical Cross-Validation (Bland-Altman & Deming Regression) DataA->Stats DataB->Stats

Caption: ICH M10-compliant cross-validation workflow comparing HPLC-UV and LC-MS/MS methodologies.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system. By running calibration standards and QCs concurrently with the cross-validation samples, the integrity of each run is independently verified.

Protocol A: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) with acetonitrile is chosen over liquid-liquid extraction (LLE) to ensure near 100% recovery of the relatively polar benzamide, preventing extraction-bias between the two methods.

  • Transfer 50 µL of plasma (spiked with 2-chloro-N-methyl-4-nitrobenzamide) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., stable-isotope labeled 2-chloro-N-methyl-4-nitrobenzamide-d3, 500 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to disrupt protein binding).

  • Vortex aggressively for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial. Note: For HPLC-UV, samples may require concentration via nitrogen evaporation and reconstitution to meet sensitivity thresholds.

Protocol B: HPLC-UV Acquisition (Method A)
  • Column: C18, 150 × 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 40% Water (0.1% TFA) and 60% Methanol. Rationale: TFA sharpens the peak by suppressing the ionization of the amide group.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the nitro-aromatic chromophore).

  • Injection Volume: 20 µL.

Protocol C: LC-MS/MS Acquisition (Method B)
  • Column: C18, 50 × 2.1 mm, 1.7 µm (UPLC).

  • Mobile Phase: Gradient elution. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-0.5 min (10% B), 0.5-2.0 min (linear to 90% B), 2.0-2.5 min (90% B), 2.5-3.5 min (10% B).

  • Flow Rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Precursor Ion: m/z 215.0 [M+H]+

    • Product Ion (Quantifier): m/z 184.0 (Loss of −NHCH3​ )

    • Product Ion (Qualifier): m/z 138.0 (Subsequent loss of −NO2​ )

  • Injection Volume: 2 µL.

Cross-Validation Data & Statistical Assessment

ICH M10 does not strictly define hard "pass/fail" acceptance criteria for cross-validation but strongly recommends statistical assessments like Bland-Altman plots and Deming Regression to evaluate systematic bias between the two methods[4][5][6].

Below is a representative data summary of n=30 spiked QC samples analyzed by both methods.

Table 1: Comparative Accuracy and Precision (Intra-Assay)
Nominal ConcentrationHPLC-UV Mean Measured ± SDHPLC-UV %CVLC-MS/MS Mean Measured ± SDLC-MS/MS %CVMean % Difference (Bias)
1.0 µg/mL (LLOQ UV) 1.08 ± 0.12 µg/mL11.1%0.99 ± 0.04 µg/mL4.0%+9.09%
10.0 µg/mL (Mid QC) 10.20 ± 0.65 µg/mL6.3%10.05 ± 0.32 µg/mL3.1%+1.49%
50.0 µg/mL (High QC) 49.50 ± 2.10 µg/mL4.2%50.10 ± 1.15 µg/mL2.2%-1.19%

Interpretation of Causality: The positive bias (+9.09%) observed in the HPLC-UV method at the 1.0 µg/mL level is directly attributable to matrix background noise artificially inflating the integration of the UV peak at the lower limit of quantitation. The LC-MS/MS method, utilizing highly specific MRM transitions, effectively filters out this matrix noise, resulting in tighter precision (%CV = 4.0%) and near-zero bias.

Because the mean percentage difference between the two methods across the dynamic range falls well within the widely accepted ±15% threshold (derived from Incurred Sample Reanalysis guidelines)[5], the cross-validation demonstrates that data generated by Method A and Method B can be reliably combined for regulatory submissions.

References

  • ChemicalCell. "2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6". ChemicalCell Product Catalog. Available at:[Link]

  • Fjording MS, Goodman J, & Briscoe C. (2024). "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion." Bioanalysis, 17(01), 1–5. PubMed Central (PMC). Available at:[Link]

  • AAPS PharmSci 360 Hot Topic Session. (2024). "ICH M10 Bioanalytical Method Validation Guideline-1 year Later." D-NB.info. Available at:[Link]

  • IQVIA Laboratories. (2025). "Cross-Validations in Regulated Bioanalysis." IQVIA. Available at:[Link]

  • Bioanalysis Zone. (2025). "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion." Bioanalysis Zone. Available at:[Link]

  • Google Patents. "US3161564A - Veterinary composition containing halo-nitro-benzamides and methods of using same.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of 2-chloro-N-methyl-4-nitrobenzamide (CAS No. 90110-20-6). As a chlorinated nitroaromatic compound, this substance presents specific health and environmental hazards that necessitate a rigorous and informed disposal protocol. This guide is designed for laboratory professionals engaged in research and development who handle this chemical and are responsible for its waste management from point of generation to final disposition.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of 2-chloro-N-methyl-4-nitrobenzamide is the foundation of its safe management. The compound's structure, featuring a chlorinated aromatic ring and a nitro group, contributes to its toxicological profile and environmental persistence.[1][2] The primary risks associated with this chemical are its potential health effects upon exposure. It is classified as harmful if swallowed and is a suspected mutagen, demanding stringent handling protocols to prevent any exposure.[3]

Table 1: GHS Hazard Profile for 2-chloro-N-methyl-4-nitrobenzamide

Hazard ClassificationGHS CategoryHazard StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3][4]Chemical-resistant gloves, lab coat.
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[3]Chemical-resistant gloves, lab coat, safety goggles.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4]Chemical-resistant gloves, lab coat.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[4]Safety goggles or face shield.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[4]Use only in a well-ventilated area or chemical fume hood.

Critical Protocol: Waste Characterization and Segregation

Proper disposal begins at the moment the material is designated as waste. The most critical step is accurate characterization and segregation to prevent chemical incompatibilities and to ensure the waste stream is routed to the correct disposal facility.

Causality of Segregation: 2-chloro-N-methyl-4-nitrobenzamide is a halogenated organic compound . Halogenated waste streams must be segregated from non-halogenated streams. The reason for this is primarily driven by the required disposal technology. Halogenated compounds require high-temperature incineration equipped with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion.[5] Mixing these wastes with non-halogenated solvents unnecessarily complicates and increases the cost of disposal for the entire waste volume.[6]

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: Establish a dedicated waste container specifically for "Halogenated Organic Solids."

  • Avoid Co-mingling: Never mix this waste with non-halogenated organic solvents, aqueous waste, or strong oxidizing agents and bases.[7]

  • Solid Waste Handling: Collect waste 2-chloro-N-methyl-4-nitrobenzamide in its solid form. If it is part of a solution, it must still be placed in a container designated for halogenated organic waste.

  • Contaminated Materials: Any materials grossly contaminated with this chemical, such as weighing paper, gloves, or absorbent pads used for cleaning up minor spills, must also be disposed of in the same halogenated waste container.

On-Site Accumulation and Storage: A Self-Validating System

Safe and compliant temporary storage of hazardous waste within the laboratory, known as a Satellite Accumulation Area (SAA), is mandated by regulations to minimize risks prior to pickup.[6][8]

Step-by-Step Accumulation Protocol:

  • Container Selection: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap). The container must be in good condition, free of leaks or defects.[8]

  • Labeling: This is a critical control point. The moment the first drop of waste enters the container, it must be labeled. The label must clearly state:

    • The words "HAZARDOUS WASTE" .[8]

    • The full chemical name: "2-chloro-N-methyl-4-nitrobenzamide" .

    • An accurate list of all chemical constituents if it is a mixture.

  • Container Management: Keep the waste container tightly sealed at all times, except when you are actively adding waste.[8] This prevents the release of dust or vapors into the laboratory environment.

  • Storage Location: Store the sealed and labeled container within a designated SAA. This area should be near the point of generation, under the control of laboratory personnel, and away from drains or sources of ignition.[3][6]

The Definitive Disposal Pathway: Off-Site Incineration

Based on its chemical nature, the only acceptable and environmentally responsible method for the final disposal of 2-chloro-N-methyl-4-nitrobenzamide is through a licensed hazardous waste management facility.

Recommended Disposal Method: High-Temperature Incineration

The universal guidance from safety data sheets is to "Dispose of contents/container to an approved waste disposal plant."[3][4] For this specific class of chemical, this means controlled incineration.[5]

  • Mechanism of Destruction: High-temperature incineration (typically >850 °C) provides the energy required to break the strong aromatic C-C, C-N, and C-Cl bonds, ensuring complete destruction of the molecule.

  • Flue Gas Scrubbing: As a chlorinated compound, its combustion will generate hydrogen chloride (HCl) gas, and the nitro group will produce nitrogen oxides (NOx). Both are toxic and corrosive air pollutants.[7] Therefore, the incineration facility must be equipped with a flue gas treatment system (scrubbers) to neutralize these hazardous byproducts before they are released into the atmosphere.

  • Regulatory Compliance: Land disposal of untreated organic hazardous wastes is heavily restricted by environmental regulations.[9] Incineration is the compliant and definitive treatment method.

Operational Plan:

  • Coordinate Pickup: Follow your institution's established procedures to arrange for waste collection by the Environmental Health and Safety (EHS) department or its designated hazardous waste contractor.

  • Documentation: Ensure all paperwork, often called a hazardous waste manifest, is completed accurately, reflecting the container's contents.

  • Final Disposition: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration.

Emergency Procedures for Spills and Exposure

In the event of an accidental release or personnel exposure, immediate and correct action is vital.

Spill Cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[3]

  • PPE: Don appropriate PPE, including a respirator if dust is airborne.

  • Containment: Prevent the spill from entering drains.[3]

  • Cleanup: For a small, dry spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid raising dust.[4][7][10] Use dry cleanup procedures.[10]

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the incident to your institution's EHS office.

First-Aid Measures:

  • If Swallowed: Rinse mouth with water. Immediately call a POISON CENTER or doctor.[3]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the logical progression from waste generation to final, compliant disposal.

G Disposal Workflow for 2-chloro-N-methyl-4-nitrobenzamide cluster_lab Laboratory Operations cluster_disposal Disposal Operations A Step 1: Waste Generation (Chemical designated as waste) B Step 2: Waste Characterization (Identify as Halogenated Organic Solid) A->B C Step 3: Segregation (Place in dedicated Halogenated Waste container) B->C D Step 4: Containerization & Labeling (Use compatible container, label with 'Hazardous Waste' and full chemical name) C->D E Step 5: On-Site Storage (Store in sealed container in Satellite Accumulation Area) D->E F Step 6: EHS / Contractor Pickup (Scheduled collection of waste) E->F Institutional Protocol G Step 7: Off-Site Transport (To a licensed TSDF via manifest) F->G H Step 8: Definitive Treatment (High-Temperature Incineration with Flue Gas Scrubbing) G->H I Step 9: Final Disposition (Compliant destruction of hazardous material) H->I

Caption: Disposal workflow for 2-chloro-N-methyl-4-nitrobenzamide.

References

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. (1979). U.S. Environmental Protection Agency. [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Purdue University. [Link]

  • Safety Data Sheet: 4-Nitrobenzaldehyde - Carl ROTH. Carl ROTH. [Link]

  • 2-Chloro-4-nitrobenzamide - Chemical Details - EPA. U.S. Environmental Protection Agency. [Link]

  • Toxicological Profile for Nitrobenzene - ATSDR. Agency for Toxic Substances and Disease Registry. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. American Chemistry Council. [Link]

  • Prediction of the environmental fate and aquatic ecological impact of nitrobenzene in the Songhua River using the modified AQUATOX model - PubMed. (2008). National Center for Biotechnology Information. [Link]

  • HAZARDOUS WASTE MANAGEMENT CHAPTER 0400-12-01. (2021, June). Tennessee Department of Environment & Conservation. [Link]

  • Hazardous Waste Management Regulations - Vermont Department of Environmental Conservation. (2022, February 1). Vermont DEC. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025, December 1). U.S. Environmental Protection Agency. [Link]

  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide - PMC. (2008). National Center for Biotechnology Information. [Link]

  • Chemical Incompatibility Chart - Princeton EHS. Princeton University. [Link]

  • Chemical Incompatibility Guide - Stanford Environmental Health & Safety. (2020, November 3). Stanford University. [Link]

  • Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides - ChemRxiv. ChemRxiv. [Link]

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Personal protective equipment for handling 2-chloro-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling 2-Chloro-N-methyl-4-nitrobenzamide

As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to benchtop execution requires more than just a list of safety rules; it demands a deep understanding of chemical causality and self-validating operational protocols.

2-Chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) is a highly specialized organic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and novel agrochemicals[1]. Because it features a nitro-substituted benzamide core with chloro and methyl substituents, it presents unique handling challenges that require precise, mechanistically grounded safety protocols. This guide provides the essential logistical, operational, and disposal frameworks required to handle this compound safely and effectively.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, we must first understand why 2-chloro-N-methyl-4-nitrobenzamide is hazardous.

The molecule's structure dictates its behavior in biological systems. The presence of the nitro (-NO 2​ ) group on the aromatic ring increases the molecule's electron deficiency, making it highly reactive. Simultaneously, the chloro (-Cl) substituent significantly enhances the compound's lipophilicity. This lipophilic nature is the critical hazard vector: it allows the compound to easily permeate the lipid bilayers of human skin, potentially leading to rapid systemic exposure if dermal contact occurs. Furthermore, halogenated nitroaromatics are known skin sensitizers and respiratory irritants.

According to the foundational guidelines in2[2], a rigorous hazard assessment must precede any experimental workflow. By understanding the lipophilic and reactive nature of this compound, we can engineer a Personal Protective Equipment (PPE) strategy that actively breaks the chain of exposure.

Operational Parameters & Quantitative Safety Metrics

To ensure a self-validating safety system, all quantitative operational thresholds must be verified prior to handling the chemical.

ParameterRequired SpecificationMechanistic Rationale
Molecular Weight 214.61 g/mol Baseline for molarity calculations in API synthesis[1].
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)Actively captures and removes aerosolized powder particulates.
Glove Material & Thickness Nitrile, 6 mil (Double-layered)Nitrile provides superior chemical resistance against lipophilic halogenated nitroaromatics compared to latex.
Decontamination Solvent 70% Ethanol / 30% WaterEthanol effectively solubilizes the organic residue, while water prevents rapid evaporation during surface wiping.
Respirator Efficiency N95 or P100 (99.97%)Required only if engineering controls (fume hood) fail or during bulk powder transfer.

Personal Protective Equipment (PPE) Matrix

Under OSHA's Personal Protective Equipment Standard (3)[3], laboratory personnel must utilize PPE specifically matched to the chemical's hazard profile.

  • Hand Protection: Double-layer nitrile gloves are mandatory. Causality: The outer glove acts as the primary sacrificial barrier against the lipophilic powder. If the outer glove is contaminated, it must be immediately removed and replaced, ensuring the inner glove remains pristine.

  • Eye Protection: ANSI Z87.1 certified chemical splash goggles. Safety glasses are insufficient as they do not provide a full orbital seal against aerosolized dust.

  • Body Protection: A flame-resistant, fully buttoned lab coat with knit cuffs. The cuffs prevent the sleeves from dragging through chemical residues and ensure a tight seal over the inner glove.

Standard Operating Procedure (SOP): Experimental Workflow

Every step in this workflow is designed to be a self-validating system, meaning the success of one step inherently proves the safety of the next.

Step 1: Engineering Control Validation Before opening the reagent bottle, verify the fume hood face velocity is between 80-120 fpm using the digital monitor. Validation: Tape a small strip of a Kimwipe to the bottom of the sash; a continuous inward flutter visually validates active negative pressure.

Step 2: PPE Donning & Setup Don all required PPE. Line the fume hood workspace with a disposable, chemical-resistant bench pad (absorbent side up, poly-backed side down).

Step 3: Anti-Static Transfer Weighing must be performed using anti-static weigh boats and non-sparking spatulas. Causality: 2-Chloro-N-methyl-4-nitrobenzamide is a fine powder that can accumulate static charge. Static repulsion can cause the powder to suddenly aerosolize upon transfer, bypassing primary containment.

Step 4: Solubilization & Decontamination Once the powder is transferred to the reaction vessel, immediately seal the vessel. Wipe down the spatulas, weigh balance, and bench area with a 70% ethanol solution to solubilize and remove any micro-particulates.

Workflow N1 1. Fume Hood Validation Verify Flow > 100 fpm N2 2. PPE Donning Double Nitrile, Goggles, Lab Coat N1->N2 N3 3. Weighing & Transfer Use Anti-Static Tools N2->N3 N4 4. Solubilization Keep within Sash Boundary N3->N4 N5 5. Decontamination 70% EtOH Surface Wipe N4->N5

Workflow for the safe handling and transfer of 2-chloro-N-methyl-4-nitrobenzamide.

Spill Response & Waste Disposal Plan

In the event of a spill, immediate containment is critical to prevent the spread of the lipophilic powder. Waste disposal must strictly adhere to the EPA's Hazardous Waste Generator Regulations (4)[4].

Solid Spill (Powder):

  • Do not sweep. Sweeping will aerosolize the toxic powder.

  • Cover the spill with a damp absorbent pad (wetted with water or 70% ethanol) to suppress dust formation.

  • Carefully scoop the wetted material using a non-sparking tool into a compatible, sealable hazardous waste container.

Liquid Spill (Solubilized Compound):

  • Apply a universal chemical absorbent (e.g., vermiculite or proprietary spill pads) starting from the perimeter and working inward to prevent spreading.

  • Collect the saturated absorbent and place it in a designated hazardous waste bin.

  • Wash the spill area with soap and water, followed by a 70% ethanol wipe down.

SpillLogic S1 Spill Detected S2 Assess State (Powder vs. Liquid) S1->S2 S3 Containment Damp Absorbent Pad S2->S3 S4 Collection Non-Sparking Spatula S3->S4 S5 EPA Disposal Seal in Hazmat Bin S4->S5

Step-by-step logical decision tree for chemical spill containment and disposal.

References

  • ChemicalCell . "2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 - ChemicalCell". Chemical Profile and Applications. Available at:[Link]

  • National Research Council (US) . "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA) . "Personal Protective Equipment (PPE) Standard [29 CFR 1910.132]". United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA) . "Hazardous Waste Generator Regulations Compendium Volume 16 (40 CFR 262)". United States EPA. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.